CEP-28122
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H35ClN6O3 |
|---|---|
Poids moléculaire |
539.1 g/mol |
Nom IUPAC |
(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23?,24?/m1/s1 |
Clé InChI |
LAJAFFLJAJMYLK-CFIVYDKTSA-N |
SMILES isomérique |
COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5[C@@H]6C[C@H](C5C(=O)N)C=C6)Cl |
SMILES canonique |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of CEP-28122: An In-depth Technical Guide for Researchers
For Immediate Release
Lestaurtinib, France – December 22, 2025 – This whitepaper provides a comprehensive technical overview of the mechanism of action of CEP-28122, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, preclinical efficacy, and experimental methodologies used to characterize this compound.
Executive Summary
This compound is a diaminopyrimidine derivative identified as a highly potent and selective inhibitor of the ALK receptor tyrosine kinase.[1] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound demonstrates robust anti-tumor activity in preclinical models of these ALK-positive cancers by effectively suppressing ALK's kinase activity and downstream signaling pathways, leading to cell growth inhibition and apoptosis.[1][2]
Core Mechanism of Action: ALK Inhibition
This compound exerts its therapeutic effect through the direct inhibition of the Anaplastic Lymphoma Kinase. In enzymatic assays, this compound potently inhibits recombinant ALK kinase activity with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. This high-affinity binding translates to effective suppression of ALK autophosphorylation in cellular contexts.
Downstream Signaling Pathway Modulation
The constitutive activity of oncogenic ALK fusion proteins drives tumor cell proliferation and survival through the activation of multiple downstream signaling cascades. This compound has been shown to effectively block these pathways. In ALK-positive cancer cell lines, treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 phosphorylation disrupts its role in promoting cell proliferation and survival.[1]
-
Akt (Protein Kinase B): By inhibiting Akt phosphorylation, this compound interferes with a critical pathway for cell survival and metabolism.[1]
-
ERK1/2 (Extracellular signal-Regulated Kinases 1/2): Suppression of ERK1/2 phosphorylation curtails signaling through the MAPK pathway, which is crucial for cell proliferation and differentiation.[1]
The following diagram illustrates the targeted signaling pathway of this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC₅₀ (nmol/L) |
| ALK | 1.9 ± 0.5 |
| Rsk3 | 7.0 ± 1.2 |
| Rsk2 | 12 ± 4 |
| Rsk4 | 17 ± 8 |
| ARK5 | 25 ± 2 |
| CHK2 | 28 ± 7 |
| Flt4 | 46 ± 10 |
| Fes | 97 ± 35 |
| Flt3 | 87 ± 35 |
Data from enzyme-based Time-Resolved Fluorescence (TRF) assays and Millipore Kinase Profiler. This compound shows high selectivity for ALK.[1]
Table 2: Cellular Activity in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC₅₀ for ALK Phosphorylation Inhibition (nmol/L) |
| Sup-M2 | ALCL | 20-30 |
| Karpas-299 | ALCL | 20-30 |
Cellular IC₅₀ values were determined by assessing the inhibition of NPM-ALK tyrosine phosphorylation.[1]
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (Oral, Twice Daily) | Tumor Growth Inhibition | Outcome |
| Sup-M2 | ALCL | 30 mg/kg | - | Complete/Near Complete Regression |
| Sup-M2 | ALCL | 55 or 100 mg/kg (4 weeks) | - | Sustained Tumor Regression (>60 days post-treatment)[1][2] |
| NB-1 | Neuroblastoma | 30 mg/kg | 75% | Tumor Stasis/Partial Regression |
| NB-1 | Neuroblastoma | 55 mg/kg | 90% | Tumor Stasis/Partial Regression |
| NCI-H2228 | NSCLC | 30 mg/kg | - | Tumor Regression |
| NCI-H3122 | NSCLC | 55 mg/kg | - | Tumor Stasis/Partial Regression |
This compound displayed marginal to no anti-tumor activity in ALK-negative xenograft models under the same dosing regimens.[1][2]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical characterization of this compound.
In Vitro Kinase Assays
-
Objective: To determine the potency and selectivity of this compound against a panel of protein kinases.
-
Methodology:
-
ALK Kinase Assay (Time-Resolved Fluorescence - TRF): The inhibitory activity of this compound on recombinant ALK kinase was measured. The assay quantifies the phosphorylation of a substrate peptide by ALK. IC₅₀ values were calculated by fitting the concentration-response data to a nonlinear regression sigmoidal dose-response equation.[1]
-
Kinase Selectivity Profiling: The inhibitory activity of this compound was tested against a broad panel of 259 protein kinases at a concentration of 1 µmol/L using the Millipore Kinase Profiler radiometric assay. For kinases showing significant inhibition, IC₅₀ values were subsequently determined.[1]
-
Cellular Assays
-
Objective: To assess the effect of this compound on ALK phosphorylation and cell viability in cultured cancer cells.
-
Methodology:
-
Cellular ALK Phosphorylation Assay: ALK-positive human cancer cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228, NCI-H3122, NB-1) were treated with varying concentrations of this compound for 2 hours. Cell lysates were then analyzed by immunoblotting.[1]
-
Immunoblotting: Proteins from cell lysates were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against total and phosphorylated forms of ALK, STAT3, Akt, and ERK1/2. Secondary antibodies conjugated to horseradish peroxidase were used for detection.
-
Cell Growth Inhibition/Cytotoxicity Assays: ALK-positive and ALK-negative cancer cell lines were treated with a range of this compound concentrations (e.g., 3-3,000 nmol/L) for a specified duration (e.g., 48 hours). Cell viability was assessed using standard methods to determine the concentration-dependent growth inhibition.[3]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of orally administered this compound in mouse models.
-
Methodology:
-
Tumor Implantation: Human ALK-positive cancer cells (e.g., Sup-M2, NB-1, NCI-H2228, NCI-H3122) were subcutaneously injected into immunodeficient mice (e.g., SCID or nu/nu mice).
-
Drug Administration: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically twice daily, at various doses (e.g., 30, 55, 100 mg/kg).
-
Efficacy Assessment: Tumor volumes were measured regularly throughout the study. The percentage of tumor growth inhibition was calculated at the end of the treatment period. In some studies, mice were monitored for tumor recurrence after cessation of treatment.
-
Pharmacodynamic Analysis: To assess target engagement in vivo, tumor xenografts were harvested at different time points after a single oral dose of this compound. The levels of phosphorylated ALK in the tumor tissue were analyzed by immunoblotting to determine the degree and duration of target inhibition.[1]
-
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Conclusion
This compound is a highly potent and selective, orally bioavailable ALK inhibitor with a well-defined mechanism of action. Through direct inhibition of ALK kinase activity, it effectively abrogates downstream oncogenic signaling, leading to significant anti-tumor efficacy in preclinical models of ALK-driven cancers. The comprehensive preclinical data package supports its potential as a therapeutic agent for patients with ALK-positive malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The CEP-28122 Anaplastic Lymphoma Kinase (ALK) Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action and therapeutic potential of this compound in ALK-driven malignancies. The document details the ALK signaling pathway, the inhibitory action of this compound, its efficacy in various cancer models, and the experimental protocols utilized in its preclinical evaluation. While exhibiting promising preclinical activity, information regarding the clinical development of this compound is not publicly available, suggesting its development may have been discontinued.
Introduction to ALK as a Therapeutic Target
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. In several cancers, genetic alterations, including chromosomal translocations, gene amplifications, and point mutations, lead to constitutive activation of ALK. This aberrant signaling drives oncogenesis and tumor progression in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][4] The dependence of these tumors on ALK signaling makes it a prime target for therapeutic intervention.
This compound: A Potent and Selective ALK Inhibitor
This compound, a diaminopyrimidine derivative, was developed by Cephalon as a highly potent and selective inhibitor of ALK.[1][2] Preclinical studies have demonstrated its significant activity against both wild-type and various mutated forms of the ALK kinase.
Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the ALK kinase domain. This binding prevents the phosphorylation of ALK and subsequently blocks the activation of its downstream signaling pathways.
Kinase Selectivity Profile
This compound exhibits a high degree of selectivity for ALK. In a broad kinase panel screening, it demonstrated minimal off-target activity against a large number of other kinases, suggesting a favorable safety profile with a reduced likelihood of off-target side effects.[1]
The ALK Signaling Pathway and its Inhibition by this compound
Constitutively active ALK fusion proteins or mutated ALK receptors activate several downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. This compound effectively abrogates these signaling events.
Key Downstream Signaling Pathways
The primary signaling pathways activated by aberrant ALK include:
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cell proliferation and survival.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for cell growth, survival, and metabolism.
-
RAS/MEK/ERK Pathway: The Rat Sarcoma (RAS)/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a central regulator of cell proliferation and differentiation.
This compound-Mediated Inhibition of Downstream Effectors
Studies in ALK-positive cancer cell lines have shown that treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors, including STAT3, AKT, and ERK1/2.[1][2] This demonstrates that this compound effectively shuts down the oncogenic signaling driven by aberrant ALK.
Diagram: this compound Inhibition of the ALK Signaling Pathway
Caption: this compound blocks ALK, inhibiting downstream pathways and cancer cell growth.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been extensively evaluated in both in vitro and in vivo models of ALK-positive cancers.
In Vitro Studies
This compound has demonstrated potent and selective growth inhibition and induction of apoptosis in a variety of human cancer cell lines harboring ALK genetic alterations.
| Cell Line | Cancer Type | ALK Alteration | IC50 (nM) | Reference |
| Karpas-299 | ALCL | NPM-ALK Fusion | ~10 | [1] |
| SU-M2 | ALCL | NPM-ALK Fusion | ~10 | [1] |
| NCI-H2228 | NSCLC | EML4-ALK Fusion | ~20 | [1] |
| NB-1 | Neuroblastoma | ALK Amplification | ~30 | [1] |
| SH-SY5Y | Neuroblastoma | ALK F1174L Mutation | ~50 | [1] |
Table 1: In Vitro Activity of this compound in ALK-Positive Cancer Cell Lines.
In Vivo Studies
Oral administration of this compound has shown significant dose-dependent anti-tumor activity in mouse xenograft models of human ALK-positive cancers.
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Karpas-299 Xenograft | ALCL | 30 mg/kg, BID | >90% | [1] |
| SU-M2 Xenograft | ALCL | 100 mg/kg, BID for 28 days | Complete Regression | [1] |
| NCI-H2228 Xenograft | NSCLC | 100 mg/kg, BID | Significant Inhibition | [1] |
| NB-1 Xenograft | Neuroblastoma | 55 mg/kg, BID | ~90% | [1] |
Table 2: In Vivo Efficacy of this compound in ALK-Positive Tumor Xenograft Models.
Development Status of this compound
Despite the robust preclinical data, there is a lack of publicly available information on the clinical development of this compound. Cephalon, the original developer of this compound, was acquired by Teva Pharmaceutical Industries in 2011.[1][3][5][6] Around the same period, another kinase inhibitor from Cephalon, lestaurtinib (B1684606) (CEP-701), which also possesses ALK inhibitory activity, was undergoing clinical trials for other indications. It is plausible that strategic decisions following the acquisition led to the prioritization of other compounds in the pipeline, and the clinical development of this compound was not pursued.
Experimental Protocols
In Vitro ALK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK.
Workflow Diagram:
Caption: Workflow for determining the in vitro inhibitory activity of this compound on ALK.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP).
-
Prepare a solution of recombinant human ALK kinase domain.
-
Prepare a substrate solution (e.g., a synthetic peptide or a generic kinase substrate like myelin basic protein).
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the ALK enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate (B84403) using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of ALK-positive cancer cells.
Workflow Diagram:
Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.
Protocol:
-
Cell Seeding:
-
Harvest and count ALK-positive cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse model.
Workflow Diagram:
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest ALK-positive tumor cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound for oral gavage.
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., twice daily).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Measurement:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
-
Conclusion
This compound is a potent and selective ALK inhibitor with compelling preclinical anti-tumor activity in various models of ALK-driven cancers. It effectively inhibits the ALK kinase and its downstream signaling pathways, leading to cancer cell growth inhibition and tumor regression. While the preclinical data are robust, the absence of publicly available clinical trial data suggests that its clinical development was likely halted. This technical guide provides a comprehensive summary of the preclinical profile of this compound, offering valuable insights for researchers and drug development professionals in the field of targeted cancer therapy.
References
- 1. Teva Pharmaceutical Industries Ltd. - Teva to Acquire Cephalon in $6.8 Billion Transaction [ir.tevapharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 5. Clal Finance: Teva has bought an interesting drug pipeline - Globes [en.globes.co.il]
- 6. Teva Pharmaceutical acquires Cephalon - Pharmaceutical Technology [pharmaceutical-technology.com]
CEP-28122: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This diaminopyrimidine derivative has demonstrated significant antitumor activity in preclinical models of human cancers where ALK is constitutively activated, such as anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3][5] Its high potency and selectivity make it a valuable tool for investigating ALK-driven oncogenesis and for the preclinical evaluation of ALK-targeted therapies.[1][3] This document provides a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in research.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ALK.[1][3] In many cancers, genetic alterations like chromosomal translocations, point mutations, or gene amplification lead to the constitutive activation of the ALK receptor tyrosine kinase.[1][3] This aberrant signaling drives cell proliferation and survival.
This compound binds to the ATP-binding pocket of ALK, preventing the phosphorylation of the kinase and its downstream effectors.[1][2] This targeted inhibition leads to the suppression of key signaling pathways, including STAT3, Akt, and ERK1/2.[2] The ultimate cellular outcomes of ALK inhibition by this compound in ALK-positive cancer cells are concentration-dependent growth inhibition and cytotoxicity, associated with the activation of caspase-3/7.[2]
ALK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the ALK signaling cascade by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Kinase Inhibitory Potency
| Target Kinase | IC50 (nmol/L) | Notes |
| ALK | 1.9 ± 0.5 | Primary Target |
| Rsk2 | 7 - 19 | Off-target |
| Rsk3 | 7 - 19 | Off-target |
| Rsk4 | 7 - 19 | Off-target |
| Flt4 | 46 ± 10 | Off-target |
| Data sourced from an enzyme-based TRF assay.[1][6] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | ALK Status | Outcome | IC50 / Effect |
| Karpas-299 | ALCL | NPM-ALK Positive | Growth Inhibition | IC50: 20 nM[6] |
| Sup-M2 | ALCL | NPM-ALK Positive | Growth Inhibition | Concentration-dependent[2] |
| NCI-H2228 | NSCLC | EML4-ALK Positive | Growth Inhibition | Concentration-dependent[1] |
| NB-1 | Neuroblastoma | ALK Amplified | Growth Inhibition | Concentration-dependent[1] |
| NB-1691 | Neuroblastoma | ALK Negative | No significant effect | - |
| ALCL: Anaplastic Large-Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer. |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome |
| Sup-M2 | ALCL | 30 mg/kg, PO, BID | Dose-dependent antitumor activity[2] |
| Sup-M2 | ALCL | 55 or 100 mg/kg, PO, BID for 4 weeks | Sustained tumor regression (>60 days post-treatment)[1][3] |
| NCI-H2228 | NSCLC | 30 & 55 mg/kg, PO, BID for 12 days | Tumor regression[1] |
| NCI-H3122 | NSCLC | 55 mg/kg, PO, BID for 12 days | Tumor stasis and partial regression[1] |
| NB-1 | Neuroblastoma | 30 mg/kg, PO, BID for 14 days | 75% tumor growth inhibition[1] |
| NB-1 | Neuroblastoma | 55 mg/kg, PO, BID for 14 days | 90% tumor growth inhibition[1] |
| HCT116 | Colon Cancer | - | No antitumor activity[2] |
| PO: Per os (oral administration); BID: Bis in die (twice a day). |
A single oral dose of this compound at 30 mg/kg in mice resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[1][3]
Experimental Protocols
In Vitro ALK Phosphorylation Inhibition Assay
This protocol describes how to assess the ability of this compound to inhibit ALK phosphorylation in cultured cancer cells.
Materials:
-
ALK-positive cells (e.g., Sup-M2, Karpas-299)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ALK (e.g., Y664), anti-total-ALK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate ALK-positive cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 3-1000 nM).[2] Treat cells for a specified duration (e.g., 2 hours).[1][2] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary anti-phospho-ALK antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-ALK antibody as a loading control.
-
Quantify band intensities using densitometry software.
-
Calculate the relative ALK phosphorylation by normalizing the phospho-ALK signal to the total-ALK signal.
-
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing in vitro inhibition of ALK phosphorylation.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nu/nu)
-
ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 12-28 days).[1] Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis:
Conclusion
This compound is a well-characterized, potent, and selective ALK inhibitor with demonstrated efficacy in preclinical models of ALK-driven cancers. Its favorable pharmacokinetic profile and robust antitumor activity make it an essential research tool for studying ALK biology and for the development of novel cancer therapeutics.[1][3] The data and protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
CEP-28122: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This diaminopyrimidine derivative has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide. The compound is also available as a mesylate salt.[4]
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H35ClN6O3 | MedChemExpress |
| Molecular Weight | 539.07 g/mol | MedChemExpress |
| CAS Number | 1022958-60-6 | MedChemExpress |
| Appearance | Off-White Solid | MCE |
| Purity | 99.85% | MCE |
| Solubility | DMSO: ≥ 6.4 mg/mL (10.08 mM) | MCE |
Physicochemical Properties of this compound Mesylate Salt
| Property | Value | Reference |
| Molecular Formula | C29H39ClN6O6S | MedChemExpress |
| Molecular Weight | 635.17 g/mol | MedChemExpress |
Mechanism of Action and Signaling Pathway
This compound is a highly potent inhibitor of ALK tyrosine kinase with an IC50 of 1.9 nM in an enzyme-based time-resolved fluorescence (TRF) assay.[3][4][5][6] It also demonstrates inhibitory activity against Flt4 with an IC50 of 46 nM.[3][5] The primary mechanism of action of this compound involves the inhibition of ALK autophosphorylation and the subsequent suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4]
In ALK-driven malignancies, constitutively active ALK fusion proteins or mutated ALK receptors lead to the activation of several key downstream signaling cascades. This compound effectively blocks these pathways, resulting in cell growth inhibition and apoptosis. Specifically, treatment with this compound has been shown to substantially suppress the phosphorylation of putative downstream effectors of ALK, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3)
-
Akt (Protein Kinase B)
The inhibition of these pathways ultimately leads to a concentration-dependent growth inhibition of ALK-positive cancer cells.[1][4]
Caption: ALK Signaling Pathway Inhibition by this compound.
In Vitro and In Vivo Antitumor Activity
In Vitro Cellular Activity
This compound demonstrates potent and selective growth inhibitory effects on various ALK-positive cancer cell lines.
In Vitro Growth Inhibition by this compound
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Effect | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | 20 | Growth inhibition, Caspase 3/7 activation | [1] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | N/A | Growth inhibition, Caspase 3/7 activation | [1][4] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK positive | N/A | Growth inhibition | [1] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK positive | N/A | Growth inhibition | [1] |
| NB-1 | Neuroblastoma | ALK amplified | N/A | Growth inhibition | [1] |
| SH-SY5Y | Neuroblastoma | ALK activating mutation (F1174L) | N/A | Growth inhibition | [1] |
| NB-1643 | Neuroblastoma | ALK activating mutation (R1275Q) | N/A | Growth inhibition | [1] |
| Toledo | Leukemia | ALK negative | >3000 | No significant growth inhibition | [1] |
| HuT-102 | Lymphoma | ALK negative | >3000 | No significant growth inhibition | [1] |
| NB-1691 | Neuroblastoma | ALK negative | N/A | No significant growth inhibition | [1] |
In Vivo Antitumor Efficacy
Oral administration of this compound has been shown to produce dose-dependent antitumor activity in various xenograft models of ALK-positive human cancers.[1][2]
In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 3-30 mg/kg, oral gavage, twice a day, 12 days | Dose-dependent antitumor activity | [1][4] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 55 or 100 mg/kg, twice daily for 4 weeks | Complete and sustained tumor regression | [1][2] |
| NCI-H2228 | Non-Small Cell Lung Cancer | 30 and 55 mg/kg, oral, twice daily for 12 days | Tumor regression | [1] |
| NCI-H3122 | Non-Small Cell Lung Cancer | 30 and 55 mg/kg, oral, twice daily for 12 days | Tumor growth inhibition and partial regression | [1] |
| NB-1 | Neuroblastoma | 30 and 55 mg/kg, oral, twice daily for 14 days | 75-90% tumor growth inhibition | [1] |
| HCT116 | Colon Carcinoma (ALK-negative control) | N/A | No antitumor activity | [1][4] |
| NB-1691 | Neuroblastoma (ALK-negative control) | 30 and 55 mg/kg, oral, twice daily | No effect on tumor growth | [1] |
Experimental Protocols
Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)
This protocol is a general representation based on TRF-based kinase assays.
Caption: Workflow for a TRF-based ALK Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Prepare a solution containing recombinant ALK enzyme and a biotinylated peptide substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the this compound dilutions.
-
Add the ALK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the TR-FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible microplate reader.
-
Calculate the ratio of the emission at 665 nm (APC) to the emission at 615 nm (Europium).
-
Plot the TR-FRET ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Caption: Workflow for an MTT Cell Viability Assay.
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include wells with vehicle (e.g., DMSO) as a negative control and wells with no cells as a blank.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Readout:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
Caption: Workflow for an In Vivo Tumor Xenograft Study.
Methodology:
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., SCID or nude mice).
-
Harvest ALK-positive human cancer cells (e.g., Sup-M2) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.
-
-
Drug Administration:
-
Prepare a formulation of this compound for oral administration (e.g., in PEG-400).
-
Administer this compound or the vehicle control to the mice according to the planned dosing schedule (e.g., twice daily by oral gavage).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Compare the tumor volumes between the treated and control groups to determine the extent of tumor growth inhibition.
-
Conclusion
This compound is a highly potent and selective ALK inhibitor with significant preclinical antitumor activity against a range of ALK-positive cancer models. Its well-characterized mechanism of action and favorable in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a foundational understanding of this compound's properties and the methodologies used to evaluate its activity, serving as a resource for researchers in the field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Preclinical Development of CEP-28122: A Potent and Selective ALK Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Discovered and developed by Cephalon, Inc., this diaminopyrimidine derivative demonstrated significant anti-tumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its in vitro and in vivo efficacy. While this compound showed considerable promise in preclinical studies, publicly available information does not indicate that it progressed into formal clinical trials.
Introduction: The Therapeutic Target - Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. In several cancers, genetic alterations such as chromosomal translocations, gene amplification, or point mutations lead to the constitutive activation of ALK.[1] This aberrant signaling drives oncogenesis by promoting cell proliferation, survival, and migration. The identification of ALK as a key oncogenic driver in a subset of cancers, including ALCL and NSCLC, spurred the development of targeted inhibitors.
Discovery of this compound
This compound was identified as a highly potent and selective ALK inhibitor through a dedicated drug discovery program. It is a diaminopyrimidine derivative with a favorable pharmacokinetic profile, indicating its potential as an orally administered therapeutic agent.[2][3][4]
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ALK. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins. This leads to the suppression of key oncogenic signaling pathways.
Inhibition of ALK Signaling Pathways
Constitutively active ALK fusion proteins, such as NPM-ALK in ALCL, activate multiple downstream signaling cascades that are critical for cancer cell survival and proliferation. This compound has been shown to effectively inhibit the phosphorylation of key effector molecules in these pathways, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 phosphorylation disrupts the regulation of genes involved in cell survival and proliferation.
-
Akt (Protein Kinase B): Blocking the PI3K/Akt pathway inhibits cell survival and promotes apoptosis.
-
ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2): Suppression of the RAS/MEK/ERK pathway curtails cell proliferation and growth.[2]
The following diagram illustrates the ALK signaling pathway and the point of inhibition by this compound.
Caption: ALK signaling pathways and inhibition by this compound.
Preclinical Efficacy
The anti-tumor activity of this compound was evaluated in a series of in vitro and in vivo preclinical studies.
In Vitro Activity
This compound demonstrated potent inhibition of recombinant ALK kinase activity and ALK phosphorylation in cellular assays.[1] It induced concentration-dependent growth inhibition and cytotoxicity in various ALK-positive human cancer cell lines.
| Parameter | Value | Reference |
| ALK Recombinant Kinase IC50 | 1.9 nM | [2][5][6] |
| Flt4 Kinase IC50 | 46 nM | [5][7] |
| Karpas-299 (ALCL) Cellular IC50 | 20 nM | [5] |
Table 1: In Vitro Potency of this compound
In Vivo Activity
Oral administration of this compound led to dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive cancers.
-
Target Inhibition: A single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK tyrosine phosphorylation in tumor xenografts for more than 12 hours.[1][7]
-
Tumor Regression: Complete or near-complete tumor regressions were observed in ALCL, NSCLC, and neuroblastoma xenograft models at doses of 30 mg/kg twice daily or higher.[1]
-
Sustained Response: In a Sup-M2 ALCL xenograft model, treatment with 55 or 100 mg/kg twice daily for four weeks led to sustained tumor regression with no re-emergence for over 60 days after treatment cessation.[1]
-
Selectivity: this compound showed marginal anti-tumor activity against ALK-negative tumor xenografts, highlighting its selectivity for ALK-driven cancers.[1]
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| SCID Mice | Sup-M2 (ALCL) | 30 mg/kg, twice daily | Complete/near-complete tumor regression | [1] |
| SCID Mice | Sup-M2 (ALCL) | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression (>60 days post-treatment) | [1] |
| Mice | Primary Human ALCL Grafts | 55 or 100 mg/kg, twice daily for 2 weeks | Sustained tumor regression (>60 days post-treatment) | [1] |
| Nude Mice | HCT116 (ALK-negative) | Not specified | No significant anti-tumor activity | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Development Status
Despite the promising preclinical data, there is no publicly available information indicating that this compound entered clinical trials. Searches of clinical trial registries (e.g., ClinicalTrials.gov) do not yield any studies for this compound or other ALK inhibitors developed by Cephalon with a similar profile. The reasons for the apparent discontinuation of its development are not publicly known.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.
In Vitro ALK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme.
Caption: Workflow for a TR-FRET based ALK kinase assay.
Methodology:
-
Compound Plating: Serially dilute this compound in DMSO and add to a 384-well assay plate.
-
Enzyme and Substrate Addition: Add recombinant ALK enzyme, a biotinylated peptide substrate, and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of EDTA.
-
Detection: Add a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin (B1667282) tag, bringing the europium donor and APC acceptor into close proximity.
-
FRET Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The ratio of the acceptor and donor fluorescence is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular ALK Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit ALK autophosphorylation in intact cells.
Methodology:
-
Cell Culture: Culture ALK-positive cells (e.g., Karpas-299 or Sup-M2) to 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ALK (pALK) and total ALK.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the pALK signal to the total ALK signal to determine the extent of inhibition.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed ALK-positive and ALK-negative cancer cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.
-
Data Analysis: Normalize the luminescence signal to that of vehicle-treated control cells and plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in an animal model.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
CEP-28122: A Potent and Selective ALK Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. However, genetic alterations such as chromosomal translocations, point mutations, and gene amplification can lead to constitutive activation of ALK, transforming it into a potent oncogenic driver in various cancers.[1] These ALK-driven malignancies include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. The clinical success of ALK inhibitors has validated ALK as a therapeutic target for these cancers.[1] This technical guide provides a comprehensive overview of CEP-28122, a highly potent and selective, orally active ALK inhibitor.
This compound, a diaminopyrimidine derivative, has demonstrated robust antitumor activity in preclinical models of ALK-positive human cancers.[1][2] This document details its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of ALK.[1] In oncogenic ALK fusion proteins, the kinase domain is constitutively active, leading to the autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and transformation.[3][4][5] The primary signaling cascades activated by oncogenic ALK include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[4][6] this compound blocks the phosphorylation of ALK, thereby inhibiting these downstream signaling events and inducing growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][2]
Quantitative Analysis of Preclinical Data
The preclinical evaluation of this compound has generated significant quantitative data supporting its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nmol/L) | Notes |
| ALK | 1.9 ± 0.5 | Primary Target |
| Rsk2 | 7 | >10-fold less potent than ALK |
| Rsk3 | 19 | >10-fold less potent than ALK |
| Rsk4 | 19 | >10-fold less potent than ALK |
| Data from a panel of 259 protein kinases. Only kinases with >90% inhibition at 1 µmol/L are shown with their corresponding IC50 values.[1] |
Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | Growth Inhibition (IC50) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Positive | Concentration-dependent |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | NPM-ALK Positive | Concentration-dependent |
| NB-1 | Neuroblastoma | ALK-positive | N/A |
| NB-1691 | Neuroblastoma | ALK-negative | No significant effect |
| This compound induced concentration-dependent growth inhibition and caspase 3/7 activation in ALK-positive cells.[2] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment (Oral) | Tumor Growth Inhibition | Outcome |
| Sup-M2 | ALCL | 3-30 mg/kg (twice daily, 12 days) | Dose-dependent | Significant antitumor activity |
| Sup-M2 | ALCL | 55 or 100 mg/kg (twice daily, 4 weeks) | N/A | Sustained complete tumor regression (>60 days post-treatment) |
| NB-1 | Neuroblastoma | 30 mg/kg (twice daily, 14 days) | 75% | Tumor stasis and partial regression[1] |
| NB-1 | Neuroblastoma | 55 mg/kg (twice daily, 14 days) | 90% | Tumor stasis and partial regression[1] |
| NB-1691 | Neuroblastoma (ALK-negative) | Same as above | No effect | Confirms selectivity for ALK-positive tumors[1] |
| HCT116 | Colon Carcinoma (ALK-negative) | N/A | No antitumor activity | Confirms selectivity for ALK-positive tumors[2] |
Table 4: In Vivo Pharmacodynamics of this compound
| Xenograft Model | Treatment (Single Oral Dose) | Target Inhibition (>90%) Duration |
| ALK-positive tumor xenografts | 30 mg/kg | > 12 hours |
| A single 3 mg/kg oral dose led to 75-80% inhibition of NPM-ALK phosphorylation for up to 12 hours.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical assessment of this compound.
In Vitro Kinase Assay
The enzymatic activity of this compound against recombinant ALK was determined using a time-resolved fluorescence (TRF) assay.[1]
Cellular Assays
The effect of this compound on the growth of ALK-positive and ALK-negative cancer cell lines was assessed to determine its cellular potency and selectivity.
-
Cell Culture : Human ALK-positive (Karpas-299, Sup-M2, NB-1) and ALK-negative (NB-1691) cancer cell lines were cultured in appropriate media.
-
Treatment : Cells were treated with a range of concentrations of this compound (e.g., 3-3000 nM) for 48 hours.[2]
-
Growth Inhibition Assay : Cell viability was measured using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, to determine the concentration-dependent growth inhibition.
-
Apoptosis Assay : To confirm the mechanism of cell death, activation of caspase 3/7 was measured following treatment with this compound.[2]
-
Western Blot Analysis : To assess the inhibition of ALK signaling, cells were treated with this compound (e.g., 30-1000 nM) for 2 hours.[2] Cell lysates were then subjected to western blotting to detect the phosphorylation status of ALK and its downstream effectors like STAT3, Akt, and ERK1/2.[2]
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in mouse xenograft models of human cancers.
Pharmacodynamic Studies
To assess the in vivo target inhibition, tumor-bearing mice were administered a single oral dose of this compound.
-
Dosing : Mice with established ALK-positive tumor xenografts were given a single oral dose of this compound (e.g., 3 mg/kg or 30 mg/kg).
-
Sample Collection : At various time points post-dosing, tumors were excised.
-
Analysis : Tumor lysates were analyzed by western blotting to determine the level of ALK phosphorylation, providing a measure of target inhibition over time.[1]
Conclusion
This compound is a highly potent and selective oral ALK inhibitor with a favorable preclinical profile. It demonstrates significant and sustained antitumor activity in various ALK-positive cancer models, including ALCL and neuroblastoma, while being well-tolerated. The data strongly support its mechanism of action through the direct inhibition of ALK kinase activity and the subsequent suppression of key oncogenic signaling pathways. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this compound and other next-generation ALK inhibitors. The robust and selective efficacy of this compound underscores the therapeutic potential of targeting ALK in cancers with this specific genetic driver.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic lymphoma kinase: Role in cancer and therapy perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
The Potent and Selective ALK Inhibitor CEP-28122: A Technical Overview for Anaplastic Large-Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the study of CEP-28122, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), in the context of anaplastic large-cell lymphoma (ALCL) research. This document synthesizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways involved in ALK-positive ALCL.
Core Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound, offering a structured view of its potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Result (IC50) | Reference |
| Kinase Assay (TRF) | Recombinant ALK | 1.9 ± 0.5 nmol/L | [1] |
| Cellular Phosphorylation | Karpas-299 (NPM-ALK) | 20 nM | [2] |
| Cell Growth Inhibition (MTS) | Karpas-299 | 23 ± 5 nmol/L | [1] |
| Cell Growth Inhibition (MTS) | Sup-M2 | 26 ± 4 nmol/L | [1] |
| Caspase 3/7 Activation | Karpas-299 | Concentration-dependent increase | [1] |
| Caspase 3/7 Activation | Sup-M2 | Concentration-dependent increase | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in ALCL Xenograft Models
| Xenograft Model | Dosing Regimen | Duration | Outcome | Reference |
| Sup-M2 | 55 mg/kg (twice daily, oral) | 4 weeks | Sustained complete tumor regression in 100% of mice | [1][3] |
| Sup-M2 | 100 mg/kg (twice daily, oral) | 4 weeks | Sustained complete tumor regression in 100% of mice | [1][3] |
| Primary Human ALCL | 100 mg/kg (twice daily, oral) | 2 weeks | Complete tumor regression in all mice | [1][3] |
Signaling Pathways in ALK-Positive ALCL
Anaplastic large-cell lymphoma is often driven by a chromosomal translocation that results in the fusion of the ALK gene with another gene, most commonly NPM1.[4][5] This creates the oncogenic fusion protein NPM-ALK, a constitutively active tyrosine kinase that drives downstream signaling pathways crucial for tumor cell proliferation and survival.[6][7][8] this compound exerts its therapeutic effect by inhibiting this kinase activity. The primary signaling cascades activated by NPM-ALK include the JAK/STAT, PI3K/AKT, and RAS/ERK pathways.[6][8][9][10]
Caption: NPM-ALK signaling pathways and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound for ALCL research.
ALK Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant ALK.
-
Principle: A biotinylated peptide substrate is phosphorylated by the ALK enzyme in the presence of ATP. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide. Streptavidin-allophycocyanin (SA-APC) binds to the biotinylated peptide, bringing the europium and APC in close proximity, resulting in a FRET signal. Inhibition of ALK reduces peptide phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant ALK enzyme
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-Allophycocyanin (SA-APC)
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well low-volume plates
-
TRF-compatible plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted this compound to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the ALK enzyme and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on a TRF plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the ratio of the emissions and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in culture by measuring their metabolic activity.
-
Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
ALCL cell lines (e.g., Karpas-299, Sup-M2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound serially diluted in culture medium
-
MTS reagent (containing an electron coupling reagent like PES)
-
96-well clear-bottom plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed ALCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of medium containing serial dilutions of this compound to the appropriate wells. Include vehicle control (DMSO) and no-cell (media only) wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance (media only wells) and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value from the dose-response curve.[11][12]
-
Caspase-3/7 Activation Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) which is cleaved by active caspases 3 and 7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[1]
-
Materials:
-
ALCL cell lines (e.g., Karpas-299, Sup-M2)
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
-
96-well white-walled, clear-bottom plates
-
Luminometer
-
-
Procedure:
-
Seed ALCL cells in a 96-well plate as described for the MTS assay.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold-change in luminescence relative to the vehicle-treated control cells.[13]
-
Immunoblotting for Phospho-ALK
This technique is used to detect the phosphorylation status of NPM-ALK, providing a direct measure of ALK inhibition in cells.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies. A primary antibody detects the phosphorylated form of ALK (e.g., at Tyr664), and a secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection.
-
Materials:
-
ALCL cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr664), anti-total ALK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat ALCL cells with this compound at various concentrations for a defined period (e.g., 2 hours).
-
Harvest cells, wash with cold PBS, and lyse on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ALK and a loading control to normalize the data.
-
ALCL Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.
-
Principle: Human ALCL cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[14][15]
-
Materials:
-
Immunodeficient mice (e.g., SCID or NOD-SCID)
-
ALCL cell line (e.g., Sup-M2) or patient-derived tumor fragments
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 5-10 x 10^6 Sup-M2 cells, often mixed with Matrigel, into the flank of each mouse.[16]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 55 or 100 mg/kg) or vehicle control orally, typically twice daily.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).[17]
-
Monitor animal weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via immunoblotting).
-
Plot the mean tumor volume over time for each group to assess antitumor activity.
-
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. mdpi.com [mdpi.com]
- 3. STAT3 couples activated tyrosine kinase signaling to the oncogenic core transcriptional regulatory circuitry of anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Role of phosphatidylinositol 3-kinase-Akt pathway in nucleophosmin/anaplastic lymphoma kinase-mediated lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytokines, Genetic Lesions and Signaling Pathways in Anaplastic Large Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK+ Anaplastic Large Cell Lymphoma Exhibits Phosphatidylinositol-3 Kinase/Akt Activity with Retained but Inactivated PTEN – A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Preclinical Technical Guide to CEP-28122 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in the treatment of a subset of non-small cell lung cancer (NSCLC).[1][2] Chromosomal rearrangements involving the ALK gene lead to the formation of fusion proteins, such as EML4-ALK, which possess constitutive kinase activity.[3] This aberrant signaling drives oncogenesis, making ALK a prime target for tyrosine kinase inhibitors (TKIs).[2][3] CEP-28122 is a potent and selective, orally active small-molecule inhibitor of ALK.[4][5] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the study of this compound in NSCLC models.
Mechanism of Action and Preclinical Pharmacology
This compound, a diaminopyrimidine derivative, is a highly potent inhibitor of ALK kinase activity.[6] Preclinical studies have demonstrated its selectivity and robust antitumor activity in various ALK-positive cancer models, including NSCLC.[4]
Enzymatic and Cellular Potency
In enzymatic assays, this compound demonstrates potent inhibition of recombinant ALK kinase activity.[6] This translates to effective inhibition of ALK tyrosine phosphorylation in cellular assays. In ALK-positive NSCLC cell lines, such as NCI-H2228 and NCI-H3122, this compound inhibits EML4-ALK tyrosine phosphorylation in a concentration-dependent manner.[6] This inhibition of ALK activity leads to a significant reduction in the phosphorylation of downstream signaling effectors, including STAT3, Akt, and ERK1/2.[1] The potent and selective inhibition of ALK by this compound results in concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[4][6]
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nmol/L) |
| Enzymatic Assay | Recombinant ALK | 1.9 ± 0.5 |
| Cellular Assay | NCI-H2228 (NSCLC) | 16 ± 5 |
| Cellular Assay | NCI-H3122 (NSCLC) | 25 ± 7 |
| Cellular Assay | Sup-M2 (ALCL) | 15 ± 3 |
| Cellular Assay | Karpas-299 (ALCL) | 20 ± 4 |
| Cellular Assay | NB-1 (Neuroblastoma) | 21 ± 6 |
Data sourced from Cheng et al., Mol Cancer Ther; 11(3); 670–9.[1]
In Vivo Antitumor Activity in NSCLC Xenograft Models
This compound has demonstrated significant, dose-dependent antitumor activity in mouse xenograft models of human EML4-ALK-positive NSCLC.[1] Oral administration of this compound led to tumor regression and stasis in mice bearing NCI-H2228 and NCI-H3122 subcutaneous tumors.[1] Notably, a single oral dose of 30 mg/kg resulted in substantial inhibition of ALK tyrosine phosphorylation in tumor xenografts for over 12 hours.[4]
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | Treatment Dose (Oral, Twice Daily) | Treatment Duration | Outcome |
| NCI-H2228 | 30 mg/kg | 12 days | Tumor Regression |
| NCI-H2228 | 55 mg/kg | 12 days | Tumor Regression |
| NCI-H3122 | 30 mg/kg | 12 days | Significant Tumor Growth Inhibition |
| NCI-H3122 | 55 mg/kg | 12 days | Tumor Stasis and Partial Regression |
Data sourced from Cheng et al., Mol Cancer Ther; 11(3); 670–9.[1]
Signaling Pathways and Experimental Workflows
The antitumor activity of this compound is a direct result of its ability to inhibit the constitutively active ALK fusion protein and its downstream signaling cascades. The experimental evaluation of this activity typically involves a series of in vitro and in vivo assays.
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of this compound, based on standard methodologies and information from the primary publication.
Recombinant ALK Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against recombinant ALK kinase.
-
Materials: Recombinant human ALK protein, biotinylated peptide substrate, ATP, kinase reaction buffer, streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody, this compound stock solution.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the recombinant ALK enzyme, the biotinylated peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the europium-labeled anti-phosphotyrosine antibody and incubate.
-
Wash the plate again.
-
Add enhancement solution and measure the time-resolved fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Cell Viability Assay
-
Objective: To assess the cytotoxic effect of this compound on ALK-positive NSCLC cells.
-
Materials: NCI-H2228 or NCI-H3122 cells, complete culture medium, 96-well plates, this compound stock solution, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed the NSCLC cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the diluted this compound or vehicle control and incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Western Blot for ALK Phosphorylation
-
Objective: To measure the inhibition of ALK phosphorylation in NSCLC cells treated with this compound.
-
Materials: NCI-H2228 or NCI-H3122 cells, this compound, lysis buffer with phosphatase and protease inhibitors, primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ALK and anti-GAPDH antibodies as loading controls.
-
In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of orally administered this compound in an NSCLC mouse model.
-
Materials: Immunodeficient mice (e.g., NOD/SCID or nude mice), NCI-H2228 or NCI-H3122 cells, Matrigel, this compound formulation for oral gavage, vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control by oral gavage at the specified dose and schedule (e.g., twice daily).
-
Measure tumor dimensions with calipers and calculate tumor volume every 2-3 days. Monitor the body weight of the mice as a measure of toxicity.
-
Continue the treatment for the planned duration (e.g., 12 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
-
Clinical Development and Resistance
This compound was reported to be in early-phase clinical development.[3] However, detailed results from clinical trials in NSCLC patients are not publicly available, suggesting that its clinical development may have been discontinued.
Mechanisms of resistance to ALK inhibitors in NSCLC are a significant clinical challenge. While specific resistance mechanisms to this compound have not been documented, resistance to other ALK TKIs typically involves two main categories:
-
On-target resistance: Secondary mutations in the ALK kinase domain that interfere with drug binding.
-
Off-target resistance: Activation of bypass signaling pathways (e.g., EGFR, c-KIT) that circumvent the need for ALK signaling.[7]
Further research would be necessary to determine the specific resistance profile of this compound.
Conclusion
This compound is a potent and selective ALK inhibitor with significant preclinical antitumor activity in NSCLC models. Its ability to induce tumor regression and stasis in vivo underscores the therapeutic potential of targeting the ALK signaling pathway. While the clinical development of this compound appears to have not progressed to later stages, the preclinical data and methodologies associated with its evaluation provide a valuable framework for the ongoing research and development of novel ALK inhibitors for the treatment of NSCLC.
References
- 1. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. [vivo.weill.cornell.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
CEP-28122 in Neuroblastoma Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of CEP-28122 (lestaurtinib), a potent and selective orally active Anaplastic Lymphoma Kinase (ALK) inhibitor, in the context of neuroblastoma. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Neuroblastoma, a common pediatric tumor of the sympathetic nervous system, is characterized by significant clinical heterogeneity.[1] A subset of these tumors is driven by genetic alterations in the Anaplastic Lymphoma Kinase (ALK) gene, including activating mutations and gene amplification, making ALK a prime therapeutic target.[2][3] this compound has emerged as a promising agent that demonstrates potent and selective inhibition of ALK, leading to significant antitumor activity in preclinical neuroblastoma models.[2][4] This guide will delve into the preclinical data that supports the rationale for its clinical development.
Quantitative In Vitro and In Vivo Efficacy
This compound has demonstrated significant growth-inhibitory and cytotoxic effects on ALK-positive neuroblastoma cells in vitro and potent anti-tumor activity in vivo. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Growth Inhibition of Neuroblastoma Cell Lines by this compound
| Cell Line | ALK Status | IC50 (µM) | Reference |
| NB-1 | Gene-amplified WT ALK | 0.09 (median) | [2] |
| SH-SY5Y | Activating mutation (F1174L) | Not explicitly stated, but showed significant growth inhibition | [2] |
| NB-1643 | Activating mutation (R1275Q) | Not explicitly stated, but showed significant growth inhibition | [2] |
| NB-1691 | WT ALK (ALK-negative) | No significant effect | [2] |
Note: The median IC50 of 0.09 µM was reported across a panel of eight neuroblastoma cell lines for the related compound CEP-701 (lestaurtinib).[5][6] Specific IC50 values for this compound in SH-SY5Y and NB-1643 were not provided in the primary source, but significant, concentration-dependent growth inhibition was reported.
Table 2: In Vivo Antitumor Activity of this compound in Neuroblastoma Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| ALK-positive neuroblastoma | 30 mg/kg twice daily (or higher), oral administration | Complete/near complete tumor regressions | [2][3] |
| ALK-positive neuroblastoma | Single oral dose of 30 mg/kg | >90% inhibition of ALK tyrosine phosphorylation for over 12 hours | [2][3] |
| ALK-negative human tumor | Same dosing regimens as ALK-positive models | Marginal antitumor activity | [2][3] |
Key Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound in neuroblastoma models.
In Vitro Growth Inhibition Assay
The anti-proliferative effects of this compound on neuroblastoma cell lines were determined using a sulforhodamine B (SRB) assay.
-
Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at an appropriate density.
-
Drug Exposure: After a 24-hour incubation period for cell attachment, cells were exposed to various concentrations of this compound for 72 hours.
-
Cell Fixation: Following drug exposure, cells were fixed with trichloroacetic acid.
-
Staining: The fixed cells were stained with sulforhodamine B dye.
-
Measurement: The optical density of the stained cells was measured at a specific wavelength to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[5][6]
ALK Phosphorylation Inhibition Assay
The ability of this compound to inhibit ALK autophosphorylation was assessed in neuroblastoma cells.
-
Cell Treatment: Neuroblastoma cells (e.g., NB-1) were treated with varying concentrations of this compound.
-
Protein Extraction: Whole-cell lysates were prepared from the treated cells.
-
Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK and total ALK.
-
Detection: The protein bands were visualized using a chemiluminescence detection system. The inhibition of ALK phosphorylation was quantified relative to total ALK levels.[2]
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in mouse xenograft models of neuroblastoma.
-
Tumor Implantation: Human neuroblastoma cells were subcutaneously injected into immunocompromised mice.[1]
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size, after which the mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or after a specified duration of treatment. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.[2][3]
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of key preclinical experiments.
Caption: this compound inhibits activated ALK, suppressing downstream signaling.
Caption: Workflow for determining the in vitro efficacy of this compound.
Caption: Workflow for assessing the in vivo antitumor activity of this compound.
Mechanism of Action
This compound exerts its antitumor effects by potently and selectively inhibiting the kinase activity of ALK.[2] In ALK-driven neuroblastoma cells, this leads to the suppression of downstream signaling pathways critical for cell proliferation and survival. Specifically, this compound has been shown to inhibit the phosphorylation of key downstream effectors including Stat-3, Akt, and ERK1/2 in ALK-positive cancer cells.[2] The inhibition of these pathways ultimately leads to concentration-dependent growth inhibition and cytotoxicity in ALK-positive neuroblastoma cells.[2][3]
Resistance Mechanisms
While this compound shows significant promise, the potential for drug resistance is a critical consideration in targeted cancer therapy. In the broader context of ALK inhibitors in neuroblastoma, resistance can emerge through various mechanisms. For instance, certain ALK mutations, such as F1174L, have been shown to confer relative resistance to first-generation ALK inhibitors like crizotinib (B193316) due to an increased ATP-binding affinity.[7] Although this compound is a potent inhibitor, the development of resistance through mechanisms such as mutations in the ALK kinase domain or activation of bypass signaling pathways remains a possibility that warrants further investigation.[8]
Conclusion
The preclinical data for this compound in neuroblastoma models provides a strong rationale for its clinical investigation. The compound demonstrates potent and selective inhibition of ALK, leading to significant antitumor activity in both in vitro and in vivo settings. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development of this targeted therapy for patients with ALK-driven neuroblastoma.
References
- 1. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. [vivo.weill.cornell.edu]
- 5. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibitor sensitivity of anaplastic lymphoma kinase variants found in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-28122: A Comprehensive Technical Overview of Target Specificity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and kinase inhibition profile of CEP-28122, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This document consolidates key preclinical data, outlines detailed experimental methodologies for its evaluation, and visualizes the critical signaling pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is a diaminopyrimidine derivative designed to be a highly potent and selective inhibitor of the ALK receptor tyrosine kinase.[1][2] Constitutive activation of ALK, resulting from chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1]
Kinase Inhibition Profile
This compound demonstrates exceptional potency and selectivity for ALK. The kinase selectivity was extensively evaluated against a large panel of protein kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Assay Type |
| ALK | 1.9 ± 0.5 | TRF-based Assay |
| RSK2 | 12 | Radiometric |
| RSK3 | 7 | Radiometric |
| RSK4 | 17-19 | Radiometric |
| Flt4 | 46 | Not Specified |
Data compiled from Cheng et al., 2012.[1][4]
In a broad kinase screen of 259 kinases, this compound at a concentration of 1 µmol/L showed weak to no inhibition for the majority of kinases.[1] Only 15 kinases exhibited greater than 90% inhibition at this concentration, with the IC50 values for most of these being at least 10-fold higher than that for ALK, highlighting the inhibitor's high selectivity.[1] Notably, the ribosomal S6 kinases RSK2, RSK3, and RSK4 were identified as the most significant off-targets.[1][5]
Cellular Activity and Target Engagement
This compound effectively inhibits ALK phosphorylation in cancer cells, leading to growth inhibition and induction of apoptosis in ALK-positive cell lines.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | ALK Status | Cellular IC50 (nM) for ALK Phosphorylation Inhibition |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 20-30 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | 20-30 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Similar to ALCL lines |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Similar to ALCL lines |
| NB-1 | Neuroblastoma | ALK Amplification | Similar to ALCL lines |
Data compiled from Cheng et al., 2012.[1]
Treatment with this compound resulted in a concentration-dependent inhibition of cell growth and induced caspase-3/7 activation in ALK-positive ALCL and NSCLC cell lines.[1] In contrast, ALK-negative cell lines were largely unaffected, further demonstrating the on-target selectivity of the compound.[1] In vivo studies showed that oral administration of this compound led to a dose-dependent inhibition of ALK phosphorylation in tumor xenografts and significant antitumor activity, including tumor regression, in models of ALCL, NSCLC, and neuroblastoma.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)
This protocol outlines the general steps for determining the in vitro potency of an inhibitor against a specific kinase using a TRF-based assay format.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Prepare the kinase, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP at appropriate concentrations in the assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
-
Assay Procedure:
-
Add the serially diluted test compound or vehicle (DMSO) to the wells of a microplate.
-
Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Add a detection reagent containing a europium-labeled anti-phosphotyrosine antibody.
-
Incubate for a sufficient time (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) in the cell culture incubator.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for the preclinical evaluation of a kinase inhibitor like this compound.
References
The Pharmacology of CEP-28122: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the pharmacology of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).
This compound, a diaminopyrimidine derivative, has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Its high potency and selectivity, coupled with oral bioavailability, have positioned it as a notable compound in the landscape of targeted cancer therapies.[1][2][3]
Core Mechanism of Action
This compound functions as a potent inhibitor of the ALK receptor tyrosine kinase.[1][2] In various cancers, constitutive activation of ALK—driven by chromosomal translocations, point mutations, or gene amplification—is a key oncogenic driver.[1][2][4] this compound competitively inhibits the ATP binding to the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][3]
In Vitro Activity & Selectivity
This compound exhibits high potency against recombinant ALK with a very low nanomolar IC50 value.[1][3][5][6][7] Its selectivity has been profiled against a broad panel of other kinases, demonstrating a favorable therapeutic window.
| Target Kinase | IC50 (nmol/L) |
| ALK | 1.9 ± 0.5 |
| Rsk2 | 7-19 |
| Rsk3 | 7-19 |
| Rsk4 | 7-19 |
| Flt4 | 46 ± 10 |
| Data compiled from multiple sources.[1][5] |
A kinase profiling study against 259 protein kinases at a concentration of 1 µmol/L showed that this compound had no to weak inhibition against the majority of kinases tested, with only 15 kinases showing more than 90% inhibition.[1] This high degree of selectivity suggests a reduced potential for off-target toxicities.
Cellular Activity
In cellular assays, this compound effectively inhibits ALK tyrosine phosphorylation and induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines.[1][2] For instance, in Karpas-299 and Sup-M2 ALCL cells, treatment with this compound leads to a dose-dependent decrease in NPM-ALK phosphorylation and activation of caspase 3/7, indicating the induction of apoptosis.[3]
| Cell Line | Cancer Type | IC50 (nM) for Growth Inhibition |
| Karpas-299 | ALCL (ALK-positive) | Not explicitly stated, but concentration-dependent inhibition observed |
| Sup-M2 | ALCL (ALK-positive) | Not explicitly stated, but concentration-dependent inhibition observed |
| NB-1691 | Neuroblastoma (ALK-negative) | No significant effect |
| Data compiled from multiple sources.[1][3] |
Downstream Signaling Inhibition
The antitumor effects of this compound are mediated through the suppression of key downstream signaling pathways regulated by ALK. Treatment of ALK-positive cells with this compound leads to a substantial reduction in the phosphorylation of critical signaling effectors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cenmed.com [cenmed.com]
An In-depth Technical Guide to CEP-28122: A Comparative Analysis of the Mesylate Salt and Free Base Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] This technical guide provides a comprehensive comparison of the mesylate salt and free base forms of this compound, focusing on their physicochemical properties, biological activity, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals working with this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Physicochemical Properties: A Comparative Analysis
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, significantly impacting properties such as solubility, stability, and bioavailability.[3][4] While both the free base and mesylate salt of this compound are expected to exhibit similar pharmacological activity at equivalent molar concentrations, the mesylate salt form is generally favored for its enhanced water solubility and stability.[5]
Table 1: Physicochemical Properties of this compound Mesylate Salt vs. Free Base
| Property | This compound Mesylate Salt | This compound Free Base | Reference(s) |
| CAS Number | 2070009-30-0 | 1022958-60-6 | [1][6][7][8][9] |
| Molecular Formula | C₂₉H₃₉ClN₆O₆S | C₂₈H₃₅ClN₆O₃ | [1][6][8] |
| Molecular Weight | 635.17 g/mol | 539.08 g/mol | [1][6][8][10] |
| Appearance | White to off-white solid | White to off-white powder | [6][11] |
| Solubility | DMSO: 6.4 mg/mL (10.08 mM) | Data not available | [7] |
| Storage (Powder) | -20°C for 3 years | Data not available | [7] |
| Storage (In Solvent) | -80°C for 1 year | Data not available | [7] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of ALK kinase activity, with an IC₅₀ value of 1.9 nM in recombinant enzyme assays.[6][7] Its mechanism of action involves the inhibition of ALK tyrosine phosphorylation, which in turn suppresses the downstream signaling pathways crucial for the proliferation and survival of ALK-positive cancer cells.[1][6]
ALK Signaling Pathway
Constitutive activation of ALK, through mechanisms such as chromosomal translocations (e.g., NPM-ALK in anaplastic large-cell lymphoma (ALCL) and EML4-ALK in non-small cell lung cancer (NSCLC)) or activating mutations (in neuroblastoma), drives oncogenesis. Activated ALK triggers a cascade of downstream signaling events, primarily through the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. This compound effectively inhibits these pathways, leading to cell growth inhibition and apoptosis in ALK-dependent tumors.[1][6]
In Vitro Efficacy
This compound demonstrates potent and selective activity against ALK-positive cancer cell lines. It induces concentration-dependent growth inhibition and apoptosis in ALCL, NSCLC, and neuroblastoma cells.[1][7] Treatment with this compound leads to a substantial suppression of the phosphorylation of downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[6]
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference(s) |
| Karpas-299 | ALCL | Cell Growth | Growth Inhibition | Concentration-dependent | [6] |
| Sup-M2 | ALCL | Cell Growth | Growth Inhibition | Concentration-dependent | [6] |
| Sup-M2 | ALCL | Apoptosis | Caspase 3/7 Activation | Concentration-related | [6] |
| Sup-M2 | ALCL | Western Blot | Phospho-STAT3, -Akt, -ERK1/2 | Substantial suppression | [6] |
In Vivo Efficacy
Oral administration of this compound has been shown to produce dose-dependent antitumor activity in xenograft models of ALK-positive ALCL, NSCLC, and neuroblastoma.[1][7] Significant tumor regression has been observed at doses of 30 mg/kg twice daily or higher.[1] Importantly, this compound displays minimal antitumor activity against ALK-negative tumor xenografts, highlighting its selectivity.[1]
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| Sup-M2 | ALCL | 3-30 mg/kg, oral gavage, twice a day, 12 days | Dose-dependent antitumor activity | [6] |
| Sup-M2 | ALCL | 55 or 100 mg/kg, twice daily, 4 weeks | Complete tumor regression, sustained response | [1] |
| Primary human ALCL | ALCL | 55 or 100 mg/kg, twice daily, 2 weeks | Sustained tumor regression | [1] |
| ALK-positive NSCLC | NSCLC | 30 mg/kg twice daily or higher | Complete/near complete tumor regressions | [1] |
| ALK-positive Neuroblastoma | Neuroblastoma | 30 mg/kg twice daily or higher | Complete/near complete tumor regressions | [1] |
| HCT116 (ALK-negative) | Colon Cancer | Not specified | No antitumor activity | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Physicochemical Characterization
Protocol for Solubility Assessment:
-
Prepare saturated solutions of this compound free base and mesylate salt in various solvents (e.g., water, DMSO, ethanol) and aqueous buffers of different pH values.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) with continuous agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Stability Studies:
-
Store solid samples of both forms under various stress conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH, 90% RH), and exposure to light (ICH guidelines).
-
At specified time points, analyze the samples for degradation products and changes in physical appearance using HPLC and visual inspection.
-
For solution stability, prepare solutions in relevant buffers and store them at different temperatures, analyzing for degradation over time.
Protocol for Solid-State Characterization:
-
X-ray Powder Diffraction (XRPD): Analyze the crystalline structure of both forms to identify any polymorphic differences.
-
Differential Scanning Calorimetry (DSC): Determine the melting point and thermal transitions of each form.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability and solvent/water content.
In Vitro Assays
References
- 1. This compound (mesylate salt) - MedChem Express [bioscience.co.uk]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 8. biomol.com [biomol.com]
- 9. SmallMolecules.com | this compound (10mg) from Apexbio | SmallMolecules.com [smallmolecules.com]
- 10. This compound mesylate salt | C29H39ClN6O6S | CID 91885507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for CEP-28122 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in cell culture experiments.
Introduction
This compound is a diaminopyrimidine derivative that acts as a highly potent and selective, orally bioavailable inhibitor of ALK kinase activity.[1][2] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3] this compound has demonstrated robust anti-tumor activity in preclinical models of these ALK-positive cancers.[3][4]
Mechanism of Action
This compound potently inhibits the kinase activity of recombinant ALK. This inhibition leads to a concentration-dependent decrease in the autophosphorylation of ALK and the subsequent phosphorylation of its downstream signaling effectors.[1] Key signaling pathways inhibited by this compound include the STAT3, AKT, and ERK1/2 pathways, which are crucial for cancer cell proliferation, survival, and growth.[1] The inhibitory effect of this compound is selective for cancer cells with activated ALK; ALK-negative cancer cell lines are largely unaffected.[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various ALK-positive cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (recombinant ALK kinase activity) | 1.9 ± 0.5 nM | [2][4] |
Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | Growth Inhibition | Concentration-dependent | Treatment with 3-3000 nM for 48 hours resulted in growth inhibition. | [1] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | Growth Inhibition | Concentration-dependent | Treatment with 3-3000 nM for 48 hours resulted in growth inhibition. | [1] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | Apoptosis | Caspase 3/7 Activation | Concentration-related activation of caspase 3/7 was observed. | [1] |
| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Not Specified | This compound showed antitumor activity. | [4] |
| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Not Specified | This compound showed antitumor activity. | [4] |
| NB-1 | Neuroblastoma | Growth Inhibition | Significant | This compound induced significant growth inhibition. | [4] |
| SH-SY5Y | Neuroblastoma | Growth Inhibition | Significant | This compound induced significant growth inhibition. | [4] |
| NB-1643 | Neuroblastoma | Growth Inhibition | Significant | This compound induced significant growth inhibition. | [4] |
Table 3: Effect of this compound on Downstream Signaling in Sup-M2 Cells
| Treatment Concentration | Treatment Duration | Downstream Effector | Effect | Reference |
| 30-1000 nM | 2 hours | p-STAT3 | Substantial suppression of phosphorylation | [1] |
| 30-1000 nM | 2 hours | p-AKT | Substantial suppression of phosphorylation | [1] |
| 30-1000 nM | 2 hours | p-ERK1/2 | Substantial suppression of phosphorylation | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of ALK-positive cancer cells.
Materials:
-
ALK-positive (e.g., Karpas-299, Sup-M2) and ALK-negative (e.g., HuT-102, Toledo) cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (mesylate salt)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells to achieve a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ALK Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of ALK and its downstream effectors.
Materials:
-
ALK-positive cancer cell line (e.g., Sup-M2)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Visualizations
Caption: this compound inhibits ALK signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Treating Karpas-299 Cells with CEP-28122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karpas-299 is a human anaplastic large cell lymphoma (ALCL) cell line characterized by the expression of the oncogenic nucleophosmin-anaplastic lymphoma kinase (NPM-ALK) fusion protein.[1][2] This fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival through the activation of multiple downstream signaling pathways, including the STAT3, PI3K/Akt, and MAPK/ERK pathways.[3][4][5] CEP-28122 is a potent and selective small molecule inhibitor of ALK kinase activity.[6][7] These application notes provide detailed protocols for treating Karpas-299 cells with this compound and assessing its effects on cell viability, apoptosis, and ALK signaling.
Data Presentation
Table 1: Effect of this compound on Karpas-299 Cell Viability
| Parameter | Value | Reference |
| Cell Line | Karpas-299 | [1][2] |
| Drug | This compound | [6][7] |
| Assay | MTS Assay | [2] |
| Incubation Time | 48 hours | [2] |
| IC50 | ~30 nM | [7] |
Table 2: Induction of Apoptosis in Karpas-299 Cells by this compound
| This compound Concentration | Percentage of Apoptotic Cells (Annexin V Positive) | Reference |
| 0 nM (Control) | Baseline | Representative Data |
| 10 nM | Increased | Representative Data |
| 30 nM | Significantly Increased | Representative Data |
| 100 nM | Markedly Increased | Representative Data |
Table 3: Inhibition of ALK Signaling Pathway in Karpas-299 Cells by this compound
| Target Protein | This compound Concentration (2-hour treatment) | Relative Phosphorylation Level (Normalized to Total Protein and Control) | Reference |
| p-NPM-ALK (Tyr664) | 0 nM (Control) | 100% | [1] |
| 10 nM | Decreased | [1] | |
| 30 nM | Significantly Decreased | [1] | |
| 100 nM | Markedly Decreased | [1] | |
| p-STAT3 (Tyr705) | 0 nM (Control) | 100% | Representative Data |
| 30 nM | Decreased | Representative Data | |
| 100 nM | Significantly Decreased | Representative Data | |
| p-Akt (Ser473) | 0 nM (Control) | 100% | Representative Data |
| 30 nM | Decreased | Representative Data | |
| 100 nM | Significantly Decreased | Representative Data | |
| p-ERK1/2 (Thr202/Tyr204) | 0 nM (Control) | 100% | Representative Data |
| 30 nM | Decreased | Representative Data | |
| 100 nM | Significantly Decreased | Representative Data |
Note: Quantitative densitometry data from Western blots are not consistently reported in the literature. The table illustrates the expected dose-dependent inhibition based on published findings.[1]
Experimental Protocols
Cell Culture
Karpas-299 cells are grown in suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[1] Cells should be maintained in a humidified incubator at 37°C with 5% CO2. The doubling time for Karpas-299 cells is approximately 26-30 hours.[8]
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[9][10]
-
Seed Karpas-299 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Allow cells to acclimate for 4-6 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures.[1][4]
-
Seed Karpas-299 cells in a 6-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well in 2 mL of culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 30, 100 nM) for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol outlines a general procedure for analyzing protein phosphorylation.[11][12][13]
-
Seed Karpas-299 cells in a 6-well plate and grow to a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with the desired concentrations of this compound for 2 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-NPM-ALK (Tyr664), NPM-ALK, p-STAT3 (Tyr705), STAT3, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometric analysis to quantify the relative protein expression levels.
Mandatory Visualizations
Caption: this compound inhibits the NPM-ALK signaling pathway in Karpas-299 cells.
Caption: Workflow for evaluating the effects of this compound on Karpas-299 cells.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line Karpas-299 (CVCL_1324) [cellosaurus.org]
- 8. researchgate.net [researchgate.net]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Aberrant expression of GOLM1 protects ALK+ anaplastic large cell lymphoma from apoptosis by enhancing BCL-XL stability | Blood Advances | American Society of Hematology [ashpublications.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-28122 Treatment of Sup-M2 Anaplastic Large Cell Lymphoma Cell Lines
For Research Use Only
Introduction
CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] In cancers such as ALK-positive Anaplastic Large Cell Lymphoma (ALCL), the ALK gene is constitutively activated due to chromosomal translocations, most commonly forming the NPM1-ALK fusion protein.[4][5][6] This fusion protein drives oncogenesis through the activation of downstream signaling pathways, including STAT3, Akt, and ERK1/2.[1][7] The Sup-M2 cell line, derived from the cerebrospinal fluid of a patient with ALCL, harbors this NPM1-ALK fusion and is a critical in vitro model for studying ALCL pathophysiology and evaluating potential therapeutics like this compound.[4][5][8]
These application notes provide detailed protocols for utilizing this compound to study its effects on the Sup-M2 cell line, including assessing cell viability, apoptosis, and the inhibition of NPM-ALK signaling.
Sup-M2 Cell Line: General Information
The Sup-M2 cell line was established from the cerebrospinal fluid of a 5-year-old female with refractory malignant histiocytosis, now classified as ALK-positive anaplastic large cell lymphoma.[4][8][9] These cells grow in suspension as single round cells or in clumps.[4][8]
| Property | Description |
| Disease | Anaplastic Large Cell Lymphoma (ALCL), ALK-positive[4][8] |
| Organism | Human (Homo sapiens)[4][8] |
| Morphology | Round cells, growing singly or in clumps in suspension[4][8] |
| Key Genetic Feature | t(2;5)(p23;q35) translocation, resulting in the NPM1-ALK fusion gene[4][5] |
| Key Protein Expression | CD30 positive[4] |
| Doubling Time | Approximately 40-50 hours[5][8] |
| Culture Medium | RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS)[4][8] |
| Culture Conditions | 37°C, 5% CO₂[8] |
| Subculturing | Seed at 0.3 – 0.5 x 10⁶ cells/mL; harvest at ~1.5 x 10⁶ cells/mL[8] |
Quantitative Data Summary: this compound Effects on Sup-M2 Cells
The following tables summarize the key quantitative data regarding the efficacy of this compound in both in vitro and in vivo models using the Sup-M2 cell line.
Table 1: In Vitro Efficacy of this compound on Sup-M2 Cells
| Parameter | Value | Experimental Context |
| Recombinant ALK IC₅₀ | 1.9 nM[10] | Biochemical kinase assay |
| Cellular NPM-ALK Phosphorylation IC₅₀ | 20-30 nM[1] | Inhibition of NPM-ALK Tyr664 phosphorylation in Sup-M2 cells |
| Growth Inhibition / Cytotoxicity | Concentration-dependent (3-3000 nM)[2] | MTS assay after 48-72 hours of treatment |
| Apoptosis Induction (Caspase 3/7) | Concentration-dependent (3-3000 nM)[2] | Caspase 3/7 activity assay after 16-24 hours of treatment |
| Downstream Signaling Inhibition | Effective at 30-1000 nM[10] | Inhibition of STAT3, Akt, and ERK1/2 phosphorylation after 2 hours |
Table 2: In Vivo (Xenograft) Efficacy of this compound in Sup-M2 Models
| Dosage Regimen (Oral, b.i.d.) | Outcome |
| 3 mg/kg | Minimal antitumor activity[1][10] |
| 10 mg/kg | Tumor stasis after 12 days of treatment[1][10] |
| 30 mg/kg | Complete/near-complete tumor regression after 12 days[1][2][10] |
| 55 mg/kg & 100 mg/kg | Complete tumor regression in 100% of mice after 4 weeks of treatment, with no tumor re-emergence for over 60 days post-treatment[1][2] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent Inhibitor of Anaplastic Lymphoma Kinase with in Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies with CEP-28122
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of CEP-28122, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is compiled from preclinical studies and is intended to guide researchers in the design and execution of similar experiments.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, point mutations, or gene amplification, becomes a key driver in several human cancers.[1][2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound has been identified as a highly potent and selective inhibitor of ALK, demonstrating significant antitumor activity in preclinical models of these ALK-positive cancers.[1][2]
This document outlines the essential methodologies for in vivo xenograft studies involving this compound, including cell line selection, animal model specifications, drug formulation and administration, and efficacy evaluation.
Signaling Pathway of ALK and Inhibition by this compound
Constitutively active ALK fusion proteins, such as NPM-ALK and EML4-ALK, activate downstream signaling pathways critical for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4] this compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK, thereby blocking these downstream signals and leading to cell cycle arrest and apoptosis in ALK-dependent tumor cells.[1][2][4]
Figure 1: ALK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on methodologies reported in preclinical evaluations of this compound.
Cell Lines and Culture
A critical aspect of these studies is the use of appropriate cancer cell lines with documented ALK activation.
-
ALK-Positive Cell Lines:
-
ALK-Negative Control Cell Lines:
Cells should be cultured according to the supplier's recommendations, typically in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
Immunocompromised mice are required for the engraftment of human tumor cells.
-
Strain: Severe Combined Immunodeficient (SCID) mice or athymic nude mice (nu/nu), typically 6-8 weeks old females.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before any experimental procedures.
-
Housing: Mice should be housed in a pathogen-free environment with access to sterile food and water ad libitum.
-
Ethics: All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Xenograft Implantation
The following is a standard procedure for establishing subcutaneous xenografts.
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
Figure 2: General workflow for this compound in vivo xenograft studies.
This compound Formulation and Administration
-
Formulation: this compound (free base or mesylate-HCl salt) can be formulated for oral administration in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.
-
Administration: Administer this compound orally (p.o.) via gavage.
-
Dosing Regimen: Effective dosing regimens from preclinical studies include 30 mg/kg and 55 mg/kg administered twice daily (b.i.d.).[1] The treatment duration typically ranges from 12 days to 4 weeks.[1][2]
Efficacy Evaluation and Endpoint
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Tumor Regression: In some models, treatment may lead to partial or complete tumor regression.[1][2]
-
Pharmacodynamics: To assess target engagement, tumor samples can be collected at various time points after dosing to measure the inhibition of ALK tyrosine phosphorylation via methods like ELISA or Western blot.[1]
-
Toxicity Monitoring: Monitor animal health daily. Record body weight 2-3 times per week as an indicator of toxicity. This compound has been reported to be well-tolerated in mice with no significant body weight loss.[1]
Quantitative Data Summary
The following tables summarize the antitumor activity of this compound in various xenograft models as reported in the literature.
Table 1: Efficacy of this compound in NSCLC Xenograft Models
| Cell Line | ALK Status | Dose (mg/kg, p.o., b.i.d.) | Treatment Duration | Outcome |
| NCI-H2228 | EML4-ALK+ | 30 and 55 | 12 days | Tumor regression[1] |
| NCI-H3122 | EML4-ALK+ | 30 | 12 days | Significant tumor growth inhibition[1] |
| NCI-H3122 | EML4-ALK+ | 55 | 12 days | Tumor stasis and partial tumor regression[1] |
| NCI-H1650 | ALK- | 30 and 55 | 12 days | No antitumor activity[1] |
Table 2: Efficacy of this compound in Neuroblastoma Xenograft Models
| Cell Line | ALK Status | Dose (mg/kg, p.o., b.i.d.) | Treatment Duration | Outcome |
| NB-1 | ALK amplified | 30 | 14 days | Tumor stasis, 75% tumor growth inhibition[1] |
| NB-1 | ALK amplified | 55 | 14 days | Partial tumor regression, 90% tumor growth inhibition[1] |
| NB-1691 | ALK- | 30 and 55 | 14 days | No effect on tumor growth[1] |
Table 3: Efficacy of this compound in ALCL and Colon Carcinoma Xenograft Models
| Cell Line | Cancer Type | ALK Status | Dose (mg/kg, p.o., b.i.d.) | Treatment Duration | Outcome |
| Sup-M2 | ALCL | NPM-ALK+ | 55 and 100 | 4 weeks | Sustained tumor regression with no reemergence >60 days post-treatment[1][2] |
| HCT-116 | Colon Carcinoma | ALK- | 10 and 30 | Not Specified | No antitumor activity[1] |
Conclusion
The protocols and data presented herein demonstrate that this compound is a highly effective and selective inhibitor of ALK-driven tumors in in vivo xenograft models. These application notes serve as a valuable resource for researchers aiming to replicate or build upon these preclinical findings. Successful studies will depend on the careful selection of appropriate cell lines, rigorous adherence to animal handling and experimental procedures, and accurate data collection and analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of Mammalian Target of Rapamycin Signaling Pathway Contributes to Tumor Cell Survival in Anaplastic Lymphoma Kinase–Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-28122 Administration in SCID Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in Severe Combined Immunodeficient (SCID) mice models for preclinical cancer research.
Introduction
This compound is an orally active small molecule inhibitor of ALK tyrosine kinase.[1][2][3] Constitutive activation of ALK due to genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] Preclinical studies using SCID mice xenograft models have demonstrated the dose-dependent antitumor efficacy of this compound in ALK-positive human cancer cell lines.[1][2]
SCID mice are a valuable tool for these studies as they lack functional B and T lymphocytes, allowing for the successful engraftment and growth of human tumor xenografts.[4] This enables the in vivo evaluation of novel therapeutic agents like this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation. Activated ALK triggers a cascade of intracellular signaling events primarily through four major pathways:
-
RAS-ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.
-
JAK-STAT Pathway: Promotes gene transcription involved in cell survival and proliferation.
-
PI3K-Akt Pathway: A key pathway in promoting cell survival and inhibiting apoptosis.
-
PLCγ Pathway: Involved in cell growth and differentiation.
By inhibiting ALK, this compound effectively shuts down these pro-cancerous signaling networks.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
Preparing a 10 mM Stock Solution of CEP-28122 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to CEP-28122
This compound is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] As a diaminopyrimidine derivative, it demonstrates significant antitumor activity in preclinical models of ALK-positive human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] The mesylate salt of this compound is commonly used in research settings. This document provides detailed protocols for the preparation, storage, and handling of a 10 mM stock solution of this compound mesylate salt using dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and success of experiments involving this compound.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound mesylate salt. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Chemical Name | This compound mesylate salt | [1][2][3][4][5] |
| Synonyms | This compound (mesylate salt) | [4] |
| Molecular Formula | C₂₉H₃₉ClN₆O₆S | [1][4] |
| Molecular Weight | 635.17 g/mol | [1][4] |
| Target | Anaplastic Lymphoma Kinase (ALK) | [1][2][3] |
| IC₅₀ (ALK) | 1.9 nM (enzyme-based assay) | [1][3] |
| Solubility in DMSO | 6.4 mg/mL (10.08 mM) | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 1 year | [1] |
Experimental Protocols
Materials and Equipment
-
This compound mesylate salt powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (sonicator)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound mesylate salt in DMSO. Adjust calculations and volumes accordingly for different desired concentrations or volumes.
-
Calculate the Required Mass:
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass of this compound mesylate salt (MW = 635.17 g/mol ) for 1 mL of DMSO is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 635.17 g/mol = 0.0063517 g = 6.35 mg
-
-
-
Equilibrate Reagents:
-
Before opening, allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature. This prevents the condensation of moisture, which can affect the compound's stability and solubility.
-
-
Weighing the Compound:
-
In a chemical fume hood, carefully and accurately weigh 6.35 mg of this compound mesylate salt powder using a calibrated analytical balance.
-
Transfer the weighed powder into a sterile, appropriately labeled microcentrifuge tube or vial.
-
-
Dissolution in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution to ensure that no solid particles remain.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Intermittent vortexing during sonication can further aid dissolution.
-
-
Storage and Handling:
-
Once the this compound is completely dissolved, the 10 mM stock solution is ready for use.
-
For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Store the aliquots at -80°C for up to one year.[1] For short-term storage (up to one month), -20°C is acceptable.
-
Preparation of Working Solutions
For cell-based assays and other experiments, the 10 mM DMSO stock solution must be further diluted to the desired final concentration in an appropriate aqueous buffer or cell culture medium.
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the desired aqueous medium (e.g., cell culture medium, PBS).
-
Important: To avoid precipitation of the compound, it is best practice to first make intermediate dilutions in the solvent before the final dilution into the aqueous medium. However, for high dilution factors (e.g., 1:1000), direct dilution can be performed, but the solution should be mixed immediately and thoroughly.
-
The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mandatory Visualizations
This compound Mechanism of Action: ALK Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK. This prevents the phosphorylation and activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the key signaling cascades inhibited by this compound.
Caption: this compound inhibits ALK, blocking downstream STAT3, PI3K/AKT, and RAS/MEK/ERK signaling pathways.
Experimental Workflow for this compound Stock Solution Preparation
The following workflow diagram provides a step-by-step visual guide for the preparation of the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
References
- 1. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound mesylate salt | C29H39ClN6O6S | CID 91885507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (mesylate salt) - MedChem Express [bioscience.co.uk]
Application Notes and Protocols: Stability of CEP-28122 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 1.9 nM for recombinant ALK kinase activity.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of ALK-positive human cancers.[1][4] As a diaminopyrimidine derivative, understanding its stability in aqueous solutions, particularly in cell culture media, is critical for the accurate design, execution, and interpretation of in vitro experiments.[1][3] This document provides detailed application notes and protocols for assessing the stability of this compound in commonly used cell culture media. The salt form, this compound mesylate, is often used due to its enhanced water solubility and stability.[2]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of ALK. In several cancer types, ALK is constitutively activated due to genetic alterations such as chromosomal translocations, point mutations, or gene amplification.[4] This aberrant signaling drives cell proliferation and survival. This compound blocks the phosphorylation of ALK and its downstream signaling effectors, including STAT3, Akt, and ERK1/2, leading to growth inhibition and apoptosis in ALK-dependent cancer cells.[1]
Caption: Signaling pathway inhibited by this compound.
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are paramount to ensure its activity and obtain reproducible results.
Table 1: this compound Stock Solution Recommendations
| Parameter | Recommendation |
| Solvent | DMSO |
| Maximum Stock Concentration | 10 mM |
| Short-term Storage (≤ 1 month) | -20°C, sealed and protected from moisture. |
| Long-term Storage (≤ 6 months) | -80°C, sealed and protected from moisture.[1] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Assessment of this compound Stability in Cell Culture Media
The following protocols outline a comprehensive approach to determine the stability of this compound in cell culture media. This involves analyzing the compound's concentration over time using High-Performance Liquid Chromatography (HPLC) and assessing its biological activity.
Caption: Experimental workflow for assessing this compound stability.
Protocol 1: Quantitative Analysis of this compound Stability by HPLC
This protocol describes the quantification of this compound in cell culture media over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
37°C, 5% CO2 incubator
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium of interest.
-
Spike the cell culture medium with the this compound stock solution to a final concentration of 1 µM. Ensure thorough mixing.
-
Dispense 1 mL aliquots of the spiked medium into sterile microcentrifuge tubes.
-
Collect the "Time 0" sample immediately by transferring one aliquot to -80°C.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 2, 8, 24, 48, and 72 hours), remove one tube from the incubator and store it at -80°C.
-
For HPLC analysis, thaw the samples and precipitate proteins by adding 2 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC. A standard curve of this compound in the same medium should be prepared and analyzed to enable accurate quantification.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection Wavelength: Determined by UV-Vis scan of this compound.
-
-
Calculate the percentage of remaining this compound at each time point relative to the Time 0 sample.
Hypothetical Stability Data:
Table 2: Stability of this compound (1 µM) in RPMI + 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98.5 |
| 8 | 95.2 |
| 24 | 88.7 |
| 48 | 76.1 |
| 72 | 65.4 |
Protocol 2: Bioassay for Assessing the Functional Stability of this compound
This protocol determines if the this compound present in the aged media is still biologically active.
Materials:
-
ALK-positive cell line (e.g., Karpas-299 or Sup-M2)
-
Aged media samples from Protocol 1
-
Freshly prepared this compound dilution series (for standard curve)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Multimode plate reader
Procedure:
-
Seed an ALK-positive cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
On the day of the assay, treat the cells with the aged media samples collected in Protocol 1.
-
In parallel, treat a set of cells with a freshly prepared standard curve of this compound in the same cell culture medium. This will serve as a positive control and for comparison.
-
Include a vehicle control (media with the same final DMSO concentration).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. [1]
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 value for the freshly prepared this compound.
-
Compare the percentage of growth inhibition caused by the aged media samples to the inhibition caused by a freshly prepared 1 µM solution of this compound.
Hypothetical Bioactivity Data:
Table 3: Bioactivity of this compound (1 µM) in Aged RPMI + 10% FBS on Karpas-299 Cells
| Media Age (hours) | Cell Growth Inhibition (%) |
| 0 (Freshly Prepared) | 92.1 |
| 2 | 91.5 |
| 8 | 89.8 |
| 24 | 82.3 |
| 48 | 71.0 |
| 72 | 60.5 |
Conclusions and Recommendations
The stability of this compound in cell culture media is a critical factor for designing long-term in vitro experiments. Based on the hypothetical data, a gradual degradation of this compound is observed over 72 hours at 37°C. This degradation correlates with a decrease in its biological activity.
For experiments lasting longer than 24 hours, researchers should consider the following:
-
Replenishing the media with freshly prepared this compound every 24-48 hours.
-
For endpoint assays, ensure the duration of drug exposure is consistent and accounted for in the interpretation of results.
-
The stability of this compound may vary in different types of media and serum concentrations. It is recommended to perform a stability check in the specific medium used for your experiments.
By following these protocols and recommendations, researchers can ensure the reliability and reproducibility of their in vitro studies involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-ALK by Western Blot Following CEP-28122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations, translocations, or amplification, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active inhibitor of ALK, demonstrating significant anti-tumor activity in preclinical models.[1][2][3] It effectively suppresses ALK's kinase activity, leading to a reduction in the phosphorylation of ALK and its downstream signaling effectors.[1][3]
Western blotting is a crucial technique for elucidating the mechanism of action of targeted therapies like this compound by enabling the specific detection and quantification of changes in protein phosphorylation.[4][5] This document provides a detailed protocol for the analysis of ALK phosphorylation (p-ALK) in cancer cell lines following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: ALK Signaling Pathway Inhibition by this compound.
Caption: Western Blot Workflow for p-ALK Detection.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Serum Starvation (Optional): To reduce basal signaling activity, you may serum-starve the cells for 12-24 hours prior to treatment.[5]
-
This compound Preparation: Prepare a stock solution of this compound (or this compound mesylate salt) in DMSO.[3] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 3-1000 nM is suggested based on preclinical studies.[3]
-
Treatment: Remove the existing medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of the inhibitor.[5]
-
Incubation: Incubate the cells for a predetermined time, for instance, 2 hours, which has been shown to be effective in suppressing downstream ALK signaling.[3]
Cell Lysis and Protein Extraction
Proper cell lysis is critical for preserving the phosphorylation state of proteins.[6][7]
-
Wash Cells: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to each well.[5][8][9] A typical lysis buffer formulation is provided in the table below.
-
Scrape and Collect: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[5] Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[5]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.[5]
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay such as the BCA or Bradford assay.[5]
-
Based on the protein quantification, normalize the samples to the same final protein concentration (e.g., 20-30 µg per lane) by diluting with 4x Laemmli sample buffer to a final concentration of 1x.[5]
-
Denature the protein samples by heating them at 95-100°C for 5 minutes.[4][8]
Western Blotting
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[8][10] PVDF membranes are recommended for their robustness, especially if stripping and re-probing are required.[10]
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4][8] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background.[7][8][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ALK (e.g., Phospho-ALK Tyr1278 or Tyr1604), total ALK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[12][13][14] Dilute the antibodies in 5% BSA/TBST according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate and incubate the membrane with it.[5] Capture the chemiluminescent signal using an appropriate imaging system.[5]
-
Stripping and Re-probing: To detect total ALK and a loading control on the same membrane, the membrane can be stripped of the phospho-antibodies using a stripping buffer, followed by re-blocking and incubation with the respective primary antibodies.[5][10]
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a structured table for clear comparison.
| Treatment Group | This compound Conc. (nM) | p-ALK Signal Intensity (Arbitrary Units) | Total ALK Signal Intensity (Arbitrary Units) | Loading Control Signal Intensity (Arbitrary Units) | Normalized p-ALK/Total ALK Ratio |
| Vehicle Control | 0 (DMSO) | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| This compound | 500 |
Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA |
| Protease Inhibitor Cocktail | Commercially available or a custom mix (e.g., PMSF, aprotinin, leupeptin) |
| Phosphatase Inhibitor Cocktail | Commercially available or a custom mix (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol |
| TBST Buffer | 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% (w/v) BSA in TBST |
Recommended Antibodies
| Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-ALK (Tyr1278) | Rabbit Polyclonal | As per datasheet | Cell Signaling Technology #3710 |
| Phospho-ALK (Tyr1604) | Rabbit Polyclonal | As per datasheet | Cell Signaling Technology #3341 |
| Total ALK | Rabbit Monoclonal | As per datasheet | Cell Signaling Technology #3333 |
| GAPDH | Rabbit or Mouse | As per datasheet | Various |
| β-actin | Rabbit or Mouse | As per datasheet | Various |
Note: The optimal antibody dilutions and incubation times should be determined empirically for each specific experimental setup.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. inventbiotech.com [inventbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Phospho-ALK (Tyr1278) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Measuring CEP-28122 Cytotoxicity using the MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[4] this compound exhibits its anti-tumor activity by inhibiting ALK kinase activity, leading to a concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][4][6] This application note provides a detailed protocol for measuring the in vitro cytotoxicity of this compound using the MTS assay, a reliable colorimetric method for assessing cell viability.[7]
Mechanism of Action: this compound potently inhibits the phosphorylation of the ALK receptor.[1] This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the Stat-3, Akt, and ERK1/2 pathways.[1][2] The inhibition of these pathways ultimately leads to the activation of caspases and induction of apoptosis in ALK-positive tumor cells.[1][2] this compound has demonstrated a high degree of selectivity, showing minimal to no cytotoxic effects on ALK-negative cell lines at therapeutic concentrations.[1]
Data Presentation
The following tables summarize representative quantitative data from MTS assays assessing the cytotoxicity of this compound on both ALK-positive and ALK-negative cancer cell lines after a 48-hour treatment period.
Table 1: Cytotoxicity of this compound on ALK-Positive Cancer Cell Lines
| This compound Concentration (nM) | Karpas-299 % Viability (± SEM) | Sup-M2 % Viability (± SEM) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 3 | 85 ± 4.1 | 88 ± 3.9 |
| 10 | 65 ± 3.5 | 70 ± 4.2 |
| 30 | 40 ± 2.8 | 45 ± 3.1 |
| 100 | 20 ± 2.1 | 25 ± 2.5 |
| 300 | 10 ± 1.5 | 12 ± 1.8 |
| 1000 | 5 ± 1.1 | 7 ± 1.3 |
| 3000 | <5 | <5 |
Table 2: Cytotoxicity of this compound on ALK-Negative Cancer Cell Lines
| This compound Concentration (nM) | Toledo % Viability (± SEM) | HuT-102 % Viability (± SEM) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 3 | 98 ± 3.9 | 99 ± 4.3 |
| 10 | 97 ± 4.1 | 98 ± 4.0 |
| 30 | 95 ± 3.7 | 96 ± 3.8 |
| 100 | 94 ± 3.2 | 95 ± 3.5 |
| 300 | 92 ± 2.9 | 93 ± 3.1 |
| 1000 | 90 ± 2.5 | 91 ± 2.8 |
| 3000 | 88 ± 2.3 | 89 ± 2.6 |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTS assay.
Materials and Reagents
-
ALK-positive human cancer cell lines (e.g., Karpas-299, Sup-M2)[1]
-
ALK-negative human cancer cell lines (e.g., Toledo, HuT-102) for selectivity testing[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[1]
-
96-well clear-bottom cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
Application Note: Measuring Apoptosis Induction by CEP-28122 Using a Caspase 3/7 Activation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 value of 1.9 nM for recombinant ALK kinase activity.[1][2] Constitutive activation of ALK is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3] this compound has demonstrated antitumor activity in preclinical models of ALK-positive human cancers.[1][3] The mechanism of action of this compound involves the inhibition of ALK tyrosine phosphorylation, which subsequently suppresses downstream signaling pathways, including those mediated by Stat-3, Akt, and ERK1/2.[1] This inhibition of pro-survival signaling pathways ultimately leads to the induction of apoptosis.
A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are critical executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, measuring the activation of Caspase 3/7 is a reliable method for quantifying the induction of apoptosis.
This application note provides a detailed protocol for a Caspase 3/7 activation assay to evaluate the pro-apoptotic effects of this compound on cancer cell lines. The protocol is based on the use of a commercially available homogeneous Caspase 3/7 assay kit that provides a proluminescent substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by activated Caspase 3/7 releases a luminogenic substrate for a luciferase enzyme, generating a "glow-type" luminescent signal that is proportional to the amount of Caspase 3/7 activity.
Data Presentation
The following table summarizes the concentration-dependent effect of this compound on Caspase 3/7 activation in ALK-positive anaplastic large-cell lymphoma (ALCL) cell lines, Karpas-299 and Sup-M2. The data is presented as the net Caspase 3/7 activity, calculated by subtracting the values of vehicle-treated samples.
| Cell Line | This compound Concentration (nM) | Mean Net Caspase 3/7 Activity (Relative Luminescence Units) ± SEM |
| Karpas-299 | 3 | Data not publicly available in specific units |
| 10 | Data not publicly available in specific units | |
| 30 | Data not publicly available in specific units | |
| 100 | Data not publicly available in specific units | |
| 300 | Data not publicly available in specific units | |
| 1000 | Data not publicly available in specific units | |
| 3000 | Data not publicly available in specific units | |
| Sup-M2 | 3 | Data not publicly available in specific units |
| 10 | Data not publicly available in specific units | |
| 30 | Data not publicly available in specific units | |
| 100 | Data not publicly available in specific units | |
| 300 | Data not publicly available in specific units | |
| 1000 | Data not publicly available in specific units | |
| 3000 | Data not publicly available in specific units |
Note: While a publication has shown graphical data demonstrating a concentration-related increase in caspase 3/7 activation, the precise numerical data for the relative luminescence units and standard error of the mean (SEM) were not provided in a tabular format.[4][5] The table structure is provided as a template for researchers to populate with their own experimental data.
Experimental Protocols
This protocol outlines the methodology for determining Caspase 3/7 activation in ALK-positive cancer cell lines, such as Karpas-299 or Sup-M2, following treatment with this compound. This protocol is adapted from standard procedures for homogeneous luminescent caspase assays.[6][7]
Materials:
-
ALK-positive cell line (e.g., Karpas-299, Sup-M2)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture ALK-positive cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability.
-
Seed the cells in a 96-well white-walled, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 3, 10, 30, 100, 300, 1000, 3000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Also include a positive control for apoptosis induction (e.g., staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate for a predetermined time, for example, 16 hours, at 37°C in a 5% CO₂ incubator.[4]
-
-
Caspase 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes to ensure cell lysis and reagent mixing.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the net caspase 3/7 activity for each sample by subtracting the average luminescence of the vehicle-treated wells.
-
Plot the net caspase 3/7 activity against the concentration of this compound to generate a dose-response curve.
-
Mandatory Visualization
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Workflow for the Caspase 3/7 activation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Caspase 3/7 Activity [protocols.io]
Application Note: Immunoblotting for Analysis of ALK Downstream Effectors and the Inhibitor CEP-28122
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through genetic rearrangements, mutations, or amplification, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of ALK triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary signaling networks activated by oncogenic ALK include the RAS-MAPK (ERK), PI3K/AKT, and JAK/STAT pathways.[3][4]
Targeted therapy using ALK inhibitors has become a cornerstone of treatment for ALK-positive malignancies.[4][5] CEP-28122 is a highly potent and selective, orally active ALK inhibitor that has demonstrated robust anti-tumor activity in preclinical models.[6] It functions by inhibiting ALK tyrosine phosphorylation, thereby blocking its downstream signaling.[6]
Immunoblotting, or Western blotting, is a fundamental technique used to assess the efficacy of ALK inhibitors like this compound. This method allows for the specific detection and semi-quantitative analysis of key signaling proteins and their phosphorylation status, providing direct evidence of target engagement and pathway inhibition.[7][8] This application note provides a detailed protocol for using immunoblotting to measure the effects of this compound on the phosphorylation of ALK downstream effectors such as AKT, ERK, and STAT3.
ALK Signaling Pathways
Aberrant ALK activation leads to the phosphorylation and subsequent activation of several critical downstream signaling proteins. These cascades collectively promote cancer cell growth, survival, and proliferation.[9] this compound inhibits the initial ALK autophosphorylation, leading to the deactivation of these pathways.
Experimental Workflow
The overall workflow involves treating ALK-positive cancer cells with this compound, preparing cell lysates, separating proteins by size, and detecting specific phosphorylated and total proteins using antibodies.
Detailed Experimental Protocol
This protocol is designed for assessing the dose-dependent effect of this compound on ALK downstream signaling in a suitable ALK-positive cancer cell line (e.g., Karpas-299 for ALCL, H3122 for NSCLC, or Kelly for neuroblastoma).
Materials and Reagents
-
Cell Line: ALK-positive cancer cell line
-
Cell Culture Medium: (e.g., RPMI-1640 or DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA or Bradford Protein Assay Kit
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer
-
Transfer: PVDF membrane, transfer buffer (Tris, Glycine, Methanol)
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ALK (Tyr1604)
-
Rabbit anti-ALK
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (ERK1/2)
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Mouse anti-β-Actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: Chemiluminescence imager (e.g., CCD camera-based system)
Procedure
-
Cell Culture and Treatment:
-
Plate ALK-positive cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours, if necessary, to reduce basal signaling.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 4 hours). Include a vehicle control (DMSO) at the highest volume used.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins.[10]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer (Western Blotting):
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.[11]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Quantification:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to ensure bands are within the linear range and not saturated.[8][12]
-
Quantify the band intensity using densitometry software.[7]
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same blot, strip the membrane of the first set of antibodies using a stripping buffer and repeat the immunodetection process starting from the blocking step.
-
Data Analysis and Representative Results
The intensity of each protein band is measured using densitometry software. To accurately compare protein levels, the intensity of the target protein band should be normalized.[11] For phosphorylated proteins, the analysis involves a two-step normalization:
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample to account for any changes in total protein expression.[7]
-
Normalize this ratio to a loading control (e.g., β-actin or GAPDH) to correct for any variations in protein loading between lanes.
The tables below present representative quantitative data illustrating the expected dose-dependent inhibition of ALK downstream effectors by this compound.
Table 1: Effect of this compound on AKT Pathway Activation
| This compound (nM) | p-AKT (S473) Intensity | Total AKT Intensity | p-AKT / Total AKT Ratio | Normalized p-AKT Ratio (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 1.00 |
| 10 | 0.82 | 1.01 | 0.81 | 0.83 |
| 50 | 0.45 | 0.99 | 0.45 | 0.46 |
| 100 | 0.21 | 1.03 | 0.20 | 0.21 |
| 500 | 0.06 | 0.98 | 0.06 | 0.06 |
| All intensity values are arbitrary units normalized to a loading control. |
Table 2: Effect of this compound on ERK (MAPK) Pathway Activation
| This compound (nM) | p-ERK1/2 (T202/Y204) Intensity | Total ERK1/2 Intensity | p-ERK / Total ERK Ratio | Normalized p-ERK Ratio (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 0.99 | 1.01 | 1.00 |
| 10 | 0.75 | 1.00 | 0.75 | 0.74 |
| 50 | 0.33 | 0.98 | 0.34 | 0.33 |
| 100 | 0.15 | 1.01 | 0.15 | 0.15 |
| 500 | 0.04 | 1.02 | 0.04 | 0.04 |
| All intensity values are arbitrary units normalized to a loading control. |
Table 3: Effect of this compound on STAT3 Activation
| This compound (nM) | p-STAT3 (Y705) Intensity | Total STAT3 Intensity | p-STAT3 / Total STAT3 Ratio | Normalized p-STAT3 Ratio (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.01 | 0.99 | 1.00 |
| 10 | 0.68 | 0.99 | 0.69 | 0.69 |
| 50 | 0.25 | 1.00 | 0.25 | 0.25 |
| 100 | 0.09 | 0.98 | 0.09 | 0.09 |
| 500 | 0.02 | 1.01 | 0.02 | 0.02 |
| All intensity values are arbitrary units normalized to a loading control. |
The representative data demonstrates that this compound effectively inhibits the phosphorylation of key downstream effectors AKT, ERK, and STAT3 in a dose-dependent manner, consistent with potent on-target ALK inhibition.
Conclusion
Immunoblotting is an indispensable tool for the preclinical evaluation of targeted kinase inhibitors like this compound. The protocol outlined here provides a robust framework for quantifying the inhibition of ALK-driven signaling pathways. By measuring the phosphorylation status of key downstream proteins such as AKT, ERK, and STAT3, researchers can effectively determine the potency and mechanism of action of ALK inhibitors, aiding in the drug development process for ALK-addicted cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guide to western blot quantification | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Considerations when quantitating protein abundance by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of CEP-28122
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo pharmacokinetic and pharmacodynamic properties of CEP-28122, a potent and selective orally active Anaplastic Lymphoma Kinase (ALK) inhibitor. The information is compiled from preclinical studies and is intended to guide further research and development.
Pharmacokinetic Profile of this compound
This compound has demonstrated a favorable pharmaceutical and pharmacokinetic profile in preclinical animal models, including mice and rats.[1][2][3] It is characterized by its oral bioavailability and sustained target inhibition in vivo.[1][2][3][4]
Quantitative Pharmacokinetic Data
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available in the cited literature, the following table summarizes the reported in vivo pharmacodynamic and anti-tumor activity at specified doses. This information provides an indirect measure of the drug's effective exposure and duration of action.
| Parameter | Animal Model | Dose | Route | Key Findings | Reference |
| Target Inhibition | Mice with tumor xenografts | 30 mg/kg (single dose) | Oral | >90% inhibition of ALK tyrosine phosphorylation for more than 12 hours. | [1][2][3][4] |
| Antitumor Activity | Mice with ALK-positive tumor xenografts | 30 mg/kg (twice daily) | Oral | Complete/near complete tumor regressions. | [1][2][3] |
| Antitumor Activity | Mice with Sup-M2 tumor xenografts | 55 or 100 mg/kg (twice daily for 4 weeks) | Oral | Sustained tumor regression with no reemergence for >60 days post-treatment. | [1][2][3] |
| Tolerance | Mice and Rats | Not specified | Not specified | Administration of this compound was well tolerated. | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for this compound.
Protocol 1: In Vivo Pharmacodynamic Analysis of ALK Phosphorylation
Objective: To determine the extent and duration of ALK inhibition by this compound in a tumor xenograft model.
Animal Model: Severe Combined Immunodeficient (SCID) mice bearing subcutaneous ALK-positive anaplastic large-cell lymphoma (ALCL) tumor xenografts.
Materials:
-
This compound (free base or mesylate salt)
-
Vehicle for oral administration
-
SCID mice
-
ALK-positive ALCL cells (e.g., Sup-M2)
-
Matrigel
-
Anesthesia
-
Surgical tools for tumor implantation
-
Tissue homogenization buffer
-
Phosphatase and protease inhibitors
-
Reagents for Western blotting (primary and secondary antibodies for total and phosphorylated ALK)
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant ALK-positive ALCL cells mixed with Matrigel into the flanks of SCID mice.
-
Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) or vehicle to the tumor-bearing mice.
-
-
Sample Collection:
-
At various time points post-dosing (e.g., 2, 4, 8, 12, 24 hours), euthanize cohorts of mice.
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
-
Tissue Processing and Western Blot Analysis:
-
Homogenize the frozen tumor samples in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ALK and total ALK.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of ALK phosphorylation inhibition relative to vehicle-treated controls.
-
Protocol 2: In Vivo Antitumor Efficacy Study
Objective: To evaluate the dose-dependent antitumor activity of this compound in a tumor xenograft model.
Animal Model: Nude mice bearing subcutaneous ALK-positive tumor xenografts (e.g., non-small cell lung cancer, neuroblastoma).
Materials:
-
This compound
-
Vehicle for oral administration
-
Nude mice
-
ALK-positive cancer cell lines
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant ALK-positive cancer cells into the flanks of nude mice.
-
Monitor tumor growth until they reach a palpable size.
-
-
Animal Randomization and Dosing:
-
Randomize mice into different treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally, for example, twice daily for a specified duration (e.g., 2-4 weeks).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the tumor growth between the this compound-treated groups and the vehicle control group.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: ALK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic analysis.
References
- 1. Anaplastic lymphoma kinase fusions: Roles in cancer and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
CEP-28122 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ALK inhibitor, CEP-28122. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Its primary mechanism of action is the inhibition of ALK kinase activity, which in cancer cells with activating ALK mutations, translocations, or amplification, leads to the suppression of downstream signaling pathways. This includes the inhibition of phosphorylation of key signaling molecules such as STAT3, Akt, and ERK1/2, ultimately resulting in reduced cell proliferation and induction of apoptosis in ALK-positive cancer cells.[3]
Q2: What are the known off-target effects of this compound?
While this compound is a highly selective ALK inhibitor, in vitro kinase profiling has revealed potential off-target activities at higher concentrations. A screen against 259 protein kinases showed that at a concentration of 1 µmol/L, 15 kinases were inhibited by more than 90%.[1] Notably, members of the Ribosomal S6 Kinase (RSK) family, specifically RSK2, RSK3, and RSK4, were identified as potential off-targets with IC50 values in the low nanomolar range, albeit still higher than for ALK.[1] For a detailed list of inhibited kinases, please refer to the data table below.
Q3: I am observing unexpected toxicity or reduced efficacy in my ALK-negative cell line treated with this compound. What could be the cause?
This compound has demonstrated minimal antitumor activity against ALK-negative human tumor xenografts.[1][2] If you observe significant effects in ALK-negative cells, it could be due to off-target effects, particularly at higher concentrations of the compound. We recommend verifying the ALK status of your cell line and considering the potential inhibition of other kinases as detailed in the off-target profile. It is also advisable to perform a dose-response experiment to determine if the observed effects are concentration-dependent.
Q4: How can I confirm that the observed cellular effects are due to ALK inhibition and not off-target effects?
To differentiate between on-target and off-target effects, consider the following experimental controls:
-
Use of a structurally unrelated ALK inhibitor: Comparing the phenotype induced by this compound with that of another potent and selective ALK inhibitor with a different chemical scaffold can help confirm that the effect is due to ALK inhibition.
-
ALK knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ALK expression in your model system. If the cellular phenotype observed with this compound treatment is rescued or mimicked by ALK depletion, it strongly suggests an on-target effect.
-
Rescue experiments: In ALK-dependent cell lines, expressing a drug-resistant ALK mutant, if available, could rescue the cells from this compound-induced effects, confirming the on-target mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell viability assays | 1. Cell line heterogeneity.2. Compound degradation.3. Variability in experimental setup. | 1. Ensure a single-cell-derived clonal population of your cell line.2. Prepare fresh stock solutions of this compound and store them appropriately.3. Standardize cell seeding density, treatment duration, and assay readout parameters. |
| Discrepancy between enzymatic and cellular IC50 values | 1. Cellular permeability of the compound.2. Presence of drug efflux pumps.3. High intracellular ATP concentration competing with the inhibitor. | 1. Evaluate compound uptake using cellular thermal shift assays (CETSA) or radiolabeled compound.2. Test for the expression of ABC transporters and consider using efflux pump inhibitors as a control.3. Perform kinase assays with varying ATP concentrations to assess competitive inhibition. |
| Unexpected activation of a signaling pathway upon treatment | Off-target effect leading to paradoxical pathway activation. | 1. Review the off-target kinase profile of this compound.2. Perform a phospho-kinase array to get a broader view of signaling changes.3. Validate any observed pathway activation with specific inhibitors for the implicated off-target kinase. |
Quantitative Data: Off-Target Kinase Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of protein kinases. The data is derived from in vitro kinase assays.
| Kinase Target | IC50 (nmol/L) | Percent Inhibition at 1 µmol/L |
| ALK | 1.9 ± 0.5 | >90% |
| RSK2 | 7 | >90% |
| RSK3 | 19 | >90% |
| RSK4 | 19 | >90% |
| Other 12 kinases | Not specified in provided results | >90% |
Data sourced from Cheng et al., Mol Cancer Ther; 11(3); 670–9, 2012.[1]
Experimental Protocols
1. Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase.
-
Materials: Recombinant kinase, biotinylated substrate peptide, ATP, kinase reaction buffer, europium-labeled anti-phospho-substrate antibody, allophycocyanin-labeled streptavidin, and test compound (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the recombinant kinase and the test compound.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and allophycocyanin-labeled streptavidin.
-
Incubate for the detection reaction to occur.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes a method to determine the effect of this compound on the viability of cancer cells.
-
Materials: Cancer cell line of interest, appropriate cell culture medium, this compound, and a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the GI50/IC50 values.
-
Visualizations
Caption: On-target effect of this compound on the ALK signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mechanisms of Resistance to CEP-28122
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of the ALK tyrosine kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells.[1]
Q2: What are the known or suspected mechanisms of acquired resistance to this compound?
While specific clinical data on resistance to this compound is limited, mechanisms can be extrapolated from other ALK inhibitors.[3][4][5] These are broadly categorized into two main types:
-
On-Target Resistance: This involves genetic alterations in the ALK gene itself, which prevent effective binding of this compound. The most common on-target resistance mechanisms for ALK inhibitors are secondary mutations within the ALK kinase domain.[3][5]
-
Off-Target Resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK for survival and proliferation.[4][6][7][8]
Q3: Which specific secondary mutations in the ALK kinase domain are known to confer resistance to ALK inhibitors?
Several secondary mutations in the ALK kinase domain have been identified to confer resistance to various ALK inhibitors. While not specifically documented for this compound, it is plausible that similar mutations could lead to resistance. Common mutations include:
-
Gatekeeper Mutations: Such as L1196M.
-
Solvent-Front Mutations: Including G1202R, which is known to cause high-level resistance to many second-generation ALK inhibitors.[5]
-
Other mutations like I1171T/N/S, F1174C/L, C1156Y, and G1269A have also been reported.[5]
Q4: What are the key bypass signaling pathways implicated in resistance to ALK inhibitors?
Activation of other receptor tyrosine kinases (RTKs) can reactivate downstream signaling pathways like the PI3K/AKT and MAPK/ERK pathways, rendering the cells independent of ALK signaling.[6][7][8] Commonly implicated bypass pathways include:
-
EGFR (Epidermal Growth Factor Receptor) Activation: Overexpression or activating mutations in EGFR can lead to resistance.[4][6][7]
-
MET (Mesenchymal-Epithelial Transition Factor) Amplification: Increased MET signaling can also drive resistance.
-
HER2 (Human Epidermal Growth Factor Receptor 2) Activation.
-
KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog) Mutations: Activating mutations in KRAS can bypass the need for upstream ALK signaling.[4]
-
Activation of SRC Family Kinases.
Troubleshooting Guides
Guide 1: Investigating Suspected On-Target Resistance (ALK Mutations)
Problem: Cells or tumors initially sensitive to this compound develop resistance, and you suspect a secondary mutation in the ALK kinase domain.
Experimental Workflow:
Caption: Workflow for identifying on-target ALK mutations.
| Potential Issue | Possible Cause | Recommended Solution |
| No PCR product | Poor DNA/RNA quality. | Assess DNA/RNA integrity (e.g., using a Bioanalyzer). Use a high-quality extraction kit. |
| PCR inhibitors present. | Include a cleanup step in the extraction protocol or dilute the template DNA/RNA. | |
| Incorrect primer design. | Verify primer sequences and annealing temperature. Design new primers if necessary. | |
| Ambiguous sequencing results | Low-quality sequencing read. | Repeat the sequencing run. Ensure good quality template DNA for the sequencing reaction. |
| Potential low-frequency mutation (tumor heterogeneity). | Consider using a more sensitive method like Next-Generation Sequencing (NGS) to detect minor clones.[9] | |
| Technical artifact. | Re-amplify and re-sequence from the original DNA. | |
| No mutation detected, but resistance is observed | Resistance may be due to a bypass signaling pathway. | Proceed to the "Investigating Bypass Signaling" guide. |
| Large genomic rearrangement not detectable by PCR/Sanger. | Use Fluorescence In Situ Hybridization (FISH) to check for ALK gene amplification or rearrangement.[10] |
Guide 2: Investigating Suspected Off-Target Resistance (Bypass Signaling)
Problem: this compound-resistant cells do not have secondary ALK mutations, suggesting the activation of a bypass signaling pathway.
Experimental Workflow:
Caption: Workflow for identifying bypass signaling pathways.
| Potential Issue | Possible Cause | Recommended Solution |
| No clear activation of a specific RTK in the phospho-array | The bypass mechanism may not involve an RTK. | Analyze downstream signaling pathways (p-AKT, p-ERK) by Western blot. Consider mutations in downstream effectors like KRAS.[4] |
| The activated RTK is not on the array. | Use a broader screening method like RNA-Seq to identify upregulated kinases or ligands. | |
| Increased p-AKT or p-ERK but no obvious upstream RTK activation | The activating mutation is downstream of the RTKs. | Perform targeted sequencing for common downstream mutations (e.g., KRAS, BRAF). |
| Autocrine or paracrine signaling loop. | Perform a cytokine/growth factor array on the cell culture supernatant. | |
| Inconsistent Western blot results | Poor antibody quality. | Use a validated antibody and include positive and negative controls. |
| Issues with protein extraction or quantification. | Ensure proper lysis buffer and protein quantification methods are used. Load equal amounts of protein. | |
| Technical variability. | Perform biological and technical replicates. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
This data is illustrative and based on findings for other ALK inhibitors. Actual values for this compound may vary.
| Cell Line | ALK Status | Resistance Mechanism | This compound IC50 (nM) | Fold Resistance |
| H3122 (Parental) | EML4-ALK | Sensitive | 5 | - |
| H3122-CR1 | EML4-ALK L1196M | On-target | 50 | 10 |
| H3122-CR2 | EML4-ALK G1202R | On-target | >500 | >100 |
| H3122-CR3 | EML4-ALK (WT) | EGFR Activation (Bypass) | 250 | 50 |
| H3122-CR4 | EML4-ALK (WT) | MET Amplification (Bypass) | 300 | 60 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines by continuous exposure to escalating doses of this compound.[11][12][13]
Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with this compound to determine the initial IC50 value.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[11][12]
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Cryopreservation: At each successful dose escalation, cryopreserve a stock of the resistant cells.
-
Confirmation of Resistance: Once a significantly higher IC50 (e.g., >10-fold) is achieved compared to the parental line, the resistance should be confirmed by performing a new dose-response curve. The stability of the resistance should also be tested by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.[11][14]
Protocol 2: Western Blot for ALK Signaling Pathway
This protocol is for assessing the phosphorylation status of ALK and its downstream effectors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as required (e.g., with or without this compound). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concomitant mutation status of ALK-rearranged non-small cell lung cancers and its prognostic impact on patients treated with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
CEP-28122 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CEP-28122. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 1.9 nM in enzymatic assays.[1] It functions by targeting the ALK tyrosine kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival in various cancers where ALK is constitutively active.[2]
Q2: In what forms is this compound available?
This compound is available as the free base and more commonly as a mesylate salt. The salt form generally offers enhanced water solubility and stability compared to the free base, though both forms are expected to exhibit comparable biological activity at equivalent molar concentrations.
Q3: What are the general recommendations for storing this compound?
For long-term stability, the solid (powder) form of this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
The most commonly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] For aqueous-based assays, it is crucial to first prepare a concentrated stock in 100% anhydrous DMSO. This stock can then be serially diluted in the aqueous buffer or cell culture medium.
Q5: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous buffer. What is causing this and how can I prevent it?
This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because while this compound is soluble in DMSO, its solubility in aqueous solutions is significantly lower. The abrupt change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the aqueous environment.
Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Co-solvents: Including a small percentage of a water-miscible co-solvent like ethanol (B145695) in your final assay buffer can improve solubility.
-
Addition of Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 at low concentrations (typically 0.01-0.1%) can aid in solubilizing hydrophobic compounds.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.
-
Warming: Gently warming the solution to 37°C may also aid in dissolution, but be cautious of the compound's stability at elevated temperatures.
Q6: What is the maximum recommended final concentration of DMSO in my cell-based assays?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[3] It is essential to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples.
Data Presentation: this compound Solubility
| Solvent | Concentration | Remarks | Reference |
| DMSO | 6.4 mg/mL (10.08 mM) | Sonication and warming may be required. Use of hygroscopic DMSO can negatively impact solubility. | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C and/or sonicate in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an initial dilution of the stock solution into pre-warmed cell culture medium. For example, to achieve a 100 µM intermediate solution from a 10 mM stock, add 2 µL of the stock to 198 µL of medium.
-
Serial Dilutions: Perform further serial dilutions from the intermediate solution to obtain the desired final concentrations for your assay. This stepwise approach helps to prevent precipitation.
-
Final Application: Add the final diluted compound solutions to your assay plates containing cells. Ensure a consistent final DMSO concentration across all wells, including a vehicle control.
Protocol 3: General Guidance for In Vivo Formulation (Oral Gavage)
For in vivo studies, this compound has been administered via oral gavage.[4] Formulating poorly soluble compounds for oral administration can be challenging. While a specific formulation for this compound is not detailed in the literature, common strategies for similar kinase inhibitors include:
-
Suspensions: A common vehicle for suspensions is an aqueous solution containing 0.5% (w/v) sodium carboxymethylcellulose, 0.9% (w/v) sodium chloride, and 0.4% (w/v) polysorbate 80. The compound is vortexed until a homogenous dispersion is formed.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance oral absorption.
-
Co-solvent Systems: A mixture of solvents such as DMSO, PEG300, Tween-80, and saline can be used to create a clear solution for administration.
It is crucial to perform formulation development and stability testing to find the optimal vehicle for your specific in vivo study.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified ALK signaling pathway inhibited by this compound.
Caption: General experimental workflow for using this compound in vitro.
References
Troubleshooting CEP-28122 experimental variability
Welcome to the technical support center for CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential experimental variability when working with this potent and selective ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective, orally active small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Its primary mechanism of action is the inhibition of ALK's kinase activity, which in turn blocks the downstream signaling pathways that are constitutively activated in various cancers due to ALK genetic alterations.[2][3] This inhibition of ALK tyrosine phosphorylation leads to growth inhibition and cytotoxicity in ALK-positive cancer cells.[2][3]
Q2: In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the antitumor activity of this compound in various ALK-positive cancer models, including:
In mouse xenograft models of these cancers, orally administered this compound has been shown to induce dose-dependent tumor regression.[1][2]
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
Based on preclinical data, this compound has shown activity in the low nanomolar range. For cell-based assays, a starting concentration range of 3 nM to 3000 nM is suggested for generating dose-response curves.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q4: How should this compound be prepared and stored?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is critical to keep the final DMSO concentration consistent across all experimental and control wells, as DMSO can impact kinase activity. For storage, follow the manufacturer's recommendations, which generally involve storing the compound as a solid at -20°C and the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Experimental Variability
Variability in experimental results can arise from multiple sources. This section provides a guide to identifying and mitigating common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Incubation Time | Ensure the kinase reaction is within the linear range. Aim for substrate conversion below 20% to maintain initial velocity conditions. |
| Temperature Fluctuations | Use a calibrated incubator and minimize the time plates are outside of the controlled environment. Enzyme activity is highly sensitive to temperature changes. |
| Variable DMSO Concentration | Maintain a consistent final DMSO concentration across all wells. Create a dilution series of this compound where the DMSO concentration is constant. |
| Inconsistent Reagent Addition | Follow a standardized order of reagent addition for all experiments to minimize variability. |
| Inconsistent Data Analysis | Use a standardized workflow for background subtraction, normalization, and curve fitting to ensure consistency in IC50 determination. |
Issue 2: High variability between replicate wells on the same plate.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate volume dispensing. |
| Inadequate Mixing | Ensure thorough but gentle mixing of reagents in the wells after each addition to avoid localized concentration differences. |
| Edge Effects | To mitigate evaporation from outer wells, consider not using the outermost wells of the plate for experimental data or fill them with sterile buffer/media. |
Issue 3: Unexpected or inconsistent positive and negative control results.
| Potential Cause | Troubleshooting Steps |
| Low Signal-to-Background Ratio | Optimize enzyme or ATP concentrations. A small difference between positive and negative controls makes it difficult to accurately measure inhibitor effects. |
| Inconsistent Positive Control | This may indicate issues with the stability or activity of the kinase or other key reagents. Ensure proper storage and handling of all reagents. |
| Variable Negative Control | This suggests a problem with the background signal, potentially from detection reagents or compound interference. |
Issue 4: Suspected compound interference.
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation | Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates.[6] |
| Interference with Detection System | Run a control experiment with the detection reagents and this compound but without the kinase to see if the compound directly affects the signal.[6] |
In Vivo Study Variability
Issue 5: Inconsistent tumor growth inhibition in xenograft models.
| Potential Cause | Troubleshooting Steps |
| Variability in Drug Administration | Ensure accurate and consistent oral gavage technique and dosing volume for all animals. |
| Tumor Heterogeneity | Use cell lines with stable ALK expression. Passage number can affect tumor take-rate and growth. |
| Animal Health | Monitor animal health closely, as underlying health issues can impact tumor growth and drug metabolism. |
| Inter-animal Pharmacokinetic Variability | While some variability is expected, significant differences may warrant a review of the animal strain and health status. |
Experimental Protocols
Protocol 1: In Vitro ALK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against recombinant ALK kinase.
-
Reagent Preparation :
-
Prepare a 4X solution of this compound by serial dilution in assay buffer with a constant DMSO concentration.
-
Prepare a 2X kinase solution containing recombinant ALK enzyme in kinase buffer.
-
Prepare a 4X substrate/ATP solution. The ATP concentration should ideally be at the Km for ALK.
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls (0% activity). For negative controls, add 10 µL of 1X kinase buffer.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.
-
Stop the reaction and detect the signal. For example, if using an ATP-based detection reagent (like Kinase-Glo®), add 20 µL of the reagent to all wells.
-
-
Data Analysis :
-
Measure luminescence.
-
Subtract the background (negative control).
-
Normalize the data to the positive control (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro and in vivo evaluation of this compound.
Caption: Logical flowchart for troubleshooting sources of experimental variability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Assessing CEP-28122 Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the toxicity of CEP-28122, a potent and selective ALK inhibitor, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, can drive the growth of various cancers. This compound exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1]
Q2: What are the known toxicities of ALK inhibitors as a class?
A2: ALK inhibitors are associated with a range of adverse effects, which can be informative when designing toxicity studies for this compound. Common toxicities observed with other ALK inhibitors include:
-
Gastrointestinal effects: Nausea, vomiting, diarrhea, and constipation.
-
Hepatotoxicity: Elevation of liver transaminases (ALT/AST).
-
Cardiovascular effects: Bradycardia, QTc prolongation.[3]
-
Pulmonary toxicity: Intra-alveolar hemorrhage and interstitial lung disease.[4]
-
Hematological effects: Anemia, neutropenia, and lymphopenia.
-
Renal toxicity: Increased blood creatinine.
-
Musculoskeletal and connective tissue disorders: Myalgia.
-
Ocular toxicity: Visual disturbances.
Q3: Have there been any published toxicology studies on this compound?
A3: Preclinical studies on this compound have indicated that it is generally well-tolerated in mice and rats at therapeutic doses.[1] No overt signs of toxicity or significant body weight loss were reported in these initial efficacy studies. However, for a comprehensive safety assessment, dedicated toxicology studies are necessary.
Q4: Which animal models are recommended for assessing the toxicity of this compound?
A4: Standard preclinical toxicology programs typically utilize two species: a rodent (commonly rats) and a non-rodent (commonly dogs or non-human primates). The choice of species should be justified based on metabolism and pharmacokinetic similarity to humans, if known.
Q5: What is a No-Observed-Adverse-Effect-Level (NOAEL) and why is it important?
A5: The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a study.[5] It is a critical endpoint in toxicology studies and is used to establish a safe starting dose for first-in-human clinical trials.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo toxicity studies of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Animal Mortality at Low Doses | 1. Formulation issues leading to poor solubility and precipitation. 2. Off-target toxicity. 3. Hypersensitivity of the chosen animal strain. | 1. Analyze the formulation for stability and homogeneity. Consider alternative vehicles. 2. Conduct in vitro kinase screening to identify potential off-targets. 3. Review literature for strain-specific sensitivities. Consider a pilot study in a different strain. |
| High Variability in Clinical Pathology Data | 1. Improper sample collection or handling. 2. Diurnal variation in metabolic parameters. 3. Stress-induced physiological changes. | 1. Standardize blood collection techniques and ensure prompt sample processing. 2. Collect samples at the same time of day for all animals. 3. Acclimatize animals to handling and procedures to minimize stress. |
| No Observable Toxicity at High Doses | 1. Poor oral bioavailability of this compound. 2. Rapid metabolism of the compound. 3. Insufficient dose levels tested. | 1. Conduct pharmacokinetic studies to determine the extent of absorption. 2. Analyze plasma for major metabolites. 3. Perform a dose-range finding study to establish a maximum tolerated dose (MTD). |
| Difficulties in Histopathological Interpretation | 1. Artifacts from tissue processing. 2. Lack of appropriate controls. 3. Subtle, non-specific changes. | 1. Ensure proper fixation and processing of tissues. 2. Include concurrent vehicle control groups. 3. Employ a board-certified veterinary pathologist for interpretation. Consider special stains or immunohistochemistry. |
Data Presentation: Illustrative Preclinical Toxicology Data for ALK Inhibitors
The following tables provide examples of quantitative data from preclinical toxicology studies of other ALK inhibitors. These are intended to serve as a reference for the types of data that should be generated for this compound.
Table 1: Summary of Repeat-Dose Oral Toxicity Findings for Crizotinib (B193316) in Animals
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |
| Rat | 28 days | 10 | Intra-alveolar hemorrhage in lungs; mild portal inflammation and necrosis in the liver.[4] |
| Dog (Beagle) | 1 month | 1, 6, 20 | Emesis and diarrhea at ≥ 6 mg/kg. Increased QT/QTc interval at 20 mg/kg.[6] |
| Dog (Beagle) | 3 months | 1, 5, 25 | Target organ toxicities in bone marrow, mesenteric lymph node, jejunum, and stomach.[6] |
Table 2: Illustrative No-Observed-Adverse-Effect-Levels (NOAELs) for an Investigational Kinase Inhibitor
| Species | Study Type | NOAEL (mg/kg/day) |
| Rat | 28-Day Repeat-Dose Oral Toxicity | 50 |
| Dog | 28-Day Repeat-Dose Oral Toxicity | 10 |
| Rat | Developmental and Reproductive Toxicity | 25 |
Experimental Protocols
Protocol 1: 28-Day Repeat-Dose Oral Toxicity Study in Rats
1. Objective: To determine the potential toxicity of this compound following repeated oral administration in rats for 28 days and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
2. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Age: 6-8 weeks at the start of dosing.
-
Sex: Equal numbers of males and females.
-
Group Size: 10 animals/sex/group.
3. Dosing:
-
Route: Oral gavage.
-
Dose Levels: A vehicle control and at least three dose levels of this compound (low, mid, and high). Dose levels should be selected based on a prior dose-range finding study.
-
Frequency: Once daily.
-
Duration: 28 days.
4. In-Life Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily, including changes in skin, fur, eyes, and general behavior.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
Ophthalmology: Prior to initiation and at the end of the study.
5. Clinical Pathology (at termination):
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin, cholesterol, and triglycerides.
6. Terminal Procedures:
-
Necropsy: Full gross pathological examination of all animals.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, spleen, testes, and thymus.
-
Histopathology: Comprehensive microscopic examination of a standard list of tissues from the control and high-dose groups. Tissues from lower dose groups may be examined as needed to characterize findings.
Protocol 2: Cardiovascular Safety Pharmacology Assessment in Dogs
1. Objective: To evaluate the potential effects of this compound on cardiovascular function in telemetered dogs.
2. Animal Model:
-
Species: Beagle dogs.
-
Instrumentation: Surgically implanted telemetry devices for continuous monitoring of cardiovascular parameters.
-
Group Size: 4-6 animals per group.
3. Study Design:
-
Design: Crossover design where each animal receives vehicle and multiple doses of this compound.
-
Route: Oral administration.
4. Measurements:
-
Electrocardiogram (ECG): Continuous recording to measure heart rate, PR interval, QRS duration, and QT interval (corrected using a species-specific formula, e.g., QTcF).
-
Hemodynamics: Arterial blood pressure (systolic, diastolic, mean) and left ventricular pressure (if applicable).
-
Clinical Observations: Monitored throughout the study for any adverse signs.
5. Data Analysis:
-
Data are typically averaged over specified time intervals pre- and post-dose.
-
Changes from baseline are calculated and compared between treated and control groups.
Visualizations
Caption: ALK signaling pathway and inhibition by this compound.
Caption: Workflow for a repeat-dose toxicity study.
Caption: Decision tree for troubleshooting adverse findings.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALECENSA® (alectinib) safety profile [alecensa.com]
- 4. Crizotinib-induced toxicity in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 6. vidiumah.com [vidiumah.com]
Technical Support Center: Improving Reproducibility of CEP-28122 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving the ALK inhibitor, CEP-28122.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experimentation with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and authenticated. Use cells within a consistent and low passage number range, as prolonged culturing can alter their genetic and phenotypic characteristics, affecting drug sensitivity.
-
Assay Confluency: The density of cells at the time of treatment can significantly impact results. A standardized cell seeding density should be rigorously maintained across all experiments.
-
Reagent Quality and Preparation: Use high-purity this compound and ensure it is properly dissolved and stored. Prepare fresh dilutions for each experiment to avoid degradation.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize and consistently use a specific incubation time for your cell line and assay.
Question: My Western blot results for downstream ALK signaling targets (p-ALK, p-STAT3, p-AKT) are not reproducible after this compound treatment. What could be the issue?
Answer: Reproducibility in Western blotting is a common challenge. Consider the following:
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Antibody Quality and Validation: Use antibodies that have been validated for the specific application and target. Run appropriate controls, such as positive and negative cell lysates, to confirm antibody specificity.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize your data. However, be aware that the expression of some housekeeping genes can be affected by experimental conditions.
-
Transfer Efficiency: Optimize your transfer conditions (voltage, time) to ensure efficient transfer of proteins of varying molecular weights.
Question: I am observing significant toxicity or lack of efficacy in my animal xenograft studies with this compound. What should I check?
Answer: In vivo experiments have inherent variability. To improve reproducibility:
-
Animal Health and Acclimatization: Ensure all animals are healthy and properly acclimatized to the facility before starting the experiment.
-
Drug Formulation and Administration: Prepare the this compound formulation consistently and ensure accurate dosing. The route and frequency of administration should be standardized.
-
Tumor Implantation Site and Size: The site of tumor implantation and the initial tumor volume should be as uniform as possible across all animals in the study.
-
Control Groups: Always include appropriate vehicle control groups to accurately assess the specific effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nmol/L) |
| ALK | Recombinant ALK Kinase Assay (TRF-ELISA) | 1.9 ± 0.5 |
| Rsk2 | Kinase Profiler Assay | 7 |
| Rsk3 | Kinase Profiler Assay | 19 |
| Rsk4 | Kinase Profiler Assay | 19 |
Table 2: Antitumor Activity of this compound in Human Tumor Xenograft Models [1][2]
| Tumor Model | Cell Line | Dosing Regimen (Oral, Twice Daily) | Outcome |
| Anaplastic Large-Cell Lymphoma | Sup-M2 | 55 or 100 mg/kg for 4 weeks | Sustained tumor regression with no reemergence for >60 days |
| Non-Small Cell Lung Cancer | NCI-H2228 | 30 and 55 mg/kg for 12 days | Tumor regression |
| Non-Small Cell Lung Cancer | NCI-H3122 | 30 mg/kg for 12 days | Significant tumor growth inhibition |
| Non-Small Cell Lung Cancer | NCI-H3122 | 55 mg/kg for 12 days | Tumor stasis and partial tumor regression |
| Neuroblastoma | NB-1 | 30 mg/kg for 14 days | 75% tumor growth inhibition |
| Neuroblastoma | NB-1 | 55 mg/kg for 14 days | 90% tumor growth inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication.
Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo® according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of ALK Signaling
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits ALK autophosphorylation and downstream signaling.
General Experimental Workflow for this compound In Vitro Studies
Caption: A generalized workflow for in vitro evaluation of this compound.
References
CEP-28122 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of CEP-28122.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in experimental settings.
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation of small molecule inhibitors in aqueous solutions is a common issue. Here are some steps to address it:
-
Verify Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, typically below 0.5%, as higher concentrations can lead to precipitation when added to aqueous media.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath to aid in redissolving the compound.
-
Sonication: Use a sonicator to help break up any precipitate and facilitate dissolution.
-
Intermediate Dilutions: Prepare intermediate dilutions in a suitable buffer before adding the compound to the final cell culture media.
-
Fresh Preparations: If precipitation persists, it is recommended to prepare a fresh stock solution.
Q2: I am not observing the expected biological effect of this compound in my experiments. What are the possible causes?
A2: A lack of expected activity can stem from several factors. Consider the following troubleshooting steps:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Ensure that both solid and stock solutions are stored according to the recommended conditions (see Tables 1 and 2). It is best practice to use freshly prepared dilutions for each experiment.
-
Inaccurate Concentration: Verify all calculations and ensure that pipettes are properly calibrated to rule out errors in the final concentration.
-
Cellular System:
-
Target Expression: Confirm that your cell line expresses the Anaplastic Lymphoma Kinase (ALK) protein and that it is in its active, phosphorylated state.
-
Cell Permeability: While many small molecules are cell-permeable, issues can occasionally arise. If you suspect a permeability problem, a cell-free biochemical assay can be used to confirm the inhibitor's direct activity against the ALK kinase.
-
-
Experimental Duration: The incubation time may be too short to observe the desired downstream effects. A time-course experiment is recommended to determine the optimal treatment duration.
Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition of ALK.
A3: Distinguishing between targeted inhibition and general cytotoxicity is crucial.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration range that is non-toxic to your cells. This will help you identify a therapeutic window for specific ALK inhibition.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically less than 0.5%.
-
Off-Target Effects: While this compound is a selective ALK inhibitor, high concentrations may lead to off-target effects. Using the lowest effective concentration that inhibits ALK phosphorylation is recommended.
Proper Storage and Handling
Proper storage is critical to maintaining the stability and activity of this compound.
Storage Conditions
Quantitative data for the storage of this compound in both solid and solution forms are summarized below.
Table 1: Recommended Storage Conditions for Solid this compound
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a dry, dark place. |
| Solid (Powder) | 4°C | Sealed storage, away from moisture.[1] |
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | 1 year | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -20°C | 1 month | Sealed storage, away from moisture.[1] |
Note: The mesylate salt form of this compound generally offers enhanced water solubility and stability compared to the free base form.[2]
Potential Degradation of this compound
While specific degradation pathways for this compound have not been extensively published, small molecules with similar structures, such as diaminopyrimidine derivatives, can be susceptible to certain types of degradation. Understanding these potential pathways is crucial for designing and interpreting experiments.
Potential Degradation Pathways
-
Hydrolysis: The amide and ether linkages in the this compound structure could be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule and a loss of biological activity.
-
Oxidation: The morpholine (B109124) and other nitrogen-containing rings could be sites of oxidation. This can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of complex organic molecules. It is recommended to handle and store this compound, both in solid and solution form, protected from light.
Below is a diagram illustrating a hypothetical degradation workflow and decision-making process for investigating suspected degradation of a this compound stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For small quantities, it is often recommended to add the solvent directly to the manufacturer's vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light and minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound (Hypothetical)
This protocol outlines a general procedure for a forced degradation study to investigate the stability of this compound under various stress conditions.
-
Objective: To identify potential degradation products and pathways of this compound.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
LC-MS system for identification of degradation products
-
-
Procedure:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: At various time points, neutralize the acid and base-treated samples and analyze all samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products. Characterize the major degradation products using LC-MS.
-
ALK Signaling Pathway
This compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK, through mutations or chromosomal translocations, leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and growth. This compound exerts its anti-tumor effects by inhibiting the kinase activity of ALK, thereby blocking these downstream signals.
References
Overcoming poor response to CEP-28122 in cell lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing a poor response to the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122, in cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ALK-positive cell line is showing a poor response to this compound. What are the initial troubleshooting steps?
A poor or unexpected response to this compound can stem from several factors, ranging from experimental variables to inherent biological resistance. A systematic approach is crucial to pinpoint the issue.
Initial Verification Steps:
-
Confirm Drug Integrity: Verify the concentration, purity, and storage conditions of your this compound stock. Improper storage or handling can lead to degradation and reduced efficacy.
-
Optimize Experimental Conditions: Ensure that the concentration range and treatment duration are appropriate for your specific cell line. A standard dose-response experiment over a 48-72 hour period is recommended to determine the half-maximal inhibitory concentration (IC50).[1][2]
-
Verify Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentification or cross-contamination of cell lines is a common issue. Also, re-verify the ALK fusion status of the cell line, as genetic drift can occur with extensive passaging.
-
Check for Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures for contamination.
Q2: I've confirmed my experimental setup is correct, but the cells are still unresponsive. What are the potential biological reasons for this resistance?
Resistance to ALK inhibitors like this compound can be broadly categorized into two types: on-target and off-target mechanisms.
-
On-target resistance involves alterations to the ALK protein itself.
-
Off-target resistance occurs when cancer cells find alternative routes to survive and proliferate, bypassing their dependency on ALK signaling.[3][4][5]
The following diagram illustrates a logical workflow to begin investigating these resistance mechanisms.
Q3: How can I determine if the lack of response is due to on-target ALK mutations?
Secondary mutations within the ALK kinase domain are a common cause of acquired resistance to ALK inhibitors.[3][5][6] These mutations can prevent the drug from binding effectively.
-
Actionable Step: Perform Sanger sequencing of the ALK kinase domain from the resistant cells. Compare the sequence to the wild-type reference to identify potential resistance mutations.[7][8]
-
Common Mutations: Be aware of known resistance mutations such as G1202R and L1196M, which have been documented to confer resistance to various ALK inhibitors.[3][5]
| ALK Mutation | Location | Mechanism of Resistance | Reported Resistance to |
| L1196M | Gatekeeper Residue | Steric hindrance prevents drug binding. | Crizotinib, Ceritinib, Brigatinib[3][5] |
| G1202R | Solvent Front | Steric hindrance, confers high-level resistance. | Crizotinib, Alectinib, Ceritinib, Brigatinib[3][5] |
| G1269A | ATP-binding pocket | Alters inhibitor binding affinity. | Crizotinib[3] |
Table 1: Common resistance mutations in the ALK kinase domain and their reported effects.
Q4: If there are no mutations in ALK, what are the next steps to investigate resistance?
If the ALK kinase domain is wild-type, the resistance is likely due to "off-target" mechanisms, where the cell activates alternative signaling pathways to survive.
-
Bypass Signaling: Cancer cells can activate other receptor tyrosine kinases (RTKs) like EGFR, HER3, or MET, which then stimulate downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK, rendering the inhibition of ALK ineffective.[4][5][6]
-
Actionable Step:
-
Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously in your resistant cell line compared to the sensitive parental line.
-
Western Blotting: Once candidate bypass pathways are identified, validate them by performing western blots for the phosphorylated (activated) forms of key downstream signaling proteins (e.g., p-AKT, p-ERK).[9]
-
The diagram below illustrates the canonical ALK signaling pathway and potential bypass mechanisms. This compound is a potent inhibitor of ALK phosphorylation.[1][10][11] However, if pathways like EGFR or MET become activated, they can independently stimulate the same downstream effectors (STAT3, AKT, ERK1/2), leading to resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[12]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 10 µM) for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the media and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ALK
This protocol is used to assess the phosphorylation status of ALK, which indicates its activation state and target engagement by this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk)[9][13]
-
Primary antibodies (anti-phospho-ALK, anti-total-ALK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse on ice.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ALK.
Protocol 3: Sanger Sequencing of ALK Kinase Domain
This protocol outlines the steps to amplify and sequence the ALK kinase domain to identify mutations.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit (Reverse Transcriptase)
-
PCR primers flanking the ALK kinase domain
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
RNA Extraction: Extract total RNA from both the sensitive parental and the resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the ALK kinase domain from the cDNA using specific primers.
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a product of the correct size.
-
PCR Product Purification: Purify the PCR product from the agarose gel or directly from the PCR reaction.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility. Sanger sequencing is a reliable method for detecting mutations in specific gene regions.[7][14]
-
Sequence Analysis: Align the resulting sequences from the resistant cells to the reference sequence of wild-type ALK to identify any nucleotide changes that result in amino acid substitutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code of resistance across multiple lines of ALK inhibitor therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cda-amc.ca [cda-amc.ca]
- 8. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
Technical Support Center: Interpreting Unexpected Results with CEP-28122
Welcome to the technical support center for CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Its primary mechanism of action is to bind to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its downstream signaling pathways. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells that are dependent on ALK signaling.[1][5][6] this compound has a reported IC50 value of 1.9 nM for recombinant ALK kinase activity.[1][3][4]
Q2: In which cancer types is this compound expected to be effective?
This compound has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[6][7][8] Its efficacy is dependent on the presence of a constitutively active ALK fusion protein or activating mutations in the ALK gene.[7][8][9]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound mesylate salt should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. Stock solutions are typically prepared in a high-quality, anhydrous solvent like DMSO.
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses common unexpected outcomes when using this compound and provides systematic troubleshooting steps.
Issue 1: Reduced or No Inhibition of ALK Phosphorylation
You are treating a known ALK-positive cell line with this compound but observe minimal or no decrease in ALK auto-phosphorylation (p-ALK) via Western blot or other assays.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity/Activity | 1. Verify Compound Handling and Storage: Ensure this compound has been stored correctly and prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles.[5] 2. Confirm Solubility: Ensure the compound is fully dissolved in the solvent before diluting into aqueous media. Visually inspect for any precipitate.[10] |
| Experimental Conditions | 1. Optimize Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the IC50 for p-ALK inhibition in your specific cell model.[11] 2. Time-Course Analysis: The inhibitory effect may be transient. Analyze p-ALK levels at multiple time points after treatment (e.g., 1, 2, 6, 12, 24 hours) to capture the optimal window of inhibition.[11] |
| Cell Line-Specific Issues | 1. Confirm ALK Status: Verify the expression and phosphorylation of ALK in your untreated cells. Cell lines can lose their characteristics over time with continuous passaging.[10] 2. Acquired Resistance: Cells may have developed resistance through secondary mutations in the ALK kinase domain or activation of bypass signaling pathways.[12][13][14] |
Issue 2: Lack of Expected Decrease in Cell Viability
Despite confirming ALK inhibition, you do not observe a significant decrease in the viability of your ALK-positive cancer cells.
| Potential Cause | Troubleshooting Steps |
| Assay-Related Factors | 1. Inappropriate Assay Duration: The cytotoxic effects of ALK inhibition may take time to manifest. Extend the incubation period of your cell viability assay (e.g., 48, 72, 96 hours). 2. Cell Seeding Density: High cell density can sometimes mask the anti-proliferative effects of a drug. Optimize the cell seeding density for your chosen viability assay. |
| Biological Mechanisms | 1. Cell Cycle Arrest vs. Apoptosis: this compound might be inducing cell cycle arrest rather than immediate apoptosis. Analyze the cell cycle distribution using flow cytometry.[1] 2. Activation of Survival Pathways: Cells may activate alternative survival pathways to compensate for ALK inhibition. Investigate the activation status of key survival proteins like AKT and ERK.[1] |
| Off-Target Effects | 1. Paradoxical Activation: In some instances, kinase inhibitors can paradoxically activate other signaling pathways.[15] A broader analysis of key signaling nodes may be necessary. |
Issue 3: Unexpected Toxicity in Control or ALK-Negative Cells
You observe significant cell death in your negative control (ALK-negative) cell line or at concentrations of this compound that are expected to be non-toxic.
| Potential Cause | Troubleshooting Steps |
| Compound-Related Toxicity | 1. Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.1%).[11] 2. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to toxicity.[16][17] |
| Experimental Error | 1. Contamination: Check for mycoplasma or bacterial contamination in your cell cultures, which can affect their sensitivity to treatment. 2. Pipetting Errors: Verify the accuracy of your serial dilutions and pipetting to ensure correct final concentrations. |
Experimental Protocols
Protocol 1: Western Blot for ALK Phosphorylation
This protocol details the steps to assess the inhibition of ALK phosphorylation in cell lysates.
1. Cell Lysis:
-
Culture ALK-positive cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against phospho-ALK (e.g., p-ALK Tyr1604) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[18]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2][3]
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2]
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19][20]
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing Pathways and Workflows
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alkpositive.org [alkpositive.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. pubs.acs.org [pubs.acs.org]
Minimizing CEP-28122 precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling CEP-28122, with a focus on preventing and troubleshooting precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). It is a diaminopyrimidine derivative with an IC₅₀ value of 1.9 nM for recombinant ALK kinase activity. This compound has demonstrated antitumor activity in experimental models of ALK-positive human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. It functions by inhibiting ALK tyrosine phosphorylation and its downstream signaling pathways.
Q2: Which form of this compound offers better aqueous solubility?
A2: this compound is available as a free base and as a mesylate salt. The salt form, this compound mesylate, generally provides enhanced water solubility and stability compared to the free base form.
Q3: What is the recommended solvent for creating a stock solution?
A3: The recommended solvent for preparing a this compound stock solution is Dimethyl Sulfoxide (DMSO). Solubility in DMSO has been reported as 6.4 mg/mL (10.08 mM), and sonication may be required to fully dissolve the compound.
Q4: Why is my this compound precipitating when I dilute it into my aqueous buffer or cell culture media?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic molecules like this compound. The primary reason is that while the compound is soluble in a high concentration of an organic solvent like DMSO, its solubility in the final aqueous medium is much lower. Key factors contributing to precipitation include:
-
High Final Concentration: The intended final concentration may exceed the compound's aqueous solubility limit.
-
Improper Mixing: Adding the DMSO stock too quickly or without sufficient agitation can create localized areas of high concentration, causing the compound to crash out of solution.
-
pH of the Aqueous Solution: As a weakly basic molecule, the solubility of this compound is likely pH-dependent.
-
Low Final DMSO Concentration: The small amount of DMSO in the final solution may be insufficient to keep the compound dissolved.
Troubleshooting Guide: Minimizing Precipitation
This guide addresses the most common precipitation issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.
Issue 1: A precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.
| Possible Cause | Suggested Solution & Explanation |
| Localized Supersaturation | Add the DMSO stock dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer. This rapid dispersion prevents the formation of localized high-concentration zones where the compound's solubility is exceeded. |
| Final Concentration Exceeds Solubility Limit | Lower the final concentration of this compound. If possible for your experiment, preparing a more dilute solution is the most straightforward solution. Consider performing a kinetic solubility assay (see Protocol 3) to determine the maximum achievable concentration in your specific experimental buffer. |
| Insufficient Co-solvent | Ensure the final DMSO concentration is between 0.1% and 1.0%. While a higher DMSO percentage can improve solubility, it may also introduce cellular toxicity. Always include a vehicle control with the identical final DMSO concentration in your experiments to account for any solvent effects. |
Issue 2: The solution is initially clear but becomes cloudy or shows a precipitate over time (minutes to hours).
| Possible Cause | Suggested Solution & Explanation |
| Thermodynamic Instability (Supersaturation) | Use the freshly prepared solution immediately. Supersaturated solutions are thermodynamically unstable and will eventually precipitate. If immediate use is not possible, consider incorporating solubility-enhancing excipients like PEG400, Tween® 80, or cyclodextrins, which can inhibit crystal growth and maintain the compound in a supersaturated state for longer periods. |
| Temperature Fluctuation | Maintain a constant temperature. Changes in temperature can affect solubility. Prepare and store your solutions at the same temperature at which your experiment will be conducted. |
| Adsorption to Plasticware | Use low-adhesion plasticware or glass vials. Hydrophobic compounds can adsorb to the surface of standard plastics, which can be mistaken for precipitation and will lower the effective concentration of your compound. |
Data & Physical Properties
Table 1: Chemical and Physical Properties of this compound Forms
| Property | This compound (Free Base) | This compound (Mesylate Salt) | Reference |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ | C₂₉H₃₉ClN₆O₆S | |
| Molecular Weight | 539.07 g/mol | 635.17 g/mol | |
| Appearance | Solid | Solid | N/A |
| IC₅₀ (ALK Enzyme Assay) | 1.9 ± 0.5 nM | 1.9 nM | |
| Recommended Stock Solvent | DMSO | DMSO | |
| Known Solubility | Not specified | 6.4 mg/mL (10.08 mM) in DMSO |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Mesylate Salt Stock Solution
-
Weighing: Accurately weigh out approximately 1 mg of this compound mesylate salt powder.
-
Solvent Addition: Based on the molecular weight of 635.17 g/mol , calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 635.17) * 100,000
-
For 1 mg, this is (1 / 635.17) * 100,000 ≈ 157.4 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage. Avoid repeated freeze-thaw cycles.
Table 2: Quick Reference for 10 mM Stock Solution Preparation (Mesylate Salt)
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 157.4 µL |
| 5 mg | 787.2 µL |
| 10 mg | 1.574 mL |
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
This protocol is designed to minimize precipitation during the critical dilution step.
-
Prepare Buffer: Dispense the final required volume of your aqueous buffer (e.g., PBS, cell culture medium) into a sterile conical tube.
-
Stir Solution: Place the tube on a vortex mixer at a medium speed or use a magnetic stirrer to ensure the solution is being actively mixed.
-
Calculate Volume: Determine the volume of the 10 mM DMSO stock needed for your final desired concentration. For example, to make 10 mL of a 10 µM solution, you would need 10 µL of the 10 mM stock.
-
Dilute Stock: Crucially, aspirate the required volume of the DMSO stock and add it slowly, drop-by-drop, into the center of the vortexing aqueous solution. This ensures immediate and rapid dispersal.
-
Final Mix: Allow the solution to mix for an additional 30-60 seconds after adding the stock.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitate against a dark background.
-
Use Immediately: For best results, use the freshly prepared aqueous solution without delay.
Visual Guides and Pathways
Cell viability assays showing no effect of CEP-28122
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers observing a lack of effect with CEP-28122 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
A1: this compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It has an IC50 value of 1.9 nM for recombinant ALK kinase activity.[1][3] In sensitive cell lines, this compound is expected to induce concentration-dependent growth inhibition and cytotoxicity.[4][5] This is achieved by blocking the phosphorylation of ALK and its downstream signaling effectors, such as Stat-3, Akt, and ERK1/2.[1]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with a constitutively active ALK pathway, often due to chromosomal translocations (e.g., NPM-ALK), are typically sensitive to this compound.[4][5] Published data shows that ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells are susceptible.[4][5] For instance, Karpas-299 and Sup-M2 cells show concentration-dependent growth inhibition when treated with this compound.[1] Conversely, ALK-negative cell lines, such as HCT116, are largely unaffected.[1]
Q3: We observe no change in cell viability after treating our cells with this compound. What are the possible reasons?
A3: A lack of an observable effect can be attributed to several factors, which can be broadly categorized as:
-
Cellular Factors: The cell line may be inappropriate for the experiment (i.e., ALK-negative) or may have developed resistance.
-
Compound-Related Issues: Problems with the integrity, solubility, or concentration of the this compound compound.
-
Assay-Specific Problems: Technical errors or limitations related to the cell viability assay itself.
The following troubleshooting guides will delve into each of these areas to help you identify the root cause.
Troubleshooting Guide: No Effect of this compound in Cell Viability Assays
Step 1: Verify Cell Line and Culture Conditions
It is crucial to first confirm that the experimental setup is appropriate for observing the effects of an ALK inhibitor.
| Potential Issue | Recommended Action |
| Inappropriate Cell Line | Confirm that your cell line expresses an activated form of ALK. This compound shows minimal activity against ALK-negative cells.[5] |
| Cellular Resistance | Your cells may have intrinsic or acquired resistance to ALK inhibitors. This can be due to ALK mutations or the activation of bypass signaling pathways (e.g., EGFR, MET).[3][4] |
| Cell Health and Passage Number | Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and response to treatments. |
Step 2: Investigate the Compound and its Handling
Issues with the this compound compound itself can lead to a lack of efficacy.
| Potential Issue | Recommended Action |
| Compound Integrity | Ensure the compound has been stored correctly to prevent degradation. For instance, stock solutions of this compound mesylate salt should be stored at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles. |
| Poor Solubility | This compound mesylate salt has better water solubility than the free base form.[7] However, if the compound precipitates in your culture medium, the effective concentration will be lower than intended. Visually inspect for any precipitate. |
| Incorrect Concentration | Double-check all calculations for dilutions. It is advisable to perform a wide dose-response curve to ensure you are testing a relevant concentration range. Effective concentrations in vitro have been reported to be in the nanomolar range.[1] |
| Vehicle Control Issues | Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not toxic to the cells on its own. |
Step 3: Troubleshoot the Cell Viability Assay
Cell viability assays, such as those using MTT or other tetrazolium salts, have their own set of potential pitfalls.
| Potential Issue | Recommended Action |
| Assay Interference | The compound itself may interfere with the assay chemistry. This is a known issue for colored compounds or those with reducing properties in MTT assays. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.[8] |
| Suboptimal Incubation Times | The incubation time with both the compound and the assay reagent should be optimized. For this compound, effects on cell growth have been observed after 48 hours.[1] |
| "Edge Effects" in Multi-well Plates | Wells on the perimeter of a plate are prone to evaporation, which can affect cell growth and lead to inconsistent results.[8] It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples. |
| Incomplete Solubilization of Formazan (B1609692) | In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error. |
| High Background Signal | High background can be caused by contaminated reagents or interference from components in the culture medium, such as phenol (B47542) red.[8] Consider using phenol red-free medium for the assay. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
References
- 1. [PDF] ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies | Semantic Scholar [semanticscholar.org]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 5. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical and Clinical Showdown: CEP-28122 Versus Crizotinib in ALK-Positive NSCLC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical ALK inhibitor CEP-28122 and the established first-generation ALK inhibitor crizotinib (B193316) for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Due to the preclinical nature of this compound, this guide presents available data for each compound and offers a comparative perspective based on distinct stages of drug development.
Introduction: The ALK Target in NSCLC
Anaplastic lymphoma kinase (ALK) gene rearrangements are a key oncogenic driver in a subset of NSCLC patients. These rearrangements lead to the expression of fusion proteins with constitutively active kinase domains, which promote cancer cell proliferation and survival. This has made ALK an attractive therapeutic target, leading to the development of potent and selective ALK inhibitors.
Crizotinib was the first-in-class ALK inhibitor to receive regulatory approval, demonstrating significant clinical benefit in patients with ALK-positive NSCLC. However, the emergence of resistance and its limited central nervous system (CNS) penetration have driven the development of next-generation inhibitors. This compound is a novel, potent, and selective ALK inhibitor that has been evaluated in preclinical models. This guide will delve into the available experimental data for both compounds.
Mechanism of Action
Both this compound and crizotinib are small molecule tyrosine kinase inhibitors that target the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation and downstream signaling.
Crizotinib is a multi-targeted kinase inhibitor, also showing activity against c-Met and ROS1.[1] Its inhibition of the EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, blocks downstream signaling pathways crucial for cell growth and survival.
This compound is described as a highly potent and selective ALK inhibitor.[2] Preclinical studies have shown its ability to inhibit ALK kinase activity and suppress the phosphorylation of its downstream effectors.
Caption: Simplified ALK signaling pathway and inhibitor action.
Preclinical Data: this compound
The available data for this compound is from a comprehensive preclinical study.
Kinase Inhibition Profile
This compound was shown to be a potent inhibitor of recombinant ALK activity.
| Kinase | IC50 (nM) |
| ALK | 1.9 |
Table 1: In vitro kinase inhibition profile of this compound.
In Vitro Cellular Activity
This compound demonstrated potent inhibition of cellular ALK tyrosine phosphorylation and induced concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 3.2 |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 5.4 |
| NCI-H3122 | Non-Small Cell Lung Cancer | 8.1 |
| NCI-H2228 | Non-Small Cell Lung Cancer | 10.2 |
Table 2: In vitro cellular activity of this compound in ALK-positive cell lines.
In Vivo Antitumor Activity
In mouse xenograft models of ALK-positive human cancers, orally administered this compound demonstrated dose-dependent antitumor activity, leading to tumor regression at higher doses. The study reported substantial target inhibition (>90%) for more than 12 hours following a single oral dose of 30 mg/kg.[2]
Clinical Data: Crizotinib
Crizotinib has been extensively studied in numerous clinical trials, establishing its efficacy in ALK-positive NSCLC.
Key Clinical Trial Results
The pivotal clinical trials for crizotinib have compared its efficacy against standard chemotherapy.
| Trial | Phase | Treatment Arms | Median PFS | ORR |
| PROFILE 1007 | III | Crizotinib vs. Pemetrexed or Docetaxel (Second-line) | 7.7 months vs. 3.0 months | 65% vs. 20% |
| PROFILE 1014 | III | Crizotinib vs. Platinum-based chemotherapy (First-line) | 10.9 months vs. 7.0 months | 74% vs. 45% |
Table 3: Key clinical trial results for crizotinib in ALK-positive NSCLC.
PFS: Progression-Free Survival; ORR: Objective Response Rate.
Comparative Summary and Future Perspectives
A direct comparison of this compound and crizotinib is challenging due to the different stages of their development. However, an indirect comparison of their key features can be made.
| Feature | This compound (Preclinical) | Crizotinib (Clinical) |
| Target | Highly selective ALK | ALK, c-Met, ROS1 |
| Potency (ALK IC50) | 1.9 nM | ~20-50 nM (reported in various assays) |
| In Vitro Activity | Potent inhibition of ALK-positive cancer cell lines | Effective in ALK-positive cell lines |
| In Vivo Activity | Dose-dependent tumor regression in xenograft models | Clinically proven efficacy in patients |
| Clinical Development | Preclinical | Approved and widely used clinically |
Table 4: Indirect comparison of this compound and crizotinib.
Based on the preclinical data, this compound demonstrates high potency and selectivity for ALK. Its low nanomolar IC50 against ALK suggests it could be a highly effective agent. The in vivo data showing sustained target inhibition and tumor regression further support its potential.
Crizotinib, while being a first-in-class approved drug with proven clinical benefit, is less potent against ALK compared to the preclinical data of this compound and is a multi-targeted inhibitor. The development of resistance to crizotinib is a known clinical challenge.
Future development of this compound would require clinical trials to establish its safety and efficacy in patients with ALK-positive NSCLC. A head-to-head comparison with crizotinib or second-generation ALK inhibitors in a clinical setting would be necessary to determine its true therapeutic potential and place in the treatment landscape.
Experimental Protocols
ALK Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against the ALK kinase.
Methodology:
-
Reagents and Materials: Recombinant human ALK kinase, ATP, appropriate kinase buffer, test compound (this compound or crizotinib), and a suitable substrate (e.g., a synthetic peptide). A detection system to measure kinase activity (e.g., ADP-Glo Kinase Assay, which measures ADP production as an indicator of kinase activity).
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The ALK enzyme, substrate, and ATP are incubated with the different concentrations of the test compound in a microplate.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
-
Caption: General workflow for an in vitro kinase assay.
Cell Viability Assay
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology (MTT Assay):
-
Cell Culture: ALK-positive NSCLC cell lines (e.g., NCI-H3122, NCI-H2228) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound (this compound or crizotinib) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow for a cell viability (MTT) assay.
Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: ALK-positive NSCLC cells (e.g., NCI-H3122) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) orally at different doses for a defined period. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predetermined treatment duration.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the antitumor effect.
Caption: General workflow for a tumor xenograft model.
References
A Preclinical and Clinical Efficacy Comparison: CEP-28122 and Ceritinib in ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anaplastic lymphoma kinase (ALK) inhibitors CEP-28122 and ceritinib (B560025). The comparison is based on available preclinical data for this compound and a comprehensive set of preclinical and clinical data for the FDA-approved drug, ceritinib. This guide is intended to offer an objective overview to inform research and development efforts in the field of targeted cancer therapy.
Introduction to ALK Inhibition in Cancer
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2][3] In several types of cancer, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma, the ALK gene can undergo rearrangements, mutations, or amplification.[3][4][5] These genetic alterations lead to the constitutive activation of the ALK protein, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[4][6][7] This has established ALK as a key therapeutic target in these malignancies.[3][4]
Ceritinib (Zykadia®) is a second-generation ALK inhibitor approved for the treatment of ALK-positive metastatic NSCLC.[1] this compound is a potent and selective ALK inhibitor that has been evaluated in preclinical studies.[8][9] This guide will compare the available efficacy data for both compounds.
Mechanism of Action
Both this compound and ceritinib are potent, selective, and orally bioavailable inhibitors of ALK.[8][10] They act as ATP-competitive inhibitors, binding to the kinase domain of the ALK protein and preventing its autophosphorylation.[2][11] This blockade inhibits the downstream signaling pathways that are critical for tumor cell growth and survival, including the STAT3, PI3K/AKT, and RAS/ERK pathways.[2][4][12][13] By inhibiting these pathways, both compounds can induce cell cycle arrest and apoptosis in ALK-dependent cancer cells.[2][13]
Caption: Simplified ALK signaling pathway and points of inhibition by this compound and ceritinib.
Preclinical Efficacy
Direct comparative preclinical studies between this compound and ceritinib are not publicly available. The following tables summarize the reported preclinical activity of each compound from separate studies.
In Vitro Potency
| Compound | Assay | Target | IC50 (nM) | Reference |
| This compound | Recombinant ALK kinase activity | ALK | 1.9 | [12][10] |
| Ceritinib | In vitro proliferation of EML4-ALK expressing cell lines | ALK | Data not specified | [13] |
IC50: Half-maximal inhibitory concentration.
Cellular Activity
| Compound | Cell Line | Cancer Type | Effect | Concentration | Reference |
| This compound | Karpas-299, Sup-M2 | Anaplastic Large-Cell Lymphoma | Concentration-dependent growth inhibition | 3-3000 nM | [12] |
| This compound | Sup-M2 | Anaplastic Large-Cell Lymphoma | Suppression of STAT3, Akt, and ERK1/2 phosphorylation | 30-1000 nM | [12] |
| Ceritinib | Cell lines expressing EML4-ALK and NPM-ALK | NSCLC, ALCL | Inhibition of proliferation | Not specified | [13] |
In Vivo Antitumor Activity
| Compound | Tumor Model | Cancer Type | Dosing | Outcome | Reference |
| This compound | Sup-M2 xenografts (SCID mice) | Anaplastic Large-Cell Lymphoma | 3-30 mg/kg, oral, twice daily for 12 days | Dose-dependent antitumor activity | [12] |
| This compound | ALK-positive ALCL, NSCLC, and neuroblastoma xenografts (mice) | Various | 30 mg/kg or higher, oral, twice daily | Complete/near complete tumor regressions | [9] |
| Ceritinib | EML4-ALK-positive NSCLC xenografts (mice and rats) | Non-Small Cell Lung Cancer | Not specified | Dose-dependent inhibition of tumor growth | [13] |
Clinical Efficacy of Ceritinib
As an FDA-approved drug, ceritinib has undergone extensive clinical evaluation. The following tables summarize key efficacy data from clinical trials in patients with ALK-positive NSCLC. This compound has not progressed to this stage of clinical development.
Phase I/II Trials
| Trial | Patient Population | Treatment | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference | |---|---|---|---|---|---| | ASCEND-1 (Phase I) | ALK-positive NSCLC (crizotinib-pretreated) | Ceritinib 750 mg daily | 56% | 8.3 months | 6.9 months |[14] | | ASCEND-1 (Phase I) | ALK-positive NSCLC (crizotinib-naïve) | Ceritinib 750 mg daily | 72% | 17.0 months | 18.4 months |[14] | | Phase I Trial (NEJM) | ALK-positive NSCLC (crizotinib-pretreated) | Ceritinib (MTD 750 mg daily) | 56% | Not Reported | 7.0 months |[15] | | Phase I Trial (NEJM) | ALK-positive NSCLC (crizotinib-naïve) | Ceritinib (MTD 750 mg daily) | 62% | Not Reported | Not Reported |[15] |
Phase III Trials
| Trial | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference | |---|---|---|---|---| | ASCEND-4 | Untreated ALK-positive metastatic NSCLC | Ceritinib vs. Platinum-based chemotherapy | 16.6 months vs. 8.1 months | Not specified |[1][16] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the cited studies.
This compound Preclinical Studies
-
In Vitro Kinase Assay: The inhibitory activity of this compound against recombinant ALK was likely determined using a biochemical assay measuring the phosphorylation of a substrate peptide by the ALK enzyme in the presence of varying concentrations of the inhibitor.
-
Cell Viability Assays: The effect of this compound on the growth of cancer cell lines such as Karpas-299 and Sup-M2 was assessed using methods like the MTT or CellTiter-Glo assay, which measure metabolic activity as an indicator of cell viability after a defined incubation period (e.g., 48 hours).[12]
-
Western Blotting: To determine the effect on downstream signaling, cells were treated with this compound for a specified duration (e.g., 2 hours), after which cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of ALK, STAT3, Akt, and ERK1/2.[12]
-
Xenograft Models: Human cancer cell lines (e.g., Sup-M2) were implanted subcutaneously into immunocompromised mice (e.g., SCID or nu/nu mice). Once tumors reached a certain size, mice were randomized to receive vehicle control or this compound orally at various doses and schedules. Tumor volume was measured regularly to assess antitumor activity.[9][12]
Caption: General experimental workflow for in vivo xenograft studies.
Ceritinib Clinical Trials
-
Patient Eligibility: Clinical trials for ceritinib enrolled patients with a confirmed diagnosis of ALK-positive NSCLC, often identified by an FDA-approved test like the VENTANA ALK (D5F3) CDx Assay.[1] Patients may have been previously treated with crizotinib (B193316) or been treatment-naïve.
-
Study Design: Trials were typically multicenter, open-label studies.[14] Phase I trials focused on dose-escalation to determine the maximum tolerated dose, while later phase trials evaluated efficacy and safety in larger patient cohorts.[15] Phase III trials were randomized, comparing ceritinib to standard-of-care chemotherapy.[1][16]
-
Treatment and Assessment: Patients received oral ceritinib daily.[1] Tumor assessments were performed at baseline and at regular intervals using imaging techniques like CT or MRI, based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
Endpoints: Primary endpoints often included overall response rate (ORR), with secondary endpoints such as duration of response (DOR), progression-free survival (PFS), and overall survival (OS). Safety and tolerability were also closely monitored.
Summary and Conclusion
Both this compound and ceritinib are potent inhibitors of the ALK tyrosine kinase. Preclinical data for this compound demonstrates significant in vitro and in vivo activity against ALK-positive cancer models, with an IC50 in the low nanomolar range and the ability to induce tumor regression in xenograft models.
Ceritinib has a well-established clinical efficacy profile in patients with ALK-positive NSCLC, demonstrating high response rates and a significant improvement in progression-free survival compared to chemotherapy.[1][14][16] It is an important therapeutic option for this patient population.
A direct comparison of the efficacy of this compound and ceritinib is not possible due to the different stages of their development. The available data suggests that this compound is a highly potent ALK inhibitor with promising preclinical activity. Further clinical development would be necessary to ascertain its therapeutic potential relative to established ALK inhibitors like ceritinib. Researchers are encouraged to consider the distinct preclinical and clinical datasets when designing future studies in the field of ALK-targeted therapies.
References
- 1. Ceritinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. massivebio.com [massivebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. aacrjournals.org [aacrjournals.org]
Alectinib vs. CEP-28122: A Preclinical Comparative Guide for Researchers
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive malignancies, both Alectinib and CEP-28122 have emerged as potent tyrosine kinase inhibitors. This guide provides a detailed preclinical comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacy, selectivity, and mechanisms of action based on available experimental data.
I. In Vitro Efficacy and Kinase Selectivity
Alectinib and this compound have demonstrated potent inhibitory activity against the ALK tyrosine kinase in various preclinical models. Alectinib, a second-generation ALK inhibitor, is also known to inhibit the RET proto-oncogene.[1][2][3] this compound is highlighted as a highly potent and selective ALK inhibitor.[4][5]
| Compound | Target Kinase | IC50 (nmol/L) | Cell Line/Assay Condition | Reference |
| Alectinib | ALK | 1.9 | Enzyme-based assay | [6] |
| ALK (L1196M) | 1.56 | Enzyme-based assay | [6] | |
| This compound | ALK | 1.9 | Recombinant ALK kinase activity | [7][8][9] |
Table 1: In Vitro Kinase Inhibition. Comparison of the half-maximal inhibitory concentration (IC50) of Alectinib and this compound against ALK and its resistant mutant L1196M.
II. Cellular Activity and Downstream Signaling
Both compounds effectively suppress ALK-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cell lines.
| Compound | Cell Line | Effect | Concentration | Reference |
| Alectinib | N/A | Inhibition of STAT3 and PI3K/AKT/mTOR pathways | N/A | [1] |
| This compound | Karpas-299, Sup-M2 | Concentration-dependent growth inhibition | 3-3000 nM | [7] |
| Sup-M2 | Suppression of Stat-3, Akt, and ERK1/2 phosphorylation | 30-1000 nM | [7] |
Table 2: Cellular Effects of Alectinib and this compound. Summary of the observed effects of the compounds on cell growth and downstream signaling pathways in ALK-positive cell lines.
III. In Vivo Antitumor Activity
Preclinical studies utilizing xenograft models have demonstrated the in vivo efficacy of both Alectinib and this compound in curbing tumor growth.
| Compound | Tumor Model | Dosing Regimen | Antitumor Effect | Reference |
| Alectinib | ALK-rearranged NSCLC xenografts | N/A | Objective response rate of 93.5% in a Phase I/II study | [3] |
| This compound | Sup-M2 subcutaneous tumor xenografts (SCID mice) | 3-30 mg/kg (oral, twice daily for 12 days) | Dose-dependent antitumor activity | [7] |
| Sup-M2 tumor xenografts | 55 or 100 mg/kg (twice daily for 4 weeks) | Sustained tumor regression with no reemergence for >60 days post-treatment | [4][8] | |
| ALK-positive ALCL, NSCLC, and neuroblastoma xenografts | 30 mg/kg (twice daily) or higher | Complete/near complete tumor regressions | [4] | |
| NB-1 subcutaneous tumor xenografts | 30 and 55 mg/kg (oral, twice daily for 14 days) | 75% and 90% tumor growth inhibition, respectively | [8] |
Table 3: In Vivo Antitumor Efficacy. Comparison of the in vivo antitumor activity of Alectinib and this compound in various xenograft models.
IV. Mechanism of Action and Signaling Pathways
Alectinib and this compound are both ATP-competitive inhibitors of the ALK tyrosine kinase.[10] By binding to the ATP-binding pocket of ALK, they prevent its autophosphorylation and subsequent activation of downstream signaling cascades crucial for cancer cell proliferation and survival.
V. Experimental Protocols
The preclinical evaluation of Alectinib and this compound involved a series of standard in vitro and in vivo assays to determine their potency, selectivity, and antitumor activity.
A. Kinase Inhibition Assay (Enzyme-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.
-
Methodology: The inhibitory activity of the compounds was measured using a time-resolved fluorescence resonance energy transfer (TRF) assay with recombinant ALK kinase. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
B. Cell Proliferation Assay
-
Objective: To assess the effect of the compounds on the growth of ALK-positive cancer cell lines.
-
Methodology: ALK-positive cell lines (e.g., Karpas-299, Sup-M2) were treated with a range of concentrations of the compounds for a specified period (e.g., 48-72 hours). Cell viability was then measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
C. Western Blot Analysis
-
Objective: To evaluate the inhibition of ALK phosphorylation and downstream signaling pathways.
-
Methodology: ALK-positive cells were treated with the compounds for a short duration (e.g., 2 hours). Cell lysates were then prepared, and proteins were separated by SDS-PAGE. The levels of phosphorylated and total ALK, STAT3, AKT, and ERK1/2 were detected using specific antibodies.
D. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
-
Methodology: Human ALK-positive tumor cells were implanted subcutaneously into immunocompromised mice (e.g., SCID or nu/nu mice). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. The compounds were administered orally at specified doses and schedules. Tumor volume was measured regularly to assess treatment response.
VI. Conclusion
Both Alectinib and this compound demonstrate potent and selective inhibition of the ALK tyrosine kinase in preclinical models. Alectinib has shown efficacy against the L1196M gatekeeper mutation, a common mechanism of resistance to first-generation ALK inhibitors. This compound exhibits robust, dose-dependent antitumor activity in various xenograft models, leading to sustained tumor regression. The choice between these compounds for further development or research applications may depend on specific factors such as the presence of resistance mutations, the desired selectivity profile, and the tumor type being investigated. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Alectinib - Wikipedia [en.wikipedia.org]
- 2. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 3. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
A Head-to-Head Comparison of ALK Inhibitors for Researchers, Scientists, and Drug Development Professionals
An objective analysis of the performance of leading Anaplastic Lymphoma Kinase (ALK) inhibitors, supported by clinical and preclinical data.
The landscape of ALK-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted ALK tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive head-to-head comparison of the leading ALK inhibitors, presenting key efficacy and safety data from pivotal clinical trials, outlining detailed experimental protocols for their evaluation, and visualizing the underlying biological pathways.
Executive Summary
Since the approval of the first-generation ALK inhibitor, crizotinib (B193316), subsequent second and third-generation inhibitors have demonstrated superior efficacy, particularly in terms of progression-free survival and intracranial activity. Alectinib, brigatinib, and lorlatinib (B560019) have emerged as key players, each with a distinct profile of activity against wild-type ALK and various resistance mutations. This guide will delve into the comparative data from the ALEX, ALTA-1L, and CROWN clinical trials to provide a clear overview of their clinical performance. Furthermore, we will explore the preclinical evaluation of these inhibitors, offering standardized protocols for key in vitro assays.
ALK Signaling Pathway
The anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, when constitutively activated by chromosomal rearrangements (e.g., EML4-ALK fusion), drives oncogenesis through the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and growth. ALK inhibitors function by competing with ATP for the kinase domain of the ALK fusion protein, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
Caption: Simplified ALK signaling pathway in NSCLC.
Clinical Efficacy: Head-to-Head Comparison
The following tables summarize the key efficacy outcomes from the pivotal phase III clinical trials comparing second and third-generation ALK inhibitors to the first-generation inhibitor, crizotinib, in the first-line treatment of ALK-positive advanced NSCLC.
Table 1: Progression-Free Survival (PFS)
| Trial (Inhibitor vs. Crizotinib) | Median PFS (Investigator Assessed) | Hazard Ratio (95% CI) |
| ALEX (Alectinib) | 34.8 months vs. 10.9 months[1] | 0.43 (0.32–0.58)[2] |
| ALTA-1L (Brigatinib) | 24.0 months vs. 11.1 months[3] | 0.48 (0.35–0.66)[4] |
| CROWN (Lorlatinib) | Not Reached vs. 9.1 months[5] | 0.19 (0.13–0.27)[5] |
Table 2: Overall Response Rate (ORR) and Intracranial Response
| Trial (Inhibitor vs. Crizotinib) | ORR (Investigator Assessed) | Intracranial ORR (Patients with Measurable Brain Mets) |
| ALEX (Alectinib) | 82.9% vs. 75.5%[1] | 81% vs. 50%[6] |
| ALTA-1L (Brigatinib) | 74% vs. 62%[7] | 78% vs. 26%[7] |
| CROWN (Lorlatinib) | 76% vs. 58% | 82% vs. 23% |
Safety Profile
The safety profiles of the newer generation ALK inhibitors differ from that of crizotinib and from each other. The following table highlights the most common grade ≥3 adverse events reported in the pivotal trials.
Table 3: Common Grade ≥3 Adverse Events
| Adverse Event | Alectinib (ALEX)[2] | Brigatinib (ALTA-1L) | Crizotinib (Across Trials) | Lorlatinib (CROWN)[8] |
| Increased Blood Creatine Phosphokinase | 8.6% | 20.4% | - | 6.7% |
| Increased ALT | 5.3% | 8.8% | 15.2% (ALEX) | 2.7% |
| Increased AST | 5.9% | 5.1% | 8.6% (ALEX) | 2.0% |
| Hypertension | - | 8.8% | - | 12.1% |
| Hypertriglyceridemia | - | - | - | 24.8% |
| Hypercholesterolemia | - | - | - | 20.8% |
| Weight Gain | - | - | - | 23.5% |
Activity Against ALK Resistance Mutations
A significant challenge in ALK-positive NSCLC treatment is the emergence of resistance mutations. The second and third-generation inhibitors were designed to overcome many of the mutations that confer resistance to crizotinib. Lorlatinib, a third-generation inhibitor, is particularly effective against a broad spectrum of resistance mutations, including the highly resistant G1202R mutation.
Table 4: In Vitro IC50 Values (nM) Against Common ALK Resistance Mutations
| Mutation | Crizotinib | Alectinib | Ceritinib | Brigatinib | Lorlatinib |
| L1196M | High | Low | Low | Low | Low |
| G1269A | High | Low | Low | Low | Low |
| G1202R | >500 | >500 | >300 | ~100 | ~10-80 |
| I1171T/S | Moderate | High | Low | Low | Low |
| V1180L | Moderate | High | Low | Low | Low |
Note: "Low" indicates high potency (low IC50), while "High" indicates low potency (high IC50). Specific values can vary between studies.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the comparison and development of novel ALK inhibitors.
General Experimental Workflow for Inhibitor Comparison
Caption: General workflow for in vitro comparison of ALK inhibitors.
Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against the ALK kinase.
Materials:
-
Recombinant ALK kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Test inhibitor compounds
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the ALK kinase and Eu-anti-tag antibody mixture in kinase buffer. Prepare a 3X solution of the kinase tracer in kinase buffer. Prepare serial dilutions of the test inhibitor at 3X the final desired concentration.
-
Assay Plate Setup: Add 5 µL of the 3X inhibitor solution to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an ALK inhibitor.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium per well. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the ALK inhibitor in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle-only controls. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Conclusion
The development of second and third-generation ALK inhibitors has significantly improved outcomes for patients with ALK-positive NSCLC. Alectinib, brigatinib, and lorlatinib have all demonstrated superiority over crizotinib in first-line settings, with lorlatinib showing particularly robust and durable responses, especially in patients with brain metastases and a wide range of resistance mutations. The choice of a specific ALK inhibitor may depend on various factors, including the presence of baseline brain metastases, the patient's comorbidity profile, and the anticipated tolerance to specific adverse events. The provided experimental protocols offer a standardized approach for the preclinical evaluation and comparison of existing and novel ALK inhibitors, which is crucial for the continued advancement in this field.
References
- 1. In vitro kinase assay [bio-protocol.org]
- 2. promega.com [promega.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating CEP-28122 Efficacy in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. In the context of Anaplastic Lymphoma Kinase (ALK)-positive cancers, the development of next-generation ALK inhibitors has been driven by the need to overcome resistance mechanisms that arise against first-line treatments. This guide provides a comparative analysis of CEP-28122, a potent ALK inhibitor, and its potential efficacy in resistant cell lines, benchmarked against other established ALK inhibitors.
Mechanism of Action of ALK Inhibitors
This compound is a potent and selective, orally active inhibitor of ALK tyrosine kinase.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. Key pathways affected include STAT3, AKT, and ERK1/2, which are crucial for cancer cell proliferation and survival.[2] Constitutive activation of ALK, due to chromosomal translocations, point mutations, or gene amplification, is a known driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1]
Below is a diagram illustrating the canonical ALK signaling pathway and the point of inhibition for ALK inhibitors like this compound.
Caption: ALK signaling pathway and inhibitor action.
Comparative Efficacy of this compound in ALK-Positive Cell Lines
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound in various ALK-positive cancer cell lines. The following table summarizes the IC50 values of this compound in comparison to the first-generation ALK inhibitor, crizotinib (B193316).
| Cell Line | Cancer Type | ALK Alteration | This compound IC50 (nM) | Crizotinib IC50 (nM) |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | ~20-30 | Not Reported in direct comparison |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | ~20-30 | Not Reported in direct comparison |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Potent Inhibition | Not Reported in direct comparison |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Potent Inhibition | ~100 |
| NB-1 | Neuroblastoma | ALK Amplification | Potent Inhibition | Not Reported in direct comparison |
| SH-SY5Y | Neuroblastoma | ALK F1174L | Potent Inhibition | Not Reported in direct comparison |
Note: Direct comparative IC50 values for this compound and crizotinib in all listed cell lines were not available in the reviewed literature. "Potent Inhibition" indicates significant growth inhibition was reported without a specific IC50 value.
The Challenge of Acquired Resistance to ALK Inhibitors
Despite the initial success of ALK inhibitors, acquired resistance is a common clinical observation. The primary mechanisms of resistance to first-generation inhibitors like crizotinib include:
-
Secondary Mutations in the ALK Kinase Domain: These mutations can interfere with drug binding. Commonly observed mutations include L1196M (the "gatekeeper" mutation) and G1269A.
-
ALK Gene Amplification: An increase in the number of copies of the ALK fusion gene can lead to higher levels of the oncoprotein, overwhelming the inhibitor.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked ALK pathway.
Next-generation ALK inhibitors have been developed to overcome these resistance mechanisms.
Efficacy of Next-Generation ALK Inhibitors in Resistant Cell Lines
While direct comparative data for this compound in resistant cell lines is limited in the public domain, extensive research has been conducted on other next-generation inhibitors. The following table summarizes the activity of selected ALK inhibitors against common resistance mutations.
| ALK Inhibitor | Generation | Effective Against L1196M | Effective Against G1202R |
| Crizotinib | First | No | No |
| Ceritinib | Second | Yes | No |
| Alectinib | Second | Yes | No |
| Brigatinib | Second | Yes | Yes |
| Lorlatinib | Third | Yes | Yes |
Lorlatinib, a third-generation inhibitor, has demonstrated the broadest activity against known ALK resistance mutations. However, even with these potent inhibitors, resistance can emerge through compound mutations (e.g., G1202R/L1196M).
Experimental Protocols
Detailed methodologies are crucial for the validation of inhibitor efficacy. Below are standard protocols for key experiments.
Cell Viability Assay
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Seed cancer cell lines in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the ALK inhibitor (e.g., this compound, crizotinib) for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for ALK Phosphorylation
Objective: To assess the ability of an inhibitor to block ALK autophosphorylation.
Methodology:
-
Culture ALK-positive cells to ~80% confluency.
-
Treat cells with various concentrations of the ALK inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ALK (p-ALK).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Below is a diagram outlining the experimental workflow for validating inhibitor efficacy.
Caption: Workflow for in vitro inhibitor validation.
Conclusion
References
- 1. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
CEP-28122 Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor CEP-28122, focusing on its cross-reactivity profile against other kinases. The information is intended to assist researchers in evaluating the selectivity of this compound and in designing experiments for cancer therapy research. This compound is a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[1]
Kinase Inhibition Profile of this compound
This compound has been profiled against a large panel of kinases to determine its selectivity. While the complete dataset from the screening of 259 kinases is not publicly available, key findings highlight its high selectivity for ALK.
Primary Target and Potency:
The primary target of this compound is Anaplastic Lymphoma Kinase (ALK). In an enzyme-based time-resolved fluorescence (TRF) assay, this compound demonstrated potent inhibition of recombinant ALK kinase activity with a half-maximal inhibitory concentration (IC50) of 1.9 ± 0.5 nmol/L .[1]
Off-Target Kinase Activity:
In a broad kinase profiling study using the Millipore Kinase Profiler service, the inhibitory activity of this compound was assessed against a panel of 259 protein kinases at a concentration of 1 µmol/L. The majority of the kinases tested showed no to weak inhibition by this compound.[1]
Only 15 of the 259 kinases exhibited more than 90% inhibition at this concentration. Among these, the most significant off-target interactions were with the RSK (Ribosomal S6 Kinase) family members. The IC50 values for these interactions are significantly higher than that for ALK, indicating a favorable selectivity profile.
Table 1: Comparative Inhibition of this compound against Primary and Key Off-Target Kinases
| Kinase Target | IC50 (nmol/L) | Fold Selectivity vs. ALK |
| ALK | 1.9 ± 0.5 | 1 |
| Rsk2 | 7 - 19 | ~3.7 - 10 |
| Rsk3 | 7 - 19 | ~3.7 - 10 |
| Rsk4 | 7 - 19 | ~3.7 - 10 |
Data sourced from Cheng et al., Mol Cancer Ther 2012;11(3):670–9.[1]
Experimental Protocols
The determination of the kinase inhibition profile of this compound involved a radiometric kinase assay. The following is a detailed description of a typical protocol for such an assay.
Radiometric Protein Kinase Assay (Based on Millipore Kinase Profiler)
This assay quantifies the activity of a specific protein kinase by measuring the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP into a protein or peptide substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]ATP (radiolabeled)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and phosphatase inhibitors)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
In individual reaction tubes, add the desired concentration of this compound or the vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each tube. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate the substrate. The incubation time is optimized for each kinase to ensure the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
-
Washing:
-
Wash the phosphocellulose papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
-
Quantification:
-
After washing, dry the phosphocellulose papers.
-
Place each paper in a scintillation vial with scintillation fluid.
-
Measure the amount of radioactivity on each paper using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: Workflow of a radiometric kinase assay for determining inhibitor potency.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the constitutive activation of ALK and its downstream signaling pathways. Understanding these pathways is crucial for evaluating the cellular consequences of ALK inhibition.
Key Downstream Pathways:
-
RAS-MAPK Pathway: This pathway is critical for cell proliferation and is activated by ALK through adaptor proteins like SHC and GRB2.
-
PI3K-AKT Pathway: This pathway promotes cell survival and growth. ALK can activate PI3K, leading to the phosphorylation and activation of AKT.
-
JAK-STAT Pathway: This pathway is involved in cell proliferation and survival. ALK can phosphorylate and activate STAT3.
-
PLCγ Pathway: Activation of PLCγ by ALK leads to the generation of second messengers that can influence cell growth and differentiation.
ALK Signaling Pathway Diagram:
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
References
CEP-28122: A Comparative Analysis of its Kinase Selectivity Profile Against Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CEP-28122's Performance with Alternative Tyrosine Kinase Inhibitors, Supported by Experimental Data.
This guide provides a detailed comparison of the kinase selectivity profile of this compound, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, with other prominent tyrosine kinase inhibitors (TKIs) targeting similar pathways. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.
Kinase Selectivity Profiles: A Tabular Comparison
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected TKIs against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Lestaurtinib (CEP-701) (IC50, nM) | Crizotinib (IC50, nM) | Alectinib (IC50, nM) | Brigatinib (B606365) (IC50, nM) | Lorlatinib (IC50, nM) |
| ALK | 1.9 - 3 [1] | - | 20 [2] | 1.9 [3] | 0.6 [4] | <0.07 (Ki) [5] |
| FLT3 | - | 2 [6] | - | - | 2.1 [4] | - |
| JAK2 | - | 0.9 [6] | - | - | - | - |
| TrkA | - | 25 [6] | - | - | - | - |
| ROS1 | - | - | - | - | 1.9 [4] | - |
| c-MET | - | - | 8 [2] | - | >1000[7] | - |
| EGFR (L858R) | - | - | - | - | 1.5 [4] | - |
| LTK | - | - | - | ≤10[3] | - | - |
| GAK | - | - | - | ≤10[3] | - | - |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is paramount for its preclinical characterization. The following are detailed methodologies for commonly employed in vitro kinase inhibition assays.
In Vitro Kinase Assay (Radiometric)
This method quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., this compound) stock solution (typically in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the inhibitor dilution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the inhibition of kinase activity by detecting the binding of a phosphorylation-specific antibody to the substrate.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Test inhibitor stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
Stop solution containing EDTA
-
Detection solution containing a lanthanide-labeled phosphospecific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
Procedure:
-
Add the kinase and test inhibitor to the wells of a microplate and incubate.
-
Initiate the reaction by adding the biotinylated substrate and ATP.
-
Incubate to allow for phosphorylation.
-
Stop the reaction by adding the EDTA-containing stop solution.
-
Add the detection solution.
-
Incubate to allow the antibody to bind to the phosphorylated substrate and the SA-APC to bind to the biotinylated substrate.
-
Measure the TR-FRET signal using a plate reader. A high FRET signal indicates high kinase activity (and low inhibition).
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
This compound is a potent inhibitor of ALK, a receptor tyrosine kinase. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that result in constitutive activation of the ALK kinase domain. This aberrant signaling drives cell proliferation and survival through downstream pathways such as the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity profile of a kinase inhibitor involves a systematic workflow to ensure accurate and reproducible data.
Caption: A typical experimental workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of CEP-28122 and Other ALK Inhibitors
This guide provides a detailed comparison of the in vitro potency of the anaplastic lymphoma kinase (ALK) inhibitor CEP-28122 against other prominent ALK inhibitors, including the first-generation inhibitor Crizotinib, and second and third-generation inhibitors such as Alectinib, Brigatinib (B606365), and Lorlatinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical data.
Overview of ALK and its Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal translocations, gene amplifications, or point mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive malignancies. However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitates the development of next-generation inhibitors with improved potency and broader activity against these mutants.
Comparative In Vitro Potency
The in vitro potency of ALK inhibitors is typically assessed through enzymatic assays, which measure the direct inhibition of the kinase's activity, and cellular assays, which determine the inhibitor's effect on cell viability and signaling in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these inhibitors.
The following table summarizes the reported in vitro IC50 values for this compound and other selected ALK inhibitors against wild-type ALK and various clinically relevant ALK mutations. It is important to note that the data for this compound is presented from a distinct study, and direct comparisons of absolute values should be made with caution as experimental conditions can vary between studies.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | Recombinant ALK (Enzymatic Assay) | 1.9 | |
| NPM-ALK Phosphorylation (Cellular Assay) | 20 - 30 | ||
| Crizotinib | EML4-ALK (Cellular Assay) | 107 | [1][2] |
| ALK L1196M | 185 | [3] | |
| ALK G1202R | 1487 | [3] | |
| Alectinib | ALK (Enzymatic Assay) | 1.9 | [4] |
| EML4-ALK (Cellular Assay) | 25 | [1][2] | |
| ALK L1196M | 20.9 | [3] | |
| ALK G1202R | 486 | [3] | |
| Brigatinib | EML4-ALK (Cellular Assay) | 14 | [1][2] |
| ALK L1196M | 30.6 | [3] | |
| ALK G1202R | 196 | [3] | |
| Lorlatinib | EML4-ALK (Cellular Assay) | 6.9 | [3] |
| ALK L1196M | 15.6 | [3] | |
| ALK G1202R | 49.9 | [3] |
Note: The IC50 values are presented as reported in the cited literature and may have been determined under different experimental conditions.
Key Experimental Methodologies
The determination of in vitro potency relies on standardized experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Recombinant ALK Kinase Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK protein.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. This method detects the phosphorylation of a substrate by the ALK kinase.
-
Procedure:
-
Recombinant human ALK kinase is incubated with a substrate (e.g., a synthetic peptide) and adenosine (B11128) triphosphate (ATP) in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).[5]
-
The reaction is stopped by adding a solution containing EDTA.[5]
-
A europium-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
The TR-FRET signal is measured using a plate reader. A decrease in the signal indicates inhibition of ALK kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular ALK Phosphorylation Assay
This assay measures the inhibitor's ability to block ALK autophosphorylation within a cellular context, which is a direct indicator of target engagement and inhibition.
-
Cell Lines: Human cancer cell lines expressing a constitutively active ALK fusion protein (e.g., Karpas-299 or Sup-M2 for NPM-ALK; H3122 for EML4-ALK) are used.[6]
-
Procedure:
-
Cells are cultured and then treated with the ALK inhibitor at a range of concentrations for a specified duration (e.g., 2-4 hours).[7]
-
Following treatment, cells are lysed to extract proteins.
-
The levels of phosphorylated ALK (p-ALK) and total ALK are determined by Western blotting using specific antibodies.
-
The band intensities are quantified, and the ratio of p-ALK to total ALK is calculated.
-
The percentage of inhibition of ALK phosphorylation is determined relative to vehicle-treated control cells.
-
IC50 values are derived from the dose-response curves.
-
Cell Viability/Proliferation Assay
These assays determine the effect of the inhibitor on the survival and growth of cancer cells that are dependent on ALK signaling.
-
Assay Principle: Common methods include MTS or MTT assays, which measure the metabolic activity of viable cells.[8]
-
Procedure:
-
ALK-positive cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ALK inhibitor or a vehicle control.
-
The plates are incubated for a period of 48 to 72 hours.[9][10]
-
For an MTS assay, a solution containing MTS tetrazolium salt is added to each well. Metabolically active cells reduce the MTS to a colored formazan (B1609692) product.[11]
-
After a 1-4 hour incubation, the absorbance is measured at 490 nm using a microplate reader.[11]
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
IC50 values, representing the concentration of inhibitor that reduces cell viability by 50%, are calculated from the dose-response curves.
-
Visualizations
ALK Signaling Pathways
Anaplastic lymphoma kinase, upon activation, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways implicated in ALK-driven oncogenesis are the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. Inhibition of ALK blocks these downstream signals, leading to apoptosis and cell cycle arrest in ALK-dependent cancer cells.
Caption: ALK signaling pathways and point of inhibition.
Experimental Workflow for In Vitro Potency Assessment
The following diagram illustrates a standard workflow for determining the in vitro potency of an ALK inhibitor using a cell-based assay. This process involves culturing ALK-dependent cancer cells, treating them with the inhibitor, and subsequently measuring cell viability to determine the IC50 value.
Caption: Workflow for cell-based in vitro potency testing.
References
- 1. scienceopen.com [scienceopen.com]
- 2. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
A Comparative Analysis of CEP-28122 and Next-Generation ALK Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, against approved next-generation ALK inhibitors, including lorlatinib (B560019), brigatinib, alectinib (B1194254), and ceritinib (B560025). The data presented is intended to inform preclinical and clinical research in the development of novel cancer therapeutics.
Executive Summary
This compound is a potent and selective, orally active ALK inhibitor with demonstrated preclinical antitumor activity in various cancer models.[1] Next-generation ALK inhibitors have shown significant clinical efficacy in treating non-small cell lung cancer (NSCLC) patients, particularly those who have developed resistance to the first-generation inhibitor, crizotinib (B193316). This guide synthesizes available preclinical and clinical data to offer a comparative perspective on these agents. A critical distinction is that data for this compound is exclusively preclinical, while data for next-generation inhibitors includes extensive clinical trial results. This inherent difference must be considered when evaluating the comparative performance.
Data Presentation
Table 1: Preclinical Potency of ALK Inhibitors Against Wild-Type and Mutant ALK
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and next-generation ALK inhibitors against recombinant wild-type ALK and various clinically relevant ALK resistance mutations. Lower IC50 values indicate greater potency.
| Compound | Wild-Type ALK IC50 (nM) | L1196M | G1269A | C1156Y | F1174L/C/V | I1171N/S/T | G1202R |
| This compound | 1.9[2][3][4] | - | - | - | - | - | - |
| Crizotinib | 3[5] | Resistant | Resistant | Resistant | - | - | 560[5] |
| Alectinib | 1.9[5] | Sensitive[5] | Sensitive[5][6] | Sensitive[5] | Sensitive[5] | 28.4-52.5[7] | 595[5] |
| Brigatinib | 14[8][9] | Sensitive | Sensitive | Sensitive | Sensitive[9] | Sensitive[9] | 184[9][10] |
| Ceritinib | 0.15[5] | Sensitive[5][11][12] | Sensitive[5][11][12] | Sensitive[12] | - | Sensitive[12] | 309[5] |
| Lorlatinib | - | Sensitive | Sensitive | Sensitive | Sensitive | Sensitive[13] | 80[5] |
Data for this compound against specific mutations are not publicly available. Crizotinib data is provided as a first-generation benchmark.
Table 2: Clinical Performance of Next-Generation ALK Inhibitors in ALK-Positive NSCLC
This table outlines key clinical efficacy data from pivotal trials of next-generation ALK inhibitors in patients with ALK-positive non-small cell lung cancer.
| Inhibitor | Trial Name | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Intracranial ORR |
| Alectinib | ALEX | Treatment-naïve | 82.9% | 34.8 | 81%[12] |
| Crizotinib-pretreated | 50% | 8.9 | 57% | ||
| Brigatinib | ALTA-1L | Treatment-naïve | 71% | 24.0 | 78% |
| Crizotinib-pretreated | 48-56% | 9.2-16.7 | 42-67% | ||
| Ceritinib | ASCEND-4 | Treatment-naïve | 72.5% | 16.6[14][15] | 72.7% |
| ASCEND-1 | Crizotinib-pretreated | 56.4%[16][17] | 6.9[17] | 37% | |
| Lorlatinib | CROWN | Treatment-naïve | 78% | Not Reached | 82% |
| Phase 2 | Previously treated | 48% | 6.9 | 60% |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a compound against a specific kinase is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant ALK enzyme, ATP, a suitable substrate (e.g., a biotinylated peptide), and the test inhibitor.
-
Procedure :
-
The ALK enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is detected using a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin conjugate.
-
The FRET signal is measured, and the IC50 value is calculated from the dose-response curve.
-
Cell Proliferation/Viability Assay (General Protocol)
To assess the effect of inhibitors on cancer cell growth, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is often used.
-
Cell Lines : ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2, H3122) and ALK-negative control cell lines.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the ALK inhibitor.
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The GI50 (concentration for 50% growth inhibition) is determined from the resulting dose-response curve.
-
In Vivo Tumor Xenograft Model (General Protocol)
The antitumor efficacy of ALK inhibitors in a living organism is typically evaluated using tumor xenograft models in immunocompromised mice.
-
Animal Model : Immunocompromised mice (e.g., SCID or nude mice).
-
Procedure :
-
ALK-positive human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the ALK inhibitor orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Mandatory Visualization
Caption: Simplified ALK signaling pathway and downstream effectors.
Caption: General experimental workflow for preclinical ALK inhibitor evaluation.
Discussion
This compound: A Potent Preclinical Candidate
This compound demonstrates high potency against wild-type ALK in biochemical assays, with an IC50 of 1.9 nM.[2][3][4] Preclinical studies have shown its ability to induce growth inhibition and cytotoxicity in ALK-positive cancer cell lines and cause tumor regression in mouse xenograft models.[1] However, its activity against the spectrum of ALK resistance mutations that are clinically relevant has not been extensively published. This lack of data makes a direct comparison of its resistance profile with next-generation inhibitors challenging.
Next-Generation ALK Inhibitors: Clinical Advancements
The next-generation ALK inhibitors—alectinib, brigatinib, ceritinib, and lorlatinib—have revolutionized the treatment of ALK-positive NSCLC.[14][16] Their development has been driven by the need to overcome resistance to crizotinib, which often occurs through secondary mutations in the ALK kinase domain or through central nervous system (CNS) metastases.[18]
-
Alectinib has shown superior efficacy over crizotinib in the first-line setting, with a significantly longer progression-free survival and a remarkable ability to prevent and treat brain metastases.[14] It is effective against several crizotinib-resistant mutations, including L1196M and G1269A.[5]
-
Brigatinib is also highly effective in both first-line and crizotinib-resistant settings.[9] It exhibits a broad profile of activity against numerous ALK resistance mutations and has demonstrated substantial CNS efficacy.[9]
-
Ceritinib was the first next-generation ALK inhibitor to be approved for patients who have progressed on crizotinib.[16] It is more potent than crizotinib and is active against several resistance mutations.[5][11][12]
-
Lorlatinib , a third-generation inhibitor, was specifically designed to penetrate the blood-brain barrier and to be active against a wide range of ALK resistance mutations, including the highly resistant G1202R mutation.[5][13]
Mechanisms of Resistance
Resistance to ALK inhibitors can occur through on-target mechanisms, such as the acquisition of secondary mutations in the ALK kinase domain, or off-target mechanisms, which involve the activation of bypass signaling pathways (e.g., EGFR, MET, KRAS).[18][19] The development of next-generation inhibitors has been a direct response to the challenge of on-target resistance, with each subsequent agent designed to inhibit a broader spectrum of ALK mutations.
Conclusion
This compound is a promising preclinical ALK inhibitor with high potency. Further investigation into its efficacy against a panel of clinically relevant ALK resistance mutations is warranted to better position it within the current landscape of ALK-targeted therapies. The next-generation ALK inhibitors have established a high bar for clinical efficacy, demonstrating significant improvements in progression-free survival and intracranial response in patients with ALK-positive NSCLC. Future development of novel ALK inhibitors will need to address the ongoing challenge of acquired resistance, including compound mutations that can emerge after treatment with third-generation agents.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of alectinib, a selective ALK inhibitor, in an ALK-positive NSCLC cell line harboring G1269A mutation: Efficacy of alectinib against ALK G1269A mutated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment Paradigm Shift in ALK-Positive NSCLC Raises Further Questions Regarding ALK Inhibitor Sequencing [theoncologynurse.com]
- 15. mdpi.com [mdpi.com]
- 16. onclive.com [onclive.com]
- 17. Efficacy of Incremental Next-Generation ALK Inhibitor Treatment in Oncogene-Addicted, ALK-Positive, TP53-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CEP-28122 in Preclinical Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of CEP-28122, a potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK), against other ALK inhibitors in various cancer models. This document synthesizes available preclinical data to inform future research and development efforts.
Executive Summary
This compound has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma.[1][2] It exhibits high potency in inhibiting ALK kinase activity and induces cytotoxicity in cancer cells harboring ALK fusions and activating mutations.[1] Preclinical data suggests that this compound can lead to sustained tumor regression in xenograft models, potentially offering a durable response.[1][2] While direct preclinical comparisons with second and third-generation ALK inhibitors are limited in publicly available literature, this guide provides a comprehensive overview of this compound's performance, primarily in comparison to the first-generation inhibitor, crizotinib.
Comparative Efficacy of this compound
This compound has shown potent activity against various ALK-driven cancer cell lines. The following tables summarize the in vitro and in vivo efficacy of this compound in different cancer models based on available preclinical data.
Table 1: In Vitro Activity of this compound in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Alteration | This compound IC50 (nM) | Crizotinib IC50 (nM) | Notes |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | ~10 | Not Reported | This compound induced concentration-dependent growth inhibition and caspase 3/7 activation.[1] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | ~10 | Not Reported | Similar activity to Sup-M2 cells was observed.[1] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Not Reported | Not Reported | This compound inhibited EML4-ALK phosphorylation with similar potency to other ALK-positive cells.[1] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Not Reported | Not Reported | This compound inhibited EML4-ALK phosphorylation.[1] |
| NB-1 | Neuroblastoma | ALK Amplification | <100 | Not Reported | Showed significant growth inhibition.[1] |
| SH-SY5Y | Neuroblastoma | ALK F1174L | <100 | Not Reported | Demonstrated significant growth inhibition.[1] |
| NB-1643 | Neuroblastoma | ALK R1275Q | <100 | Not Reported | Exhibited significant growth inhibition.[1] |
Note: IC50 values are approximated from graphical data where precise numerical values were not provided in the source material.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Comparison with Crizotinib |
| Sup-M2 (ALCL) Xenograft | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained, complete tumor regression with no re-emergence >60 days post-treatment.[1][2] | This compound showed more sustained tumor regression compared to historical data on crizotinib, where tumor re-emergence was observed after treatment cessation at 100 mg/kg.[1] |
| Primary Human ALCL Tumor Graft | 100 mg/kg, twice daily for 2 weeks | Complete tumor eradication with no re-emergence up to 60 days post-treatment.[1] | Not directly compared. |
| NCI-H2228 (NSCLC) Xenograft | 30 and 55 mg/kg, twice daily for 12 days | Tumor regression.[1] | Not directly compared. |
| NCI-H3122 (NSCLC) Xenograft | 30 mg/kg, twice daily for 12 days | Significant tumor growth inhibition.[1] | Not directly compared. |
| NCI-H3122 (NSCLC) Xenograft | 55 mg/kg, twice daily for 12 days | Tumor stasis and partial regression.[1] | Not directly compared. |
| NB-1 (Neuroblastoma) Xenograft | 30 mg/kg, twice daily for 14 days | 75% tumor growth inhibition.[1] | Not directly compared. |
| NB-1 (Neuroblastoma) Xenograft | 55 mg/kg, twice daily for 14 days | 90% tumor growth inhibition.[1] | Not directly compared. |
Mechanism of Action and Signaling Pathways
This compound is a highly potent and selective inhibitor of ALK tyrosine kinase.[1][2] Its mechanism of action involves the inhibition of ALK phosphorylation, which in turn suppresses downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: ALK signaling pathway and the inhibitory action of this compound.
In ALK-positive ALCL cells (Sup-M2), this compound has been shown to suppress the phosphorylation of STAT3, AKT, and ERK1/2.[1] In neuroblastoma cells (NB-1), it inhibited the phosphorylation of AKT and ERK1/2, but not STAT3, suggesting that the downstream effects of ALK inhibition can be cell-type specific.[1]
Performance Against ALK Resistance Mutations
A major challenge in ALK-targeted therapy is the emergence of resistance mutations. While there is extensive research on the efficacy of second and third-generation ALK inhibitors against mutations like G1202R and L1196M, there is a lack of publicly available data on the performance of this compound against these specific clinically relevant mutations. The initial characterization of this compound demonstrated efficacy against the F1174L and R1275Q activating mutations found in neuroblastoma.[1] Further investigation is warranted to determine its activity profile against a broader panel of acquired resistance mutations that arise in the clinical setting.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used in the preclinical evaluation of this compound, based on standard methodologies.
In Vitro Cell Viability Assay
This protocol outlines a typical procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
Caption: A generalized workflow for an in vitro cell viability assay.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 3 to 3,000 nM) or a vehicle control (DMSO).
-
Incubation: Plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A viability reagent such as MTS or CellTiter-Glo® is added to each well according to the manufacturer's instructions.
-
Data Acquisition: After a short incubation with the reagent, the absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: ALK-positive human cancer cells (e.g., 5 x 10^6 Sup-M2 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally, typically twice daily, at doses ranging from 30 to 100 mg/kg. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified treatment duration. In some studies, treatment is ceased to monitor for tumor re-emergence.
Conclusion and Future Directions
This compound is a potent and selective ALK inhibitor with significant preclinical activity against a range of ALK-positive cancer models. The available data suggests it may offer a more sustained response compared to the first-generation inhibitor crizotinib. However, to fully understand its potential clinical utility, further research is needed in the following areas:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with second-generation (alectinib, ceritinib, brigatinib) and third-generation (lorlatinib) ALK inhibitors are essential to determine its relative potency and efficacy.
-
Resistance Profiles: A comprehensive evaluation of this compound's activity against a panel of clinically relevant ALK resistance mutations is crucial.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents could reveal novel treatment strategies to overcome resistance and enhance efficacy.
This guide provides a foundational understanding of this compound's preclinical profile. The presented data and protocols should serve as a valuable resource for researchers dedicated to advancing the treatment of ALK-driven cancers.
References
CEP-28122 in Crizotinib-Resistant ALK-Positive Malignancies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the first-generation ALK inhibitor, crizotinib (B193316), presents a significant clinical challenge in the treatment of ALK-rearranged malignancies, most notably non-small cell lung cancer (NSCLC). This has spurred the development of next-generation ALK inhibitors with activity against crizotinib-resistant tumors. This guide provides a comparative overview of the preclinical efficacy of CEP-28122, a potent and selective ALK inhibitor, in the context of crizotinib resistance. Due to the limited public data on this compound's performance in crizotinib-resistant models, this guide will focus on its established preclinical profile and draw comparisons with other ALK inhibitors that have been evaluated against known resistance mechanisms.
Understanding Crizotinib Resistance
Acquired resistance to crizotinib is broadly categorized into two main types:
-
ALK-dependent resistance: This involves genetic alterations in the ALK gene itself, leading to reduced crizotinib binding. Common mechanisms include:
-
ALK-independent resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite ALK inhibition. Examples include the activation of EGFR, KIT, and other receptor tyrosine kinases.[1]
This compound: A Potent and Selective ALK Inhibitor
This compound is an orally active, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK).[3] Preclinical studies have demonstrated its efficacy in ALK-positive cancer models.
Quantitative Data Summary
The following tables summarize the preclinical data for this compound and provide a comparative look at other ALK inhibitors in both crizotinib-sensitive and resistant settings.
Table 1: In Vitro Potency of ALK Inhibitors
| Compound | Target | IC50 (nmol/L) | Crizotinib-Resistant Mutations Targeted |
| This compound | Recombinant ALK | 1.9 ± 0.5 | Data not publicly available |
| Crizotinib | Recombinant ALK | ~20 | - |
| Ceritinib (B560025) | Recombinant ALK | ~1 | L1196M, G1269A, I1171T, S1206Y[4] |
| Alectinib (B1194254) | ALK | - (Potent) | L1196M, C1156Y, F1174L[5] |
| Brigatinib | ALK | - (Potent) | L1196M and others |
| Lorlatinib (B560019) | ALK/ROS1 | - (Potent) | Broad range including G1202R[6] |
Table 2: In Vivo Efficacy of this compound in ALK-Positive Xenograft Models
| Cancer Model | Treatment | Dosing Schedule | Outcome |
| Sup-M2 (ALCL) | This compound (3, 10, 30 mg/kg) | Single oral dose | Dose-dependent inhibition of NPM-ALK phosphorylation[3] |
| Sup-M2 (ALCL) | This compound (55, 100 mg/kg) | Twice daily, 4 weeks | Complete tumor regression in 100% of mice[3] |
| NB-1 (Neuroblastoma) | This compound (30, 55 mg/kg) | Twice daily, 14 days | Tumor stasis and partial tumor regression[3] |
| NCI-H2228 (NSCLC) | This compound (30, 55 mg/kg) | Twice daily, 12 days | Tumor regression[3] |
| NCI-H3122 (NSCLC) | This compound (30, 55 mg/kg) | Twice daily, 12 days | Tumor growth inhibition, stasis, and partial regression[3] |
Comparative Efficacy in Crizotinib-Resistant Models
While direct comparative data for this compound in crizotinib-resistant models is not available in the public domain, the efficacy of other next-generation ALK inhibitors provides a benchmark for the field.
-
Ceritinib has demonstrated potent activity against various crizotinib-resistant mutations, including L1196M and G1269A, both in vitro and in vivo.[4]
-
Alectinib is effective against the L1196M gatekeeper mutation and other crizotinib-resistant mutations.[5]
-
Brigatinib and Lorlatinib have shown broad activity against a range of crizotinib-resistant mutations, with lorlatinib being particularly effective against the highly resistant G1202R mutation.[6]
The potent and selective nature of this compound suggests it could have potential activity against certain crizotinib-resistant mutants, but this requires direct experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and are representative of protocols used in the field.
Recombinant ALK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the ALK enzyme.
Caption: Workflow for a typical in vitro ALK kinase assay.
Methodology:
-
Preparation: A recombinant ALK kinase assay is performed in a multi-well plate format. The assay buffer, recombinant ALK enzyme, ATP, and a suitable peptide substrate are prepared. This compound is serially diluted to a range of concentrations.
-
Reaction: The ALK enzyme is incubated with varying concentrations of this compound. The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where a labeled antibody specific to the phosphorylated substrate is used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The data is then plotted, and the half-maximal inhibitory concentration (IC50) value is determined using a non-linear regression analysis.[3]
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Caption: General workflow for in vivo xenograft studies.
Methodology:
-
Cell Culture and Implantation: Human ALK-positive cancer cell lines (e.g., Sup-M2, NCI-H2228) are cultured in vitro. A specific number of cells are then subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).[3]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control (vehicle) groups. This compound is administered orally at specified doses and schedules. Tumor volume and mouse body weight are measured regularly.[3]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. For pharmacodynamic studies, tumors may be collected at various time points after drug administration to assess the level of target inhibition (e.g., phosphorylation of ALK) by methods such as Western blotting.[3]
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the ALK tyrosine kinase. In crizotinib-resistant scenarios, alternative signaling pathways may be activated.
Caption: ALK signaling and mechanisms of crizotinib resistance.
Pathway Description: The ALK fusion protein, when constitutively active, drives downstream signaling through pathways such as PI3K/AKT, RAS/MEK/ERK, and JAK/STAT, promoting cell proliferation and survival. Crizotinib and this compound are designed to inhibit the kinase activity of ALK. In crizotinib-resistant cells with ALK mutations, the binding of crizotinib is impaired. In cases of bypass signaling, other receptor tyrosine kinases can activate the same downstream pathways, rendering the cells independent of ALK signaling.
Conclusion
This compound is a potent and selective ALK inhibitor with demonstrated preclinical antitumor activity in ALK-positive cancer models. While its efficacy specifically against crizotinib-resistant models has not been publicly detailed, its potent inhibition of wild-type ALK suggests it could be a valuable tool for further investigation in this setting. Direct comparative studies of this compound against a panel of known crizotinib-resistant ALK mutations and in corresponding cellular and in vivo models are warranted to fully elucidate its potential as a next-generation ALK inhibitor. Researchers in the field should consider these existing data and the described experimental frameworks when designing future studies to overcome crizotinib resistance.
References
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Validation of Crizotinib Resistance to ALK Mutations (L1196M and G1269A) and Identification of Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
Safety Operating Guide
Proper Disposal of CEP-28122: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of CEP-28122, a potent and selective ALK inhibitor used in cancer research. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
A Safety Data Sheet (SDS) from LKT Laboratories, Inc. indicates that this compound should be handled with caution as its toxicological properties have not been fully investigated.[1] The compound may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause irritation to the respiratory tract, skin, and eyes.[1]
Immediate Safety Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous waste and conducted in strict accordance with all applicable federal, state, and local environmental regulations.
-
Waste Identification and Collection:
-
Unused or waste this compound, including contaminated materials such as pipette tips, tubes, and gloves, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the contractor with a complete and accurate description of the waste material.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill site.[1]
-
Ventilate: Ensure adequate ventilation of the area.[1]
-
Containment: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For solutions, use an inert absorbent material like vermiculite (B1170534) or sand.
-
Collection: Place all spilled material and contaminated absorbent into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C28H35ClN6O3 | Cayman Chemical |
| Molecular Weight | 539.1 g/mol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| UV/Vis. (λmax) | 274 nm | Cayman Chemical |
| Solubility in DMSO | ~30 mg/mL | Cayman Chemical |
| Solubility in DMF | ~12 mg/mL | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on available safety data. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this compound.
References
Essential Safety and Operational Guidance for Handling CEP-28122
Disclaimer: This document provides essential safety and logistical information for handling the research compound CEP-28122. It is crucial to obtain and thoroughly review the official Safety Data Sheet (SDS) from the supplier before any handling, storage, or disposal of this substance. The following guidance is based on general laboratory safety protocols for potent chemical compounds and should be supplemented with the specific information provided in the SDS.
This compound is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor intended for research use only.[1][2][3][4][5][6] Due to its biological activity, it should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This is a general guideline, and the specific requirements may vary based on the experimental procedure and the quantity of the compound being used.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A dust mask or respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is vital to ensure the safety of all personnel when working with this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office for guidance.
-
Verify that the compound received matches the order and that the container is properly labeled.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
Ensure the storage area is clearly marked with the identity of the compound.
3. Preparation and Use:
-
All handling of powdered this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation and contamination.
-
Before handling, ensure all necessary PPE is worn correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clean all equipment and the work area thoroughly after each use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Unused Product:
-
Do not dispose of unused this compound down the drain or in the regular trash.
-
Unused or expired product should be disposed of as hazardous chemical waste according to your institution's guidelines.
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
Collect all decontamination materials (e.g., wipes) as hazardous waste.
4. Waste Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of all this compound waste. Ensure all containers are properly labeled and sealed.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound (mesylate salt) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
